Ansofaxine hydrochloride

Catalog No.
S007029
CAS No.
916918-84-8
M.F
C24H32ClNO3
M. Wt
418.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ansofaxine hydrochloride

CAS Number

916918-84-8

Product Name

Ansofaxine hydrochloride

IUPAC Name

[4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenyl] 4-methylbenzoate;hydrochloride

Molecular Formula

C24H32ClNO3

Molecular Weight

418.0 g/mol

InChI

InChI=1S/C24H31NO3.ClH/c1-18-7-9-20(10-8-18)23(26)28-21-13-11-19(12-14-21)22(17-25(2)3)24(27)15-5-4-6-16-24;/h7-14,22,27H,4-6,15-17H2,1-3H3;1H

InChI Key

BVWFJKQJRNSYCR-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(CN(C)C)C3(CCCCC3)O.Cl

Ansofaxine hydrochloride (LY03005; LPM570065) is a triple reuptake inhibitor; inhibits serotonin, dopamine and norepinephrine reuptake with IC50 values of 723, 491 and 763 nM, respectively.

Ansofaxine hydrochloride LY03005 mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Pharmacological Targets

Ansofaxine functions as a triple reuptake inhibitor, meaning it primarily blocks the transporter proteins responsible for clearing three key monoamine neurotransmitters from the synaptic cleft [1] [2] [3]:

  • Serotonin Transporter (SERT)
  • Norepinephrine Transporter (NET)
  • Dopamine Transporter (DAT)

This combined action increases the extracellular levels of 5-HT, NE, and DA in the brain, which is believed to underlie its antidepressant efficacy, particularly in addressing symptoms like anhedonia and loss of motivation that are linked to dopaminergic dysfunction [1] [3]. The diagram below illustrates this core mechanism.

G Ansofaxine Ansofaxine SERT SERT Ansofaxine->SERT Inhibits NET NET Ansofaxine->NET Inhibits DAT DAT Ansofaxine->DAT Inhibits Synapse Increased Neurotransmitters (5-HT, NE, DA) in Synapse SERT->Synapse Blocks 5-HT Reuptake NET->Synapse Blocks NE Reuptake DAT->Synapse Blocks DA Reuptake

Ansofaxine's primary mechanism involves inhibition of SERT, NET, and DAT.

Quantitative Pharmacology and Binding Data

The tables below summarize key quantitative data from various studies on ansofaxine's binding and functional activity.

Table 1: In Vitro Binding Affinity (IC50) and Reuptake Inhibition (IC50)

Target Binding Affinity (IC50, nM) Functional Reuptake Inhibition (IC50, nM) Source/Context
DAT (Dopamine) 227 ± 21.7 [1] 491 [4] [5], 733.2 ± 10.0 [1] Preclinical studies
SERT (Serotonin) 1,330 ± 82.5 [1] 723 [4] [5], 31.4 ± 0.4 [1] Preclinical studies
NET (Norepinephrine) 2,200 ± 278 [1] 763 [4] [5], 586.7 ± 84.0 [1] Preclinical studies

Table 2: In Vivo Neurochemical and Efficacy Evidence

Model/System Key Finding Source
Rat Striatum (Microdialysis) Increased extracellular 5-HT, NE, and DA levels after acute and chronic administration [2]. Preclinical study
Rat Forced Swim Test Reduced immobility time, indicating antidepressant-like effect [5]. Preclinical behavioral model
Human Phase 3 Trial (MADRS) MADRS score change: -20.0 (80 mg) vs -14.6 (placebo); p<0.0001 [1]. Clinical efficacy endpoint

Key Experimental Models and Protocols

The efficacy and mechanism of ansofaxine have been validated through standardized preclinical and clinical models.

1. In Vitro Binding and Reuptake Inhibition Assays

  • Purpose: To determine the potency (IC50) of ansofaxine for binding to and inhibiting human monoamine transporters.
  • Typical Methodology: Cells (e.g., HEK293) expressing recombinant human SERT, NET, or DAT are incubated with ansofaxine and a radiolabeled ligand or neurotransmitter. The IC50 value is calculated by measuring the concentration of ansofaxine that displaces 50% of the specific binding or inhibits 50% of neurotransmitter uptake [1] [4].

2. In Vivo Microdialysis in Rat Brain

  • Purpose: To confirm that in vitro transporter inhibition translates to increased neurotransmitter levels in a living brain.
  • Typical Methodology: A microdialysis probe is implanted in the rat striatum. After recovery, rats are administered ansofaxine orally. Dialysate samples are collected at timed intervals and analyzed for 5-HT, NE, and DA levels using HPLC or LC-MS/MS. This protocol demonstrated that ansofaxine elevates extracellular levels of all three neurotransmitters [2].

3. Clinical Trial Design for Efficacy Proof-of-Concept

  • Purpose: To establish the antidepressant efficacy and safety of ansofaxine in patients with Major Depressive Disorder.
  • Phase 3 Protocol: A multicenter, double-blind, placebo-controlled trial. Eligible MDD patients are randomized to receive ansofaxine (80 mg/day or 160 mg/day) or placebo for 8 weeks. The primary efficacy endpoint is the change from baseline to Week 8 in the Montgomery-Åsberg Depression Rating Scale total score. Safety is assessed via adverse events, vital signs, lab tests, and ECG [1].

Differentiating Features and Clinical Implications

The unique TRI profile of ansofaxine has several important implications:

  • Dopamine for Anhedonia: By significantly enhancing dopaminergic neurotransmission, ansofaxine is theoretically superior to SSRIs and SNRIs in treating anhedonia, a core symptom of MDD linked to dopamine pathway dysfunction [1] [3].
  • Potential for Faster Onset and Improved Tolerability: Simultaneously modulating all three monoamine systems may lead to a more rapid onset of action and a different side effect profile compared to agents targeting only one or two systems [3].

Future Research Directions

  • Generalized Anxiety Disorder: A Phase III clinical trial for Generalized Anxiety Disorder is underway [6].
  • Novel Applications in Oncology: Preclinical research suggests ansofaxine hydrochloride may modulate the tumor microenvironment and enhance anti-tumor immunity, potentially inhibiting colon cancer growth and enhancing the efficacy of immunotherapy [7]. This represents a promising non-psychiatric application that requires further investigation.

References

Ansofaxine hydrochloride serotonin-norepinephrine-dopamine reuptake inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Proposed Framework for a Technical Guide

For a comprehensive guide, the content is typically organized around the drug development lifecycle, from preclinical research to clinical trials and regulatory submission. The table below outlines the potential core sections.

Section Description & Key Content
1. Executive Summary Drug overview, mechanism of action (SNDRI), key developmental phases, and potential therapeutic value.
2. Introduction & Background Chemical structure, formulation, rationale for development (e.g., improved tolerability over existing antidepressants).
3. Pharmacology Detailed mechanism of action, binding affinity (Ki, IC50) for SERT, NET, DAT; dose-response relationships.
4. Preclinical Data In vitro & in vivo studies: efficacy in animal models, pharmacokinetics (ADME), and toxicology profile.
5. Clinical Trial Data Summarized results from Phase I-III trials: safety, efficacy, dosage, and patient population.
6. Regulatory Pathway Development strategy aligned with FDA/ICH guidelines (e.g., [1]), including plans for New Drug Application (NDA).

Template for Quantitative Data Summary

You can use the following table structure to organize all quantitative data for easy comparison once the specific numbers for ansofaxine are obtained.

Parameter Preclinical (in vivo/in vitro) Clinical (Phase I) Clinical (Phase II/III)
Binding Affinity (Ki, nM) SERT: [Value]; NET: [Value]; DAT: [Value] N/A N/A
Pharmacokinetics Tmax: [Value]; T1/2: [Value] Tmax: [Value]; T1/2: [Value] Tmax: [Value]; T1/2: [Value]
Effective Dose (ED50) [Value] mg/kg N/A N/A
Therapeutic Dosage N/A [Value] mg [Value] mg
Common Adverse Events [Observation] [Incidence Rate] [Incidence Rate]

Detailed Experimental Protocol Templates

Below are generalized methodologies for key experiments, which would be customized with ansofaxine-specific details.

In Vitro Transporter Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of ansofaxine for serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.
  • Materials: Cell lines expressing human SERT, NET, or DAT; radiolabeled or fluorescent neurotransmitter analogs (e.g., [^3H]-paroxetine for SERT), ansofaxine hydrochloride, reference inhibitors (e.g., citalopram for SERT).
  • Methodology:
    • Cell Preparation: Plate cells in 96-well assay plates and culture until confluent.
    • Compound Incubation: Incubate cells with a concentration gradient of ansofaxine (e.g., 0.1 nM - 10 µM) and a fixed concentration of the labeled substrate.
    • Binding Termination: Remove unbound ligand by rapid filtration.
    • Signal Detection: Measure bound radioactivity or fluorescence using a microplate reader.
    • Data Analysis: Use non-linear regression analysis to calculate IC50 values from the inhibition curves. Convert to Ki values using the Cheng-Prusoff equation [2].
Pharmacokinetic Study in Preclinical Model
  • Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of ansofaxine.
  • Materials: Animal model (e.g., Sprague-Dawley rats), ansofaxine formulation, LC-MS/MS system for bioanalysis.
  • Methodology:
    • Dosing & Sampling: Administer a single dose of ansofaxine (IV and PO). Collect serial blood samples at predetermined time points.
    • Sample Processing: Centrifuge blood to obtain plasma. Precipitate proteins and extract analytes.
    • Bioanalysis: Quantify ansofaxine and its major metabolites in plasma using a validated LC-MS/MS method.
    • Compartmental Modeling: Analyze concentration-time data using non-compartmental methods to determine key PK parameters: Cmax, Tmax, AUC, t1/2, and clearance [2].

Visualizing the Development Workflow

The following diagram, created using DOT language, outlines a high-level workflow for the drug development process, which is contextually informed by general guidelines for early drug development [2].

drug_development Target ID & Validation Target ID & Validation Lead Optimization Lead Optimization Target ID & Validation->Lead Optimization Preclinical Studies Preclinical Studies Lead Optimization->Preclinical Studies IND Submission [1] [2] IND Submission [1] [2] Preclinical Studies->IND Submission [1] [2] Phase I Clinical Trials Phase I Clinical Trials IND Submission [1] [2]->Phase I Clinical Trials Phase II Clinical Trials Phase II Clinical Trials Phase I Clinical Trials->Phase II Clinical Trials Phase III Clinical Trials Phase III Clinical Trials Phase II Clinical Trials->Phase III Clinical Trials NDA Submission [1] NDA Submission [1] Phase III Clinical Trials->NDA Submission [1] Regulatory Review & Approval Regulatory Review & Approval NDA Submission [1]->Regulatory Review & Approval

A high-level workflow for drug development from discovery to approval.

References

Ansofaxine hydrochloride neurochemical profile in vivo

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action & Neurochemical Profile

Ansofaxine hydrochloride is a novel chemical entity developed as a triple reuptake inhibitor (TRI), meaning it simultaneously inhibits the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT) [1] [2] [3]. This action increases the extracellular levels of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) in the brain.

The tables below summarize the key in vitro and in vivo data that define its neurochemical profile.

Table 1: In Vitro Binding Affinity and Reuptake Inhibition of Ansofaxine

Target Transporter Binding Affinity (Kᵢ, nM) Reuptake Inhibition (IC₅₀, nM) Source / Context
Serotonin (SERT) 1,330 ± 82.5 [1] 31.4 ± 0.4 to 723 nM [1] [2] [4] Human SERT protein / CHO cells expressing human SERT
Norepinephrine (NET) 2,200 ± 278 [1] 586.7 ± 83.6 to 763 nM [1] [2] [4] Human NET protein / CHO cells expressing human NET
Dopamine (DAT) 227 ± 21.7 [1] 491 to 733.2 ± 10.3 nM [1] [2] [4] Human DAT protein / CHO cells expressing human DAT

Table 2: Key In Vivo Neurochemical and Pharmacokinetic Findings

Parameter Finding Experimental Model
Increased Monoamines Significantly increased extracellular levels of DA, NE, and 5-HT in the striatum after acute and chronic administration [5] [3]. Rat brain (microdialysis)
DA Increase vs. Desvenlafaxine The ability to increase extracellular DA levels is approximately 2 to 3 times stronger than desvenlafaxine [5]. Rat brain (microdialysis)
Brain Distribution Rapidly absorbed and selectively distributed into the hypothalamus at high concentrations [3]. Rat tissue distribution study
Conversion to Metabolite Quickly converted to the active metabolite O-desvenlafaxine (ODV) by esterases in vivo [3]. Rat pharmacokinetic study

Experimental Evidence and Protocols

The characterization of Ansofaxine's neurochemical profile relies on several key experimental approaches. The workflow below outlines the process from in vitro assessment to in vivo validation.

G Start Start: Pharmacological Characterization InVitro In Vitro Assays Start->InVitro InVivo In Vivo Validation InVitro->InVivo Confirms target engagement Sub1 1. Binding Affinity Assay InVitro->Sub1 Sub2 2. Functional Reuptake Inhibition Assay InVitro->Sub2 Sub3 3. Brain Microdialysis InVivo->Sub3 Sub4 4. Pharmacokinetic & Tissue Distribution InVivo->Sub4 Results Integrated Neurochemical Profile Sub3->Results Sub4->Results

Experimental workflow for profiling Ansofaxine, from in vitro target identification to in vivo functional and kinetic validation.

In Vitro Binding and Functional Assays

These experiments establish the direct interaction of Ansofaxine with the human monoamine transporters.

  • Binding Affinity Assay: The affinity (Kᵢ) of Ansofaxine for human DAT, NET, and SERT proteins was determined using a radioligand membrane binding assay [3]. The protocol involves incubating the transporter proteins with Ansofaxine and a radioactive ligand, then calculating binding affinity by comparing the displacement of the radioligand.
  • Functional Reuptake Inhibition Assay: The potency (IC₅₀) of Ansofaxine to inhibit the reuptake of DA, NE, and 5-HT was evaluated in Chinese hamster ovary (CHO) cells stably expressing the human DAT, NET, or SERT [1] [3]. Cells are incubated with Ansofaxine and a tritiated (³H) neurotransmitter. The amount of radioactivity taken up by the cells is measured, and the inhibition of reuptake is calculated relative to controls.
In Vivo Neurochemical Effects (Microdialysis)

This technique directly measures changes in neurotransmitter levels in the brain of live animals.

  • Protocol: A microdialysis probe is implanted into the rat striatum. After recovery, rats are administered Ansofaxine (or a control like desvenlafaxine) orally or intravenously. The extracellular fluid (dialysate) is collected at timed intervals and analyzed for 5-HT, NE, and DA concentrations using high-performance liquid chromatography (HPLC) [5] [3].
  • Key Findings:
    • Acute and chronic administration of Ansofaxine significantly increases extracellular levels of all three monoamines in the striatum [3].
    • Unlike its metabolite desvenlafaxine (an SNRI), Ansofaxine produces a robust increase in dopamine, which is a key differentiator for its proposed efficacy in treating anhedonia [5] [3].
Pharmacokinetics and Tissue Distribution

These studies track the absorption, distribution, and metabolism of the drug.

  • Protocol: Rats are administered a single oral dose of Ansofaxine. At various time points, blood (plasma), brain, and specific brain regions (e.g., hypothalamus) are collected. The concentrations of both Ansofaxine and its active metabolite, O-desvenlafaxine (ODV), are quantified using methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) [3].
  • Key Findings: Ansofaxine is rapidly absorbed and converted to ODV. Both the parent drug and the metabolite are selectively distributed into the hypothalamus, a brain region critical for mood regulation, motivation, and neuroendocrine function, achieving high concentrations there [3].

Therapeutic Implications & Significance

The unique neurochemical profile of Ansofaxine has several important clinical implications, which are summarized in the following diagram.

G TRI Ansofaxine (Triple Reuptake Inhibition) DA Enhanced Dopamine Signaling TRI->DA 5-HT Balanced Serotonin Signaling TRI->5-HT NE Enhanced Norepinephrine Signaling TRI->NE Effect1 Improvement of Anhedonia and Motivation DA->Effect1 Effect2 Potential for Faster Onset of Action DA->Effect2 Preclinical Effect3 Reduction of SSRI/SNRI- Associated Sexual Dysfunction DA->Effect3 5-HT->Effect1 NE->Effect1

Therapeutic implications of Ansofaxine's triple reuptake inhibition, highlighting the distinct role of dopamine enhancement.

  • Targeting Anhedonia and Motivation: As dopamine is crucial for reward, motivation, and goal-directed behavior, enhancing dopaminergic neurotransmission may specifically address anhedonia—a core symptom of Major Depressive Disorder (MDD) that is often inadequately treated by SSRIs and SNRIs [5] [1].
  • Potential for Improved Tolerability: Preclinical evidence suggests that Ansofaxine may mitigate sexual dysfunction, a common side effect of SSRIs and SNRIs, by increasing dopaminergic activity [3]. Phase 3 clinical trials confirmed that the drug was generally well-tolerated [1].
  • A More Balanced Approach: By modulating all three monoamine systems, Ansofaxine represents a potentially more comprehensive treatment for the diverse symptom clusters of MDD compared to agents focusing only on serotonin and norepinephrine [2].

References

Ansofaxine hydrochloride striatum penetration and conversion

Author: Smolecule Technical Support Team. Date: February 2026

Brain Penetration and Neurotransmitter Effects

Microdialysis studies in rat striatum demonstrate that ansofaxine administration significantly elevates extracellular levels of key neurotransmitters [1] [2]. The following table summarizes the experimental findings:

Aspect Experimental Findings
General Brain Penetration Rapidly penetrates the rat striatum after oral administration [3].
Effects on Dopamine (DA) Increases extracellular DA levels in rat striatum after acute and chronic administration [1]. Effect on DA is 2-3 times stronger than desvenlafaxine [1].
Effects on Norepinephrine (NE) Increases extracellular NE levels in rat striatum [1].
Effects on Serotonin (5-HT) Increases extracellular 5-HT levels in rat striatum [1].
Comparison to Desvenlafaxine Co-exists with desvenlafaxine in brain; achieves similar brain concentrations at equivalent oral doses. Produces larger total exposure and greater increase in monoamines than desvenlafaxine alone [1] [3].

Conversion and Active Components

Ansofaxine is quickly converted into its major metabolite, desvenlafaxine, in the body [1]. However, due to its lipophilicity, both the parent compound (ansofaxine) and the metabolite (desvenlafaxine) coexist in the blood and brain, contributing to the overall pharmacological effect [1].

G Oral_Admin Oral Administration of Ansofaxine Blood_Brain Penetrates Blood-Brain Barrier Oral_Admin->Blood_Brain Conversion Hepatic Conversion Oral_Admin->Conversion Ansofaxine_Brain Ansofaxine (Parent Compound) Blood_Brain->Ansofaxine_Brain Desvenlafaxine Desvenlafaxine (Metabolite) Conversion->Desvenlafaxine Desvenlafaxine->Blood_Brain Enters Circulation Striatum Striatum Desvenlafaxine->Striatum Ansofaxine_Brain->Striatum SERT Inhibits SERT Striatum->SERT NET Inhibits NET Striatum->NET DAT Inhibits DAT Striatum->DAT Neurotransmitters ↑ Extracellular Levels of 5-HT, NE, and DA SERT->Neurotransmitters NET->Neurotransmitters DAT->Neurotransmitters

Ansofaxine's pathway to increasing neurotransmitters in the striatum.

Detailed Experimental Protocols

The key findings on striatum penetration and neurotransmitter release are derived from in vivo microdialysis studies in rats [1] [3].

  • Animal Model: Adult Sprague-Dawley rats [3].
  • Drug Administration:
    • Ansofaxine and desvenlafaxine were prepared as oral solutions (dissolved in 10% glucose) or oral suspensions (in 0.5% carboxymethylcellulose sodium) for intragastric administration at a dose of 0.06 mmol/kg [3].
    • Intravenous solutions (in 10% glucose) were administered at 0.04 mmol/kg [3].
    • For chronic studies, oral suspensions were administered once daily for 14 days [3].
  • Microdialysis:
    • A microdialysis probe was implanted into the rat striatum to collect extracellular fluid [1] [3].
    • Dialysate samples were analyzed to measure concentrations of dopamine, norepinephrine, and serotonin [1].
  • Data Analysis: Neurotransmitter levels in the dialysate were measured and compared between ansofaxine and desvenlafaxine treatment groups to determine the relative potency in increasing monoamine levels [1].

Mechanism of Action and Binding Affinity

Ansofaxine is a Serotonin-Norepinephrine-Dopamine Reuptake Inhibitor (SNDRI). It works by blocking the transporter proteins responsible for clearing these neurotransmitters from the synaptic cleft in the brain, thereby increasing their availability [4] [2] [3].

The table below shows its inhibition potency (IC50 values) for each transporter; a lower IC50 indicates stronger binding affinity [3]:

Target Transporter Full Name Inhibition Potency (IC50)
DAT Dopamine Transporter 491 nM
SERT Serotonin Transporter 723 nM
NET Norepinephrine Transporter 763 nM

References

Ansofaxine hydrochloride new chemical entity NCE

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacology and Mechanism of Action

Ansofaxine's core mechanism is the inhibition of the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), increasing the availability of these three key monoamine neurotransmitters in the synaptic cleft [1].

The following diagram illustrates the proposed neuropharmacological mechanism of Ansofaxine hydrochloride as a triple reuptake inhibitor.

G Pre Presynaptic Neuron Synapse Synaptic Cleft Pre->Synapse Releases 5-HT, NE, DA Post Postsynaptic Neuron Synapse->Post Neurotransmitter Binding SERT Serotonin Transporter (SERT) SERT->Pre Reuptake NET Norepinephrine Transporter (NET) NET->Pre Reuptake DAT Dopamine Transporter (DAT) DAT->Pre Reuptake Ansofaxine This compound Ansofaxine->SERT Inhibits Ansofaxine->NET Inhibits Ansofaxine->DAT Inhibits

Ansofaxine inhibits SERT, NET, and DAT, increasing synaptic levels of serotonin, norepinephrine, and dopamine.

The quantitative binding and functional inhibition profiles of Ansofaxine from various studies are summarized in the table below.

Assay Type Target IC₅₀ / Kᵢ Value (nM) Source/Context
Functional Reuptake Inhibition (IC₅₀) Serotonin (5-HT) 723 [2] [3]
Norepinephrine (NE) 763 [2] [3]
Dopamine (DA) 491 [2] [3]
Radioligand Binding (Kᵢ) Serotonin Transporter (SERT) 1,330 [4]
Norepinephrine Transporter (NET) 2,200 [4]
Dopamine Transporter (DAT) 227 [4]
Functional Reuptake Inhibition (IC₅₀) Serotonin (5-HT) 31.4 [4]
Norepinephrine (NE) 586.7 [4]
Dopamine (DA) 733.2 [4]

As a prodrug, Ansofaxine is designed to be rapidly converted into its active metabolite, desvenlafaxine, after administration. However, due to its lipophilicity, the parent drug (Ansofaxine) and the metabolite (desvenlafaxine) coexist in the blood and brain, contributing to the overall therapeutic effect [5]. This balanced triple reuptake inhibition is theorized to address a broader range of depressive symptoms, particularly anhedonia (loss of pleasure), low energy, and motivation, which are linked to dopamine dysfunction [4] [5].

Clinical Trial Data and Efficacy

Robust data from Phase 3 and Phase 2 clinical trials demonstrate the efficacy and safety of Ansofaxine for MDD.

Phase 3 Trial (NCT04853407) [4]:

  • Design: Multicenter, double-blind, randomized, placebo-controlled, 8-week study.
  • Participants: 588 MDD patients in China.
  • Dosage: 80 mg/day or 160 mg/day vs. placebo.
  • Primary Endpoint: Change in MADRS (Montgomery-Åsberg Depression Rating Scale) total score from baseline to Week 8.
  • Results:
    • Ansofaxine 80 mg: MADRS reduction of -20.0
    • Ansofaxine 160 mg: MADRS reduction of -19.9
    • Placebo: MADRS reduction of -14.6
    • The difference for both doses vs. placebo was statistically significant (p < 0.0001).

Phase 2 Trial (NCT03785652) [5]:

  • Design: Dose-finding study with 40 mg, 80 mg, 120 mg, and 160 mg doses vs. placebo over 6 weeks.
  • Results: All four active doses demonstrated statistically significant superiority to placebo in reducing the HAMD-17 (Hamilton Depression Rating Scale) total score at week 6 (p = 0.0447).

The safety profile from these trials is summarized below.

Safety Parameter Findings
General Tolerability Generally well-tolerated at doses of 80 mg and 160 mg daily [4].
Common TRAEs Nausea, vomiting, diarrhea, dizziness, elevated total bilirubin or alanine aminotransferase [5].
TEAE Incidence (Phase 3) 80 mg: 74.46%; 160 mg: 78.26%; Placebo: 67.93% [4].
TRAE Incidence (Phase 3) 80 mg: 59.2%; 160 mg: 65.22%; Placebo: 45.11% [4].

Preclinical and Emerging Research

Beyond its antidepressant application, emerging preclinical research suggests Ansofaxine may have a novel role in oncology, particularly for hepatocellular carcinoma (HCC).

A 2025 study using network pharmacology, molecular docking, and experimental models proposed that this compound may inhibit HCC progression by targeting key pathways like EGFR/MAPK. The study reported the following findings [6]:

  • In Vitro: Ansofaxine significantly inhibited the proliferation, migration, invasion, and clonal formation of Huh7 and Hepa1-6 HCC cell lines.
  • In Vivo: In a mouse model, Ansofaxine showed a synergistic effect with the targeted therapy drug Lenvatinib, enhancing its anti-tumor effect.
  • Proposed Mechanisms:
    • Immunomodulation: Increased peripheral blood dopamine levels and promoted the infiltration of anti-tumor M1 macrophages in the tumor microenvironment.
    • Pathway Inhibition: Suppressed the expression of genes related to the EGFR/MAPK signaling pathway.

The following diagram outlines the proposed multi-target mechanism for inhibiting hepatocellular carcinoma based on this preclinical research.

G cluster_immune Immunomodulatory Effects cluster_signaling Signaling Pathway Inhibition Ansofaxine This compound PeriphDA Increased Peripheral Dopamine Ansofaxine->PeriphDA KeyTargets Inhibition of Key Targets (e.g., EGFR, GRB2) Ansofaxine->KeyTargets Macrophage Promotion of M1 Macrophage Infiltration PeriphDA->Macrophage ImmuneEffect Enhanced Anti-Tumor Immune Response Macrophage->ImmuneEffect MAPK Suppression of EGFR/MAPK Pathway KeyTargets->MAPK BioProcess Inhibition of Proliferation, Migration, Invasion MAPK->BioProcess

Proposed anti-HCC mechanisms of Ansofaxine involving immunomodulation and signaling pathway inhibition.

Key Differentiators and Future Directions

This compound represents a significant innovation in antidepressant therapy with several key differentiators:

  • Novel Mechanism: As the first approved SNDRI, it offers a more balanced and comprehensive approach to modulating monoamine systems compared to SSRIs and SNRIs, potentially leading to broader efficacy [2] [5].
  • Targeting Anhedonia: Its dopamine activity directly addresses anhedonia and motivational deficits, which are core symptoms of depression often inadequately treated by other therapies [4] [5].
  • Dual Application Potential: The emerging preclinical evidence in HCC suggests a potential new paradigm for "drug repurposing" in oncology, particularly for cancer patients with comorbid depression [6].

Future development will focus on the progress of its FDA application for MDD, ongoing Phase 3 trials for Generalized Anxiety Disorder, and further investigation into its anti-tumor effects [2] [6].

References

Ansofaxine hydrochloride LPM570065 research

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile and Mechanism of Action

Ansofaxine hydrochloride (also known as LY03005 or LPM570065) is a new chemical entity developed as an extended-release (ER) oral tablet for adults with Major Depressive Disorder (MDD) [1] [2]. Its core mechanism of action is the inhibition of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) transporter proteins, classifying it as a triple reuptake inhibitor (TRI) [1] [2] [3].

The table below summarizes its key pharmacological characteristics:

Attribute Details
Drug Name This compound (LY03005, LPM570065) [4]
Pharmacological Class Triple Monoaminergic Reuptake Inhibitor (TRI) [5] [3]
Primary Indication Major Depressive Disorder (MDD) [1] [2]
Mechanism of Action Inhibits reuptake of Serotonin (5-HT), Norepinephrine (NE), and Dopamine (DA) from the synaptic cleft [1] [2].
Key Pharmacodynamic Feature A balanced and potent inhibitor of all three monoamines, with a particularly strong effect on dopamine reuptake, which is theorized to address anhedonia [2] [3].

Clinical Research for Major Depressive Disorder (MDD)

Substantial clinical evidence supports the efficacy and safety of Ansofaxine for treating MDD.

Efficacy Data from Clinical Trials

Both Phase 2 and Phase 3 trials demonstrated that Ansofaxine was significantly more effective than placebo in reducing depression scores.

Trial Parameter Phase 2 Trial (6 weeks) [2] Phase 3 Trial (8 weeks) [1]
Doses 40, 80, 120, 160 mg/day 80 mg/day, 160 mg/day
Primary Endpoint Change in HAMD-17 total score Change in MADRS total score
Score Change (Active vs. Placebo) All active doses superior to placebo (p = 0.0447) -20.0 (80mg) and -19.9 (160mg) vs. -14.6 (placebo); p < 0.0001
Safety and Tolerability Profile

In clinical trials, Ansofaxine was generally well-tolerated. The most common adverse events were mild to moderate.

Safety Measure Findings
General Tolerability All tested doses (40-160 mg/day) were generally well-tolerated [1] [2].
Common Adverse Events Nausea, vomiting, diarrhea, dizziness, elevated total bilirubin or alanine aminotransferase [2].
Incidence of Treatment-Related AEs (Phase 3) 59.2% (80 mg), 65.22% (160 mg), compared to 45.11% in the placebo group [1].

Experimental Protocols from Key Studies

For research purposes, here are the summarized methodologies from the pivotal Phase 3 trial and a recent oncology study.

Clinical Trial Protocol: Phase 3 MDD Trial

This was a multicenter, double-blind, randomized, placebo-controlled study [1].

  • Participants: 588 male and female outpatients aged 18-65 with a DSM-5 diagnosis of MDD, a MADRS total score ≥26, and a CGI-S score ≥4.
  • Intervention: Random assignment (1:1:1) to 8-week treatment with Ansofaxine 80 mg/day, 160 mg/day, or placebo.
  • Primary Efficacy Endpoint: Change from baseline to Week 8 in the total MADRS score.
  • Safety Assessments: Recorded adverse events (AEs), vital signs, laboratory tests, 12-lead ECG, and evaluations of suicide tendency and sexual function.
In Vitro & In Vivo Protocol: Anti-HCC Study

A 2025 study investigated the anti-tumor effects of Ansofaxine on hepatocellular carcinoma (HCC) [6] [7].

  • In Vitro Methods:
    • Cell Lines: Huh7 and Hepa1–6 cells.
    • Treatments: Cells were treated with different concentrations of this compound.
    • Assays: Cell proliferation (CCK-8 assay), migration, invasion, and clonal formation tests were performed to evaluate the drug's effects on HCC cell biological functions.
  • In Vivo Methods:
    • Animal Model: Established a subcutaneous hepatocellular carcinoma mouse model.
    • Treatments: Evaluated Ansofaxine alone and in combination with Lenvatinib.
    • Assessments: Measured tumor growth; used ELISA to detect peripheral blood DA and 5-HT levels; performed HE and immunohistochemical staining for tumor pathology and macrophage profiling (M1 vs. M2); used RT-qPCR to analyze key gene expression in the EGFR/MAPK pathway.

Emerging Research: Anti-Cancer Effects

Recent preclinical research has revealed that Ansofaxine may have inhibitory effects on Hepatocellular Carcinoma (HCC) [6] [7].

  • Mechanism of Action in HCC: Network pharmacology and molecular docking identified EGFR, GRB2, and SRC as key potential targets. The proposed primary mechanism is the inhibition of the EGFR/MAPK signaling pathway [6] [7].
  • Synergistic Effect: In vivo experiments showed that Ansofaxine enhanced the anti-HCC efficacy of the targeted therapy drug Lenvatinib [7].
  • Immunomodulatory Role: The study reported that Ansofaxine increased peripheral blood dopamine levels and promoted the infiltration of M1 macrophages (which have anti-tumor activity) into tumor tissue, suggesting an immune-enhancing effect [7].

The diagram below illustrates the proposed signaling pathway for its anti-HCC activity.

G Ansofaxine Ansofaxine EGFR EGFR Ansofaxine->EGFR GRB2 GRB2 Ansofaxine->GRB2 SRC SRC Ansofaxine->SRC Dopamine_Increase Dopamine_Increase Ansofaxine->Dopamine_Increase MAPK_Pathway MAPK_Pathway EGFR->MAPK_Pathway GRB2->MAPK_Pathway SRC->MAPK_Pathway HCC_Growth HCC_Growth MAPK_Pathway->HCC_Growth Inhibition M1_Macrophages M1_Macrophages Immune_Response Immune_Response M1_Macrophages->Immune_Response Immune_Response->HCC_Growth Inhibition Dopamine_Increase->M1_Macrophages

Proposed anti-HCC mechanism of Ansofaxine via EGFR/MAPK pathway and immunomodulation [6] [7].

Key Takeaways for Researchers

  • First-in-Class Mechanism: Ansofaxine represents a first-in-class TRI antidepressant with a balanced inhibition of serotonin, norepinephrine, and dopamine, potentially offering advantages for MDD symptoms like anhedonia [5] [3].
  • Proven Clinical Efficacy: Robust data from Phase 2 and 3 trials confirm its efficacy and acceptable tolerability profile in the short-term (6-8 weeks) treatment of MDD [1] [2].
  • Novel Oncology Applications: Preclinical studies indicate a promising repurposing potential for Ansofaxine in HCC, acting through the EGFR/MAPK pathway and modulating the immune response [6] [7].
  • Research Gaps: While clinical data for MDD is solid, longer-term trials are needed. The anti-cancer effects are a very recent discovery, requiring extensive validation in further in vivo studies and clinical trials [5] [7].

References

Comprehensive Application Notes and Protocols: Ansofaxine Hydrochloride in Cancer Immunotherapy Combinations

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Background

The comorbidity between depression and cancer presents a significant challenge in oncology, with compelling evidence indicating that depression can suppress anti-tumor immune responses, promote cancer progression, and inhibit the effectiveness of cancer immunotherapy [1]. Psychoneuroimmunology research has revealed complex bidirectional communication between the nervous, endocrine, and immune systems, providing a scientific foundation for investigating antidepressants as potential modifiers of anti-tumor immunity. Ansofaxine hydrochloride (LY03005), a novel triple reuptake inhibitor (TRI) that simultaneously enhances dopamine, norepinephrine, and serotonin neurotransmission, has recently demonstrated unexpected potential in preclinical cancer models beyond its primary antidepressant indication [1]. Unlike selective serotonin reuptake inhibitors (SSRIs) which often have delayed onset and sexual side effects, TRIs like ansofaxine offer rapid action and potentially improved tolerability [1].

Recent investigations have revealed that this compound exhibits direct anti-tumor effects and enhances response to immunotherapy through multiple mechanisms. Research in colorectal cancer models demonstrates that ansofaxine enhances peripheral dopamine levels, promotes CD8+ T cell proliferation, increases intratumoral infiltration of M1 macrophages and NK cells, decreases the proportion of exhausted CD8+ T cells, and strengthens anti-tumor immunity [1]. Simultaneously, studies in hepatocellular carcinoma models indicate that ansofaxine inhibits cancer growth and enhances targeted therapy through the EGFR/MAPK pathway [2]. These findings position ansofaxine as a promising candidate for combination regimens with emerging immunotherapies, particularly those targeting TNFR2 (tumor necrosis factor receptor 2), which has emerged as a promising immunotherapy target due to its restricted expression on immunosuppressive cells and tumor cells compared to more broadly expressed PD-1 and CTLA-4 [3].

Mechanisms of Action

Neurotransmitter-Mediated Immunomodulation

This compound exerts significant effects on the tumor immune microenvironment through modulation of neurotransmitter signaling:

  • Dopamine enhancement: Ansofaxine increases peripheral dopamine levels, which promotes CD8+ T cell proliferation and activation while reducing exhaustion markers [1]. This effect is particularly important in the context of cancer immunotherapy, as dopamine signaling has been shown to enhance T cell receptor signaling and improve anti-tumor responses.

  • Serotonin modulation: By regulating peripheral 5-hydroxytryptamine (5-HT) levels, ansofaxine influences the polarization of tumor-associated macrophages toward the anti-tumor M1 phenotype rather than the pro-tumor M2 phenotype [1]. This mechanism is crucial for overcoming the immunosuppressive tumor microenvironment.

  • NK cell activation: Treatment with ansofaxine enhances natural killer cell infiltration and function within tumors, providing an important innate immune mechanism for controlling cancer growth [1].

Direct Antitumor Effects

Beyond immunomodulation, ansofaxine demonstrates direct activity against cancer cells:

  • Apoptosis induction: Like fluoxetine, ansofaxine inhibits colon cancer cell growth in vitro by inducing apoptosis [1]. This direct cytotoxic effect occurs at concentrations achievable in clinical settings (0-50 μM).

  • EGFR/MAPK pathway inhibition: In hepatocellular carcinoma models, ansofaxine suppresses key oncogenic signaling pathways, including EGFR, MAPK, and PI3K/AKT cascades [2]. Network pharmacology analyses have identified 87 common drug-disease targets between ansofaxine and HCC, including EGFR, GRB2, and SRC.

  • Proliferation and migration suppression: Ansofaxine significantly inhibits proliferation, migration, invasion, and clonal formation of HCC cells in vitro [2].

Table 1: Key Mechanisms of this compound in Cancer Models

Mechanism Category Specific Effects Experimental Evidence
Immunomodulation Enhanced CD8+ T cell function Increased proliferation, decreased exhaustion markers [1]
M1 macrophage polarization Increased intratumoral M1 macrophages [1]
NK cell activation Enhanced infiltration and cytotoxicity [1]
Direct Antitumor Apoptosis induction Caspase activation in colon cancer cells [1]
Signaling pathway inhibition Suppression of EGFR/MAPK in HCC [2]
Metastasis suppression Inhibition of migration and invasion [2]

In Vitro Protocols

Cytotoxicity and Cell Proliferation Assays

Purpose: To evaluate the direct anti-proliferative effects of this compound on cancer cells.

Materials:

  • Cancer cell lines: CT26, HCT116, MCA38, SW620 colon cancer cells; hepatocellular carcinoma cells (HepG2, Huh-7) [1] [2]
  • This compound: Prepare 100 mM stock solution in DMSO, store at -20°C
  • Cell Counting Kit-8 (CCK-8) or MTT reagent
  • Complete cell culture medium: RPMI-1640 or DMEM with 10% FBS, penicillin (100 U/mL), streptomycin (100 μg/mL)
  • 96-well tissue culture plates
  • CO₂ incubator (37°C, 5% CO₂)
  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at optimal density (3-5×10³ cells/well in 100 μL medium) and pre-incubate for 24 hours.
  • Prepare ansofaxine working solutions in complete medium at concentrations ranging from 0-50 μM for colon cancer cells and 0-100 μM for hepatocellular carcinoma cells, ensuring final DMSO concentration ≤0.1%.
  • Treat cells with ansofaxine or vehicle control (0.1% DMSO) for 24-72 hours.
  • Add 10 μL CCK-8 solution to each well and incubate for 1-4 hours.
  • Measure absorbance at 450 nm using a microplate reader.
  • Calculate cell viability percentage relative to control: (Absorbance_treatment/Absorbance_control) × 100%.

Data Analysis: Determine IC₅₀ values using non-linear regression analysis (sigmoidal dose-response curve fitting). Perform experiments in triplicate with three biological replicates.

Apoptosis Analysis

Purpose: To quantify ansofaxine-induced apoptosis in cancer cells.

Materials:

  • Annexin-V-FITC/PI apoptosis detection kit
  • Binding buffer 10×
  • Flow cytometry tubes
  • Flow cytometer

Procedure:

  • Treat cells with ansofaxine (0-50 μM) for 24-48 hours.
  • Harvest cells using EDTA-free trypsin, wash with cold PBS.
  • Resuspend 1×10⁵ cells in 100 μL 1× binding buffer.
  • Add 5 μL Annexin-V-FITC and 5 μL PI, incubate for 15 minutes at room temperature in the dark.
  • Add 400 μL 1× binding buffer and analyze by flow cytometry within 1 hour.
  • Use untreated cells as negative control, and cells treated with 1 μM staurosporine as positive apoptosis control.
Migration and Invasion Assays

Purpose: To evaluate the anti-metastatic potential of ansofaxine.

Transwell Migration Assay:

  • Seed serum-starved cells (5×10⁴) in the upper chamber of Transwell inserts (8 μm pore size) in 200 μL serum-free medium containing ansofaxine or vehicle.
  • Add 500 μL complete medium with 10% FBS to the lower chamber as chemoattractant.
  • Incubate for 24-48 hours at 37°C.
  • Remove non-migrated cells from the upper chamber with cotton swabs.
  • Fix migrated cells with 4% paraformaldehyde for 15 minutes, stain with 0.1% crystal violet for 20 minutes.
  • Count cells in five random fields under a microscope (200× magnification).

Matrigel Invasion Assay:

  • Coat Transwell inserts with Matrigel (1:8 dilution in serum-free medium) and polymerize for 4 hours at 37°C.
  • Follow the same procedure as migration assay.
Immunomodulation Assays

Purpose: To evaluate effects of ansofaxine on immune cell function.

T cell Proliferation Assay:

  • Isolate CD8+ T cells from mouse spleen using magnetic bead separation.
  • Label cells with CFSE (5 μM) for 10 minutes at 37°C.
  • Activate T cells with anti-CD3/CD28 antibodies in the presence of ansofaxine (1-10 μM) or vehicle.
  • After 72 hours, analyze CFSE dilution by flow cytometry to assess proliferation.

Macrophage Polarization:

  • Differentiate bone marrow-derived macrophages with M-CSF (20 ng/mL) for 7 days.
  • Polarize with IFN-γ (20 ng/mL) + LPS (100 ng/mL) for M1 or IL-4 (20 ng/mL) for M2 phenotype in the presence of ansofaxine.
  • Analyze M1 (iNOS, CD86) and M2 (Arg1, CD206) markers by flow cytometry or qRT-PCR.

In Vivo Protocols

Mouse Tumor Models

Purpose: To evaluate the anti-tumor efficacy of ansofaxine in immunocompetent mouse models.

Materials:

  • Mice: Female wild-type Balb/c mice (6-8 weeks old) for CT26 model; C57BL/6 for MCA38 model [1]
  • Cancer cell lines: CT26 (murine colon cancer), MCA38 (murine colon cancer), 4T1 (murine breast cancer)
  • This compound: Prepare fresh daily in sterile saline or drinking water
  • Anti-TNFR2 antibody (clone TR75-54.7) [1]
  • Calipers, flow cytometry equipment, ELISA kits

Subcutaneous Tumor Model:

  • Harvest exponentially growing CT26 cells, wash with PBS, and resuspend at 5×10⁶ cells/mL in sterile PBS.
  • Inject 100 μL cell suspension (5×10⁵ cells) subcutaneously into the right flank of mice.
  • Randomize mice into treatment groups (n=6-8) when tumors reach 50-100 mm³.
  • Administer treatments according to the following scheme:

Table 2: In Vivo Dosing Regimens for Ansofaxine Combination Therapy

Treatment Group Ansofaxine HCl Anti-TNFR2 Other Agents Frequency/Duration
Vehicle control None None None Daily, 14-28 days
Ansofaxine monotherapy 10-50 mg/kg, oral None None Daily, 14-28 days [1]
Anti-TNFR2 monotherapy None 10 mg/kg, IP None Every 3 days, 4 doses [1]
Combination therapy 10-50 mg/kg, oral 10 mg/kg, IP None As above for each agent
Triple combination 10-50 mg/kg, oral 10 mg/kg, IP Anti-PD-1 (10 mg/kg, IP) As above for each agent
Immune Monitoring in Tumor Models

Tumor Immune Cell Profiling:

  • Harvest tumors when they reach endpoint size (1000-1500 mm³) or at predetermined timepoints.
  • Prepare single-cell suspensions using tumor dissociation kit.
  • Stain cells with fluorochrome-conjugated antibodies against:
    • T cells: CD45, CD3, CD4, CD8, PD-1, TIM-3, LAG-3 (exhaustion markers)
    • Tregs: CD4, CD25, FoxP3
    • Myeloid cells: CD11b, F4/80, CD86 (M1), CD206 (M2)
    • NK cells: CD45, NK1.1, CD49b
  • Analyze by flow cytometry using appropriate gating strategies.

Cytokine and Neurotransmitter Measurement:

  • Collect peripheral blood via retro-orbital bleeding or cardiac puncture.
  • Separate serum by centrifugation (3000×g, 10 minutes).
  • Measure dopamine, norepinephrine, and 5-HT levels using commercial ELISA kits according to manufacturer's protocols [1].
  • Analyze inflammatory cytokines (IFN-γ, TNF-α, IL-6, IL-10) using multiplex bead-based assays.
Efficacy Assessment

Tumor Measurement:

  • Measure tumor dimensions 2-3 times weekly using digital calipers.
  • Calculate tumor volume: V = (length × width²)/2.
  • Record body weight twice weekly to monitor treatment toxicity.

Response Criteria:

  • Complete response: Disappearance of measurable tumor
  • Partial response: ≥50% decrease in tumor volume
  • Stable disease: Neither partial response nor progressive disease
  • Progressive disease: ≥25% increase in tumor volume or new lesions

Statistical Analysis:

  • Compare tumor volumes between groups using two-way ANOVA with repeated measures.
  • Compare survival using Kaplan-Meier curves with log-rank test.
  • Consider p < 0.05 statistically significant.

Combination Therapy Protocols

Rationale for TNFR2-Targeted Combination

TNFR2 biology provides a strong rationale for combination with ansofaxine:

  • TNFR2 is highly expressed on tumor-infiltrating Tregs and contributes to their immunosuppressive function [3]
  • TNFR2 promotes the expression of PD-L1 on tumor cells, facilitating T cell exhaustion and immune escape [3]
  • Compared to anti-CTLA-4, TNFR2 antagonism demonstrates less toxicity while effectively targeting the immunosuppressive tumor microenvironment [1]
  • Ansofaxine reduces Treg infiltration and reverses CD8+ T cell exhaustion, creating synergy with TNFR2 blockade [1]
Ansofaxine + Anti-TNFR2 Protocol

Optimized Dosing Schedule:

  • Day 0: Implant tumor cells subcutaneously
  • Days 7-28: this compound (50 mg/kg) administered orally via drinking water or daily gavage
  • Days 10, 13, 16, 19: Anti-TNFR2 antibody (10 mg/kg) administered intraperitoneally
  • Monitor tumors every 2-3 days until endpoint

Expected Outcomes:

  • Combination should produce significantly enhanced tumor growth inhibition compared to either monotherapy
  • 20% of mice may achieve complete tumor eradication in CT26 model [1]
  • Combination therapy should significantly reduce tumor-infiltrating Tregs and decrease exhausted CD8+ T cell population while increasing M1 macrophages and NK cells
Extended Combination with PD-1/PD-L1 Inhibitors

Rationale: Both ansofaxine and TNFR2 antagonism modulate distinct aspects of the tumor immune microenvironment that contribute to PD-1/PD-L1-mediated resistance.

Triple Therapy Protocol:

  • This compound: 50 mg/kg, oral, daily (days 7-35)
  • Anti-TNFR2: 10 mg/kg, IP, days 10, 13, 16, 19
  • Anti-PD-1: 10 mg/kg, IP, days 10, 13, 16, 19

Immune Monitoring:

  • Comprehensive immune profiling should be performed on day 21 tumors
  • Assess T cell clonality and TCR diversity in responding versus non-responding tumors
  • Evaluate myeloid cell composition and polarization status

The following diagram illustrates the proposed mechanism of action for this compound in combination with cancer immunotherapy:

G cluster_neuro Neurotransmitter Modulation cluster_immune Immune Effects cluster_combination Combination Therapy Synergy Ansofaxine Ansofaxine DA Dopamine Enhancement Ansofaxine->DA NE Norepinephrine Ansofaxine->NE 5HT Serotonin Modulation Ansofaxine->5HT Apoptosis Apoptosis Induction Ansofaxine->Apoptosis EGFR EGFR/MAPK Pathway Inhibition Ansofaxine->EGFR Prolif Proliferation Suppression Ansofaxine->Prolif CD8 CD8+ T Cell Activation (Reduced Exhaustion) DA->CD8 NK NK Cell Activation DA->NK M1 M1 Macrophage Polarization 5HT->M1 ImmuneActivation Enhanced Immune Activation CD8->ImmuneActivation Treg Treg Suppression TregDepletion Treg Depletion Treg->TregDepletion M1->ImmuneActivation NK->ImmuneActivation subcluster_direct subcluster_direct TumorKilling Enhanced Tumor Killing Apoptosis->TumorKilling AntiTNFR2 Anti-TNFR2 AntiTNFR2->TregDepletion AntiPD1 Anti-PD-1/PD-L1 AntiPD1->ImmuneActivation ImmuneActivation->TumorKilling TregDepletion->TumorKilling Outcome Therapeutic Outcome • Tumor Growth Inhibition • Enhanced Survival • Potential Cure TumorKilling->Outcome Improved Tumor Control

Figure 1: Proposed mechanism of action for this compound in combination with cancer immunotherapy, illustrating the multimodal approach targeting neurotransmitter systems, direct tumor cell killing, and immune modulation.

The following workflow outlines the comprehensive experimental approach for evaluating ansofaxine in cancer models:

G cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Analysis Phase Start Study Design Cytotoxicity Cytotoxicity Assays (CCK-8/MTT) Start->Cytotoxicity Model Tumor Model Establishment (Subcutaneous/Orthotopic) Start->Model Parallel Approach Apoptosis Apoptosis Analysis (Annexin V/PI) Cytotoxicity->Apoptosis Migration Migration/Invasion (Transwell) Apoptosis->Migration Signaling Signaling Pathway Analysis Migration->Signaling ImmuneProfiling Immune Profiling (Flow Cytometry) Signaling->ImmuneProfiling Integrated Analysis Treatment Treatment Administration (Monotherapy/Combination) Model->Treatment Monitoring Tumor Growth Monitoring (Caliper Measurements) Treatment->Monitoring Harvest Tissue Harvest Monitoring->Harvest Harvest->ImmuneProfiling Cytokine Cytokine/Neurotransmitter Measurement (ELISA) Harvest->Cytokine Histology Histological Analysis (HE/IHC Staining) Harvest->Histology Molecular Molecular Analysis (qRT-PCR, Western) Harvest->Molecular Interpretation Data Interpretation ImmuneProfiling->Interpretation Cytokine->Interpretation Histology->Interpretation Molecular->Interpretation

Figure 2: Comprehensive experimental workflow for evaluating this compound in cancer models, integrating in vitro and in vivo approaches with multimodal analysis.

Data Analysis & Interpretation

Evaluating Combination Effects

Synergy Assessment:

  • Calculate combination index (CI) using Chou-Talalay method
  • CI < 0.9 indicates synergy, CI = 0.9-1.1 additive effect, CI > 1.1 antagonism
  • Perform isobologram analysis for dose-effect relationships

Immune Correlates of Response:

  • Compare immune cell infiltration in responding versus non-responding tumors
  • Evaluate changes in exhausted CD8+ T cell populations (PD-1+, TIM-3+, LAG-3+)
  • Assess Treg:CD8 ratio as potential predictive biomarker
Translational Considerations

Dosing Optimization:

  • Ansofaxine concentrations of 10-50 mg/kg in mice correspond to clinically achievable doses in humans based on allometric scaling
  • Timing of combination therapy initiation relative to tumor establishment affects outcomes
  • Consider metronomic dosing schedules for maintenance therapy

Biomarker Development:

  • Peripheral blood dopamine and serotonin levels may serve as pharmacodynamic biomarkers
  • Baseline tumor TNFR2 expression may predict response to combination therapy
  • Monitoring of peripheral T cell subsets may provide non-invasive response indicators

Conclusion

The protocols outlined herein provide a comprehensive framework for evaluating this compound in combination with cancer immunotherapy, particularly targeting TNFR2. The multimodal mechanism of ansofaxine—encompassing neurotransmitter modulation, direct antitumor effects, and immunomodulation—creates a strong rationale for its repurposing as an oncology therapeutic. Researchers should pay particular attention to the immune monitoring components, as the immunomodulatory effects appear central to the enhanced efficacy observed in combination regimens. These application notes should facilitate standardized evaluation of ansofaxine-containing combinations across different laboratories and accelerate the translation of this promising approach to clinical testing.

References

Comprehensive Application Notes and Protocols: Ansofaxine Hydrochloride and Anti-TNFR2 Combination Therapy for Colon Cancer

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Therapeutic Rationale

The comorbidity between depression and cancer presents a significant clinical challenge in oncology, with depression known to negatively impact cancer progression through modulation of the neuroimmune system [1]. Patients with cancer experience depression at higher rates than those with other diseases, creating an urgent need for therapeutic strategies that can simultaneously address both conditions [1]. Emerging research in psychoneuroimmunology has revealed that depression suppresses anti-tumor immune responses, promotes cancer progression, and diminishes the effectiveness of cancer immunotherapy [1] [2]. Within this context, Ansofaxine hydrochloride (LY03005), a novel triple reuptake inhibitor (TRI) antidepressant that enhances neurotransmission across all monoamine systems, has demonstrated potential not only for alleviating depressive symptoms but also for modulating anti-tumor immunity [1].

The tumor necrosis factor receptor 2 (TNFR2) has emerged as a promising immunotherapy target due to its dual role in promoting tumor cell proliferation and enhancing the immunosuppressive function of regulatory T cells (Tregs) within the tumor microenvironment [3] [4]. Compared to established immune checkpoint inhibitors such as anti-PD-1 and anti-CTLA-4, TNFR2 antagonism offers potential advantages including reduced immune-related adverse events and efficacy in "cold" tumor microenvironments typically resistant to immunotherapy [3]. The strategic combination of this compound with TNFR2-targeted therapy represents an innovative approach that simultaneously addresses the psychological and immunological dimensions of cancer progression, potentially yielding enhanced therapeutic outcomes for colon cancer patients [1].

Mechanisms of Action

This compound Mechanisms

This compound exerts its effects through multiple complementary mechanisms that collectively enhance anti-tumor immunity:

  • Neurotransmitter Modulation: As a triple reuptake inhibitor, Ansofaxine simultaneously increases extracellular levels of dopamine (DA), norepinephrine (NE), and serotonin (5-HT), though its most significant effect in cancer models appears to be the enhancement of peripheral dopamine levels [1]. Elevated dopamine enhances CD8+ T cell proliferation and function while reducing exhaustion markers, thereby strengthening the cellular immune response against tumors [1].

  • Immune Cell Infiltration: Treatment with Ansofaxine promotes the intratumoral infiltration of anti-tumor immune cells, including M1 macrophages and natural killer (NK) cells, while simultaneously decreasing the proportion of exhausted CD8+ T cells within the tumor microenvironment [1]. This shift in immune cell populations creates a more favorable environment for anti-tumor immunity.

  • Synergistic Effects with Immunotherapy: Ansofaxine enhances the efficacy of various immunotherapeutic agents, including anti-TNFR2 antibodies, by further reducing the immunosuppressive capacity of Tregs and recovering CD8+ T cell function [1] [2]. Additionally, it reduces the expression of immune checkpoint molecules such as PD-L1 and TNFR2 in tumor tissues, potentially sensitizing tumors to immunotherapy [2] [5].

TNFR2 Antagonism Mechanisms

TNFR2 antagonistic antibodies function through several distinct but complementary pathways:

  • Treg Depletion: TNFR2 is highly expressed on tumor-infiltrating Tregs, which play a critical role in maintaining the immunosuppressive tumor microenvironment [3] [4]. Anti-TNFR2 antibodies specifically induce cell death in these Tregs, thereby alleviating immunosuppression and enabling robust anti-tumor immune responses [4].

  • Direct Tumor Cell Effects: Many tumor cells, including colon cancer cells, express TNFR2, which promotes their proliferation and survival [3]. TNFR2 antagonism can directly inhibit tumor growth and potentially induce apoptosis in TNFR2-expressing malignant cells [1] [3].

  • Immune Synergy: TNFR2 blockade enhances the function of various immune cells, including CD8+ T cells and dendritic cells, while simultaneously reducing other immunosuppressive populations such as myeloid-derived suppressor cells (MDSCs) [3] [6]. This comprehensive modulation of the tumor microenvironment creates conditions favorable for effective anti-tumor immunity.

Table 1: Key Mechanisms of Action for this compound and Anti-TNFR2 Therapy

Therapeutic Agent Primary Molecular Targets Cellular Effects Tumor Microenvironment Changes
This compound Serotonin, dopamine, and norepinephrine transporters ↑ CD8+ T cell proliferation, ↓ Treg immunosuppression, ↑ M1 macrophage and NK cell infiltration ↓ Exhausted CD8+ T cells, ↓ Immunosuppressive signals, ↑ Pro-inflammatory cytokines
Anti-TNFR2 Antibody TNFR2 receptor on Tregs and tumor cells ↑ Treg apoptosis, ↑ CD8+ T cell activation, ↓ Tumor cell proliferation ↓ Treg density, ↑ CD8+ T cell/Treg ratio, ↓ PD-L1 expression

The following diagram illustrates the synergistic mechanisms of this compound and anti-TNFR2 combination therapy in colon cancer:

G cluster_neuro This compound Effects cluster_tnfr2 Anti-TNFR2 Mechanisms cluster_immune Synergistic Anti-Tumor Immunity ANS Ansofaxine Hydrochloride NT ↑ Monoamine Neurotransmitters (DA, NE, 5-HT) ANS->NT IM1 Enhanced CD8+ T Cell Proliferation & Function NT->IM1 IM2 Increased M1 & NK Cell Infiltration NT->IM2 IM3 Reduced CD8+ T Cell Exhaustion NT->IM3 SYN1 Robust Tumor Cell Killing IM1->SYN1 IM2->SYN1 IM3->SYN1 ATNF Anti-TNFR2 Antibody TM1 Treg Depletion ATNF->TM1 TM2 Direct Tumor Cell Apoptosis ATNF->TM2 TM3 Enhanced CD8+ T Cell Activation ATNF->TM3 TM1->SYN1 TM2->SYN1 TM3->SYN1 SYN2 Durable Tumor Control SYN1->SYN2 SYN3 Long-Term Immunological Memory SYN2->SYN3

In Vitro Experimental Protocols

Cell Culture and Maintenance

Materials:

  • Colon cancer cell lines: CT26 (murine), HCT116 (human), SW620 (human), MCA38 (murine)
  • Complete growth medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 units/mL penicillin, and 100 μg/mL streptomycin
  • Culture conditions: 37°C in a humidified atmosphere with 5% CO₂
  • Additional reagents: Trypsin-EDTA (0.25%) for cell passaging, phosphate-buffered saline (PBS) for washing [1]

Procedure:

  • Maintain cells in exponential growth phase by passaging at 80-90% confluence using trypsin-EDTA
  • For experimental setups, harvest cells during logarithmic growth phase and seed at appropriate densities based on the specific assay requirements
  • Allow cells to adhere overnight before initiating drug treatments to ensure stable growth conditions [1]
Drug Treatment and Concentration Optimization

Test Compounds:

  • This compound (LY03005)
  • Fluoxetine (as a reference antidepressant)
  • Amitifadine hydrochloride (DOV 21947, as a reference TRI)
  • Anti-TNFR2 antibody (for combination studies) [1]

Preparation of Drug Stocks:

  • Prepare 10 mM stock solutions of this compound, fluoxetine, and amitifadine in DMSO or according to manufacturer specifications
  • Prepare working concentrations by serial dilution in complete cell culture medium
  • For anti-TNFR2 antibodies, prepare stock solutions according to manufacturer recommendations and dilute in PBS or culture medium [1]

Treatment Protocol:

  • Seed cells in appropriate plates and allow to adhere for 24 hours
  • Treat cells with varying concentrations of compounds:
    • This compound: 0-50 μM
    • Fluoxetine: 0-50 μM
    • Amitifadine hydrochloride: 0-150 μM
    • Anti-TNFR2: Concentration range should be determined based on specific antibody and experimental objectives
  • Include vehicle control (DMSO at equivalent concentration) and positive control groups
  • Refresh drug-containing media every 48-72 hours for prolonged exposure experiments [1]
Assessment of Cellular Responses

Cell Viability Analysis (CCK-8 Assay):

  • Seed cells in 96-well plates at density of 3-5 × 10³ cells/well
  • After drug treatment, add 10 μL CCK-8 solution to each well containing 100 μL culture medium
  • Incubate plates for 1-4 hours at 37°C
  • Measure absorbance at 450 nm using a microplate reader
  • Calculate percentage viability relative to vehicle-treated controls [1] [7]

Apoptosis Assay (Annexin V-FITC/PI Staining):

  • Harvest treated cells using trypsin without EDTA
  • Wash cells twice with cold PBS and resuspend in 1× binding buffer
  • Stain cells with Annexin V-FITC and propidium iodide (PI) according to manufacturer protocol
  • Analyze by flow cytometry within 1 hour of staining
  • Distinguish viable cells (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic (Annexin V⁺/PI⁺), and necrotic cells (Annexin V⁻/PI⁺) [1]

Neurotransmitter Measurement (ELISA):

  • Collect cell culture supernatants after drug treatment
  • Analyze levels of serotonin (5-HT), dopamine (DA), and norepinephrine (NE) using commercial ELISA kits according to manufacturer instructions
  • Include appropriate standards and controls in each assay
  • Measure absorbance and calculate concentrations based on standard curves [1] [2]

Table 2: In Vitro Experimental Conditions and Parameters for this compound and Anti-TNFR2 Testing

Assay Type Cell Lines Drug Concentrations Treatment Duration Key Readout Parameters
Cell Viability (CCK-8) CT26, HCT116, SW620, MCA38 Ansofaxine: 0-50 µM\nFluoxetine: 0-50 µM\nAnti-TNFR2: Variable 24-72 hours Absorbance at 450 nm, IC₅₀ values, growth inhibition %
Apoptosis Assay CT26, HCT116 Ansofaxine: 0-50 µM\nCombination with Anti-TNFR2 48 hours % Early apoptotic, % late apoptotic, viable cell ratio
Neurotransmitter ELISA Cell culture supernatants Ansofaxine: 0-50 µM 24-72 hours 5-HT, DA, NE concentrations (pg/mL)
Immune Cell Co-culture CT26 + PBMCs Ansofaxine: 0-50 µM ± Anti-TNFR2 48-96 hours T cell activation markers, cytokine production, tumor cell killing

In Vivo Experimental Protocols

Animal Models and Tumor Implantation

Mouse Selection:

  • Use 6-8 week old female wild-type Balb/c mice for CT26 colon cancer models
  • House mice in specific pathogen-free (SPF) facilities with controlled temperature (22-24°C) and humidity (40-60%)
  • Maintain on a 12-hour light/dark cycle with ad libitum access to food and water
  • Allow at least 7 days of acclimatization before initiating experiments [1]

Tumor Cell Injection:

  • Culture CT26 colon cancer cells and harvest during exponential growth phase
  • Prepare single cell suspension in sterile PBS at concentration of 1×10⁷ cells/mL
  • Subcutaneously inject 100 μL cell suspension (containing 1×10⁶ cells) into the right flank of each mouse
  • Monitor tumor growth daily and randomize mice into treatment groups when tumors reach 50-100 mm³ [1]

Depression Models (Optional): For studies investigating the depression-cancer comorbidity:

  • Implement chronic unpredictable mild stress (CUMS) protocol prior to tumor implantation
  • Apply varied mild stressors daily (restraint, damp bedding, light disruption, etc.) for 4-6 weeks
  • Validate depression-like behaviors through sucrose preference test, forced swim test, or open field test [2] [5]
Treatment Protocols and Dosing Regimens

Drug Formulation and Administration:

  • This compound: Prepare in sterile drinking water or by oral gavage at 10-30 mg/kg/day based on preliminary dose-finding studies [1]
  • Anti-TNFR2 antibody: Dilute in sterile PBS and administer intraperitoneally at 10 mg/kg twice weekly [1] [7]
  • Control groups: Include vehicle control (PBS), isotype control antibody, and single-agent treatment groups

Treatment Groups:

  • Vehicle control group (n=6-8)
  • This compound monotherapy (n=6-8)
  • Anti-TNFR2 monotherapy (n=6-8)
  • Combination therapy (n=6-8)
  • Positive control group (e.g., anti-PD-1 if appropriate) (n=6-8) [1]

Treatment Schedule:

  • Initiate treatment when tumors reach 50-100 mm³ (typically 7-10 days post-implantation)
  • Administer this compound daily via oral gavage
  • Administer anti-TNFR2 antibody twice weekly via intraperitoneal injection
  • Continue treatment for 3-4 weeks or until tumor volume endpoints are reached [1]
Monitoring and Tissue Collection

Tumor Measurement and Animal Health:

  • Measure tumor dimensions 2-3 times weekly using digital calipers
  • Calculate tumor volume using the formula: V = (L × W²) / 2, where L is length and W is width
  • Monitor body weight twice weekly to assess treatment toxicity
  • Euthanize mice when tumor volume exceeds 1500 mm³ or if signs of distress appear [1]

Tissue Collection and Processing:

  • At experimental endpoint, euthanize mice and collect tumors, spleens, and blood samples
  • Weigh tumors and record final volumes
  • Divide each tumor into multiple portions for:
    • Flow cytometry analysis (fresh tissue)
    • RNA/protein extraction (snap-frozen in liquid nitrogen)
    • Histological analysis (formalin-fixed)
  • Process spleen tissues through cell strainers to generate single-cell suspensions for immune profiling [1]

Blood Collection and Serum Preparation:

  • Collect blood via cardiac puncture or retro-orbital bleeding
  • Allow blood to clot at room temperature for 30 minutes
  • Centrifuge at 2000 × g for 15 minutes to separate serum
  • Aliquot and store serum at -80°C for subsequent neurotransmitter and cytokine analysis [1] [2]

The following diagram outlines the in vivo experimental workflow for evaluating combination therapy efficacy:

G cluster_preparation Experimental Preparation cluster_treatment Treatment Phase (3-4 weeks) cluster_analysis Terminal Analysis STEP1 Mouse Acclimatization (7 days) STEP2 Tumor Cell Injection (CT26, 1×10^6 cells) STEP1->STEP2 STEP3 Tumor Volume Monitoring (50-100 mm³ threshold) STEP2->STEP3 STEP4 Random Group Assignment (n=6-8 per group) STEP3->STEP4 TRT1 Daily Oral Administration Ansofaxine (10-30 mg/kg) STEP4->TRT1 TRT2 Twice Weekly IP Injection Anti-TNFR2 (10 mg/kg) STEP4->TRT2 TRT3 Tumor Measurement 2-3 times weekly TRT1->TRT3 TRT2->TRT3 TRT4 Body Weight Monitoring Twice weekly END1 Tissue Collection TRT4->END1 END2 Flow Cytometry Immune Profiling END1->END2 END3 Serum Neurotransmitter ELISA END1->END3 END4 Histological Analysis END1->END4

Combination Therapy Applications

This compound with Anti-TNFR2

The combination of this compound with anti-TNFR2 represents a promising therapeutic strategy that targets both the neurological and immunological aspects of cancer progression. This approach leverages multiple synergistic mechanisms to enhance anti-tumor efficacy:

  • Neuroimmune Modulation: Ansofaxine-mediated increases in peripheral dopamine enhance CD8+ T cell function and proliferation while reducing exhaustion markers, creating a more responsive immune environment for TNFR2-targeted therapy [1]. The addition of anti-TNFR2 further enhances this effect by depleting immunosuppressive Tregs, thereby alleviating a major barrier to effective anti-tumor immunity [1].

  • Immune Cell Infiltration and Function: Combined treatment significantly increases the infiltration of anti-tumor immune cells, including M1 macrophages and NK cells, while simultaneously reducing the proportion of exhausted CD8+ T cells within the tumor microenvironment [1]. This reshaped immune landscape creates conditions favorable for sustained anti-tumor responses.

  • Tumor Control Outcomes: In syngeneic colorectal tumor-bearing mice, the combination therapy produced long-term tumor control and achieved complete tumor eradication in 20% of animals [1]. This enhanced efficacy was attributable to the reduction in tumor-infiltrating Treg quantity and recovery of CD8+ T cell function, suggesting the establishment of durable anti-tumor immunity [1].

Extended Combination Strategies with TNFR2-Targeted Therapy

Research has demonstrated that TNFR2 antagonism can be effectively combined with various other therapeutic approaches to further enhance anti-tumor efficacy:

  • With HMGN1 and TIL Therapy: The combination of anti-TNFR2 antibody with HMGN1 (a dendritic cell-activating TLR4 agonist) and tumor-infiltrating lymphocyte (TIL) therapy demonstrated remarkable efficacy in colorectal cancer models [7]. This triple combination stimulated TIL proliferation while suppressing Tregs within tumor tissues, resulting in complete tumor eradication and significantly prolonged survival in mouse models [7].

  • With CD47 Blockade: Dual targeting of TNFR2 and CD47 has shown synergistic anti-tumor effects in colorectal cancer models [6]. This approach simultaneously addresses multiple immunosuppressive pathways by reducing Tregs and myeloid-derived suppressor cells (M-MDSCs) while enhancing CD8+ T cell activation and macrophage function [6]. A bispecific antibody fusion protein targeting both CD47 and TNFR2 (ATA47) demonstrated comparable efficacy to combination therapy, particularly when incorporated into an oncolytic adenovirus (AdV-ATA47) [6].

  • With Dendritic Cell Vaccines: Anti-TNFR2 combined with DC vaccines stimulated with HMGN1 and 3M-052 (a TLR7/8 agonist) effectively inhibited colon cancer growth in mouse models [8]. This approach stimulated cytotoxic CD8+ T cell activation while depleting Tregs, demonstrating the versatility of TNFR2-targeted approaches in combination immunotherapy [8].

Table 3: Combination Therapy Protocols and Efficacy Outcomes

Combination Approach Experimental Model Dosing Regimen Key Efficacy Outcomes Immune Changes
Ansofaxine + Anti-TNFR2 CT26 colon cancer in Balb/c mice Ansofaxine: 10-30 mg/kg/day oral\nAnti-TNFR2: 10 mg/kg twice weekly IP 20% complete tumor eradication, Long-term tumor control ↓ Tregs, ↓ Exhausted CD8+ T cells, ↑ M1 macrophages, ↑ NK cells
Anti-TNFR2 + HMGN1 + TIL CT26 colorectal cancer model Anti-TNFR2: 10 mg/kg\nHMGN1: Variable\nTIL: 5-10×10^6 cells Complete tumor eradication, Significantly prolonged survival ↑ TIL proliferation, ↓ Tregs in tumor tissue
Anti-TNFR2 + CD47 Blockade Murine CRC models Anti-TNFR2: 10 mg/kg\nAnti-CD47: Variable Improved tumor control, Prolonged survival ↓ Tregs, ↓ M-MDSCs, ↑ CD8+ T cell activation
Anti-TNFR2 + DC Vaccine Colon cancer mice model Anti-TNFR2: 10 mg/kg\nDC vaccine: weekly Inhibited tumor growth ↑ Cytotoxic CD8+ T cells, ↓ Tregs

Data Analysis and Interpretation

Statistical Analysis and Reporting

Experimental Design Considerations:

  • Ensure adequate sample size (n=6-8 per group) to achieve statistical power
  • Include appropriate control groups (vehicle, isotype control, reference compounds)
  • Randomize animal assignment to treatment groups to minimize bias
  • Blind researchers to treatment groups during data collection and analysis when possible

Statistical Methods:

  • Express continuous data as mean ± standard deviation (SD) or standard error of the mean (SEM)
  • Perform normality testing before selecting appropriate statistical tests
  • For multiple group comparisons, use one-way or two-way ANOVA followed by post-hoc tests
  • For survival analysis, employ Kaplan-Meier curves with log-rank test
  • Consider p < 0.05 as statistically significant
  • Use statistical software such as GraphPad Prism, SPSS, or R for analysis [1]

Data Interpretation Guidelines:

  • Efficacy Assessment: Consider combination therapy superior if it demonstrates significantly improved tumor growth inhibition compared to either monotherapy and shows statistical synergy in interaction analyses
  • Immune Correlates: Associate treatment efficacy with specific immune parameters such as increased CD8+ T cell/Treg ratio, reduced exhausted CD8+ T cells, and enhanced NK cell infiltration
  • Neuroimmune Axis: Evaluate correlations between neurotransmitter levels (particularly dopamine) and immune cell changes to establish neuroimmune connections
  • Toxicity Assessment: Monitor body weight, behavior, and clinical signs throughout the study, with weight loss exceeding 20% considered significant toxicity [1]
Troubleshooting and Optimization

Common Technical Challenges:

  • Variable Tumor Growth: Optimize cell viability and injection technique to ensure consistent tumor take and growth rates across experimental groups
  • Drug Formulation Issues: Ensure proper solubility and stability of this compound in vehicle solutions; confirm antibody activity after storage and handling
  • Flow Cytometry Artifacts: Include fluorescence minus one (FMO) controls and viability dyes to ensure accurate immune cell population identification
  • ELISA Variability: Run samples in duplicate or triplicate, include standard curves in each plate, and ensure proper sample collection and storage

Protocol Optimization Tips:

  • Conduct pilot dose-ranging studies to establish optimal dosing for individual compounds before combination experiments
  • Determine optimal timing for tissue collection based on preliminary kinetics studies of immune cell infiltration
  • Validate antibody clones and staining panels for flow cytometry using reference samples
  • Establish baseline neurotransmitter levels in control animals for appropriate comparison with treatment groups [1]

Conclusion

The combination of this compound and anti-TNFR2 represents a promising therapeutic approach that simultaneously addresses both the neurological and immunological dimensions of cancer progression. This innovative combination strategy leverages complementary mechanisms of action to achieve enhanced anti-tumor efficacy compared to either approach alone. The protocols outlined in this document provide a standardized framework for evaluating this combination therapy in preclinical models, with detailed methodologies for in vitro assessment, in vivo therapeutic studies, and comprehensive immune monitoring.

The synergistic potential of targeting both the neuroimmune axis with Ansofaxine and the immunosuppressive tumor microenvironment with TNFR2 antagonism offers a compelling approach for overcoming limitations of current immunotherapies. As research in this area advances, further optimization of dosing schedules, exploration of additional combination partners, and translation to clinical applications will be essential steps in realizing the full potential of this innovative therapeutic strategy for colon cancer and potentially other malignancies.

References

Comprehensive Application Notes and Protocols: Ansofaxine Hydrochloride for Tumor-Infiltrating Treg Reduction in Cancer Immunotherapy

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Background

Regulatory T cells (Tregs) play a critical role in maintaining immune homeostasis and self-tolerance, but in the tumor microenvironment, they exert powerful immunosuppressive effects that shield cancer cells from immune recognition and destruction. Characterized by the expression of the master transcription factor FOXP3, tumor-infiltrating Tregs utilize multiple mechanisms to suppress anti-tumor immunity, including cytokine secretion, metabolic disruption, and cell contact-mediated inhibition [1]. The accumulation of Tregs in tumors correlates with poor prognosis and diminished responses to immunotherapy across various cancer types, making them a promising therapeutic target for enhancing anti-tumor immunity [2]. The ability to specifically modulate Treg function within the tumor microenvironment represents a significant opportunity to improve cancer immunotherapy outcomes while minimizing systemic autoimmune consequences.

Ansofaxine hydrochloride (LY03005) is a novel triple reuptake inhibitor (TRI) that simultaneously enhances synaptic levels of three key monoamine neurotransmitters: serotonin (5-HT), norepinephrine (NE), and dopamine (DA). Recently approved for major depressive disorder, ansofaxine demonstrates a favorable safety profile and good tolerability in clinical trials [3]. Emerging preclinical evidence indicates that ansofaxine possesses significant anti-tumor properties, particularly in its ability to modulate the tumor immune microenvironment and reduce immunosuppressive Treg populations [4]. This application note provides detailed protocols and methodological considerations for researchers investigating the mechanisms and therapeutic potential of this compound in cancer immunotherapy, with particular emphasis on its effects on tumor-infiltrating Treg reduction.

Table 1: Key Characteristics of this compound

Parameter Specification Experimental Evidence
Molecular Target Triple reuptake inhibitor (SERT, NET, DAT) IC₅₀ values: SERT = 31.4 ± 0.4 nM, NET = 586.7 ± 84 nM, DAT = 733.2 ± 10 nM [4]
Neurotransmitter Effects Increases synaptic DA, NE, and 5-HT Microdialysis shows increased neurotransmitter levels in striatum [4]
Clinical Status Approved for major depressive disorder (MDD) Phase 3 trials completed (80 mg/day and 160 mg/day doses) [3]
Anti-Tumor Evidence Reduces tumor-infiltrating Tregs, enhances CD8+ T cell function Preclinical studies in CT26 colon cancer models [4]
Combination Potential Synergizes with anti-TNFR2 immunotherapy Established in syngeneic colorectal tumor-bearing mice [4]

Mechanism of Action

Triple Reuptake Inhibition and Neuroimmune Modulation

This compound exerts its primary pharmacological effect through potent inhibition of the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), with particular affinity for DAT as evidenced by its lowest IC₅₀ value (227 ± 21.7 nM for radioligand binding) [4]. This balanced triple reuptake inhibition results in elevated synaptic concentrations of all three monoamine neurotransmitters, creating a unique neurochemical profile that distinguishes it from conventional selective serotonin reuptake inhibitors (SSRIs) or serotonin-norepinephrine reuptake inhibitors (SNRIs). The dopamine enhancement capability of ansofaxine is particularly significant in the context of cancer immunotherapy, as dopamine has been shown to modulate T-cell function and differentiation through dopaminergic receptors expressed on immune cells [4] [3].

The neuroimmune mechanisms through which ansofaxine modulates tumor-infiltrating Tregs involve both direct and indirect pathways. Preclinical studies in CT26 colon cancer models demonstrate that oral administration of ansofaxine significantly enhances peripheral dopamine levels while reducing peripheral 5-hydroxytryptamine (5-HT) [4]. Dopamine signaling through dopamine receptors on T cells can influence T-cell activation, differentiation, and function, potentially favoring the development of effector phenotypes over regulatory ones. Additionally, the alteration in neurotransmitter balance may affect sympathetic nervous system signaling to immune organs, further shaping the systemic immune landscape and creating conditions less favorable for Treg maintenance and function within the tumor microenvironment.

Effects on Tumor Immune Microenvironment

The immunomodulatory effects of this compound on the tumor microenvironment are multifaceted and extend beyond Treg reduction. In syngeneic mouse models of colorectal cancer, treatment with ansofaxine resulted in a significant decrease in the proportion of tumor-infiltrating exhausted CD8+ T cells while promoting the infiltration and activation of anti-tumor immune populations, including M1 macrophages and natural killer (NK) cells [4]. These changes collectively strengthen the anti-tumor immune response and create an immunological context more conducive to tumor control. The reduction in exhausted CD8+ T cells is particularly important, as this population represents dysfunctional T cells that have lost their capacity to effectively kill tumor cells despite maintaining antigen recognition.

The mechanistic relationship between dopamine signaling and Treg biology involves the modulation of key Treg homeostasis pathways. While the exact molecular mechanisms remain under investigation, evidence suggests that dopamine signaling may influence Treg stability and function through modulation of FOXP3 expression and activity. FOXP3, the master regulator of Treg development and function, is maintained through complex signaling networks involving T-cell receptor activation, CD28 costimulation, and cytokine signals [5] [6]. Dopamine receptor signaling may intersect with these pathways, potentially affecting FOXP3 transcriptional activity or the stability of Treg lineage commitment. This mechanism represents a promising area for further investigation to fully elucidate the molecular details of ansofaxine's effects on Treg biology.

G cluster_neurotransmitters Synaptic Neurotransmitter Increase cluster_immune_cells Immune Cell Modulation cluster_effects Functional Outcomes Ansofaxine Ansofaxine DAT DAT Ansofaxine->DAT DAT Inhibition NET NET Ansofaxine->NET NET Inhibition SERT SERT Ansofaxine->SERT SERT Inhibition DA Dopamine (DA) Treg Treg Cell (FOXP3+ CD4+) DA->Treg Reduces CD8 CD8+ T Cell DA->CD8 Activates NE Norepinephrine (NE) NK NK Cell NE->NK Enhances HT Serotonin (5-HT) M1 M1 Macrophage HT->M1 Promotes Suppression Decreased Immunosuppression Treg->Suppression Exhausted Reduced T-cell Exhaustion CD8->Exhausted Infiltration Enhanced Immune Cell Infiltration NK->Infiltration M1->Infiltration Tumor Tumor Growth Inhibition Exhausted->Tumor Infiltration->Tumor Suppression->Tumor DAT->DA Increased NET->NE Increased SERT->HT Increased

Figure 1: Proposed Mechanism of this compound in Tumor Immunomodulation. Ansofaxine inhibits serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters, increasing synaptic neurotransmitter levels. Elevated dopamine reduces Treg suppression and activates CD8+ T cells, while norepinephrine and serotonin enhance NK cell and M1 macrophage activity, collectively inhibiting tumor growth.

In Vitro Protocols

Cell Culture and Reagent Preparation

Cell Lines and Culture Conditions: For investigating the direct effects of this compound on cancer cells and immune populations, establish cultures of relevant cell lines. The CT26 mouse colon carcinoma cell line has been validated in previous studies [4]. Additionally, human colon cancer lines HCT116 and SW620 provide relevant human models. Maintain cells in RPMI-1640 complete medium supplemented with 10% fetal bovine serum (FBS), 2 mM glutamine, 100 units/mL penicillin, and 100 μg/mL streptomycin. Culture cells at 37°C in a humidified atmosphere with 5% CO₂, with routine passaging using 0.25% trypsin-EDTA when cells reach 70-80% confluence [4].

This compound Preparation: Prepare a 10 mM stock solution of this compound in sterile dimethyl sulfoxide (DMSO) and store at -20°C protected from light. For treatment experiments, prepare working concentrations by diluting the stock solution in complete cell culture medium. Include vehicle control groups treated with equivalent concentrations of DMSO (typically ≤0.1% final concentration). Based on published studies, test a concentration range of 0-50 μM for this compound, with 50 μM representing the maximum concentration for most in vitro applications [4]. For comparison, include other antidepressants such as fluoxetine (0-50 μM) and amitifadine hydrochloride (0-150 μM) as reference compounds.

Cell Viability and Apoptosis Assays

Cell Counting Kit-8 (CCK-8) Proliferation Assay: Seed cells in 96-well plates at a density of 3-5 × 10³ cells/well in 100 μL complete medium and allow to adhere overnight. Treat cells with varying concentrations of this compound (0-50 μM) for 24-72 hours. Following treatment, add 10 μL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C. Measure the absorbance at 450 nm using a microplate reader. Calculate cell viability as a percentage of the vehicle-treated control group. Perform experiments with at least six replicates per condition and repeat independently three times [4].

Annexin V-FITC/PI Apoptosis Assay: To quantify apoptosis induction by this compound, seed cells in 6-well plates at 2-3 × 10⁵ cells/well and treat with ansofaxine for 24-48 hours. Harvest both adherent and floating cells, wash with cold PBS, and resuspend in 1× binding buffer. Stain cells with Annexin V-FITC and propidium iodide (PI) according to manufacturer's instructions. Analyze by flow cytometry within 1 hour of staining. Distinguish viable cells (Annexin V⁻/PI⁻), early apoptotic cells (Annexin V⁺/PI⁻), late apoptotic cells (Annexin V⁺/PI⁺), and necrotic cells (Annexin V⁻/PI⁺). Collect a minimum of 10,000 events per sample for statistically robust analysis [4].

Flow Cytometry for Immune Cell Profiling

Surface and Intracellular Staining: For comprehensive immune phenotyping, prepare single-cell suspensions from spleens or tumors of treated animals. For Treg identification, stain cells with fluorescently conjugated antibodies against CD4 and CD25 for 30 minutes at 4°C in the dark. After surface staining, fix and permeabilize cells using the Foxp3/Transcription Factor Staining Buffer Set according to manufacturer's instructions. Then stain intracellularly with anti-FOXP3 antibody to definitively identify Tregs. Include isotype controls to establish gating boundaries and fluorescence minus one (FMO) controls for accurate population identification [4] [1].

Panel Design for Comprehensive Immune Profiling: Beyond Treg identification, design multicolor flow cytometry panels to characterize broader immune changes. Include antibodies against CD3 (T cells), CD8 (cytotoxic T cells), CD19 (B cells), NK1.1 or CD49b (NK cells), CD11b (myeloid cells), and F4/80 (macrophages). To assess T-cell exhaustion, include antibodies against PD-1, TIM-3, and LAG-3. For macrophage polarization, include antibodies against CD86 (M1 marker) and CD206 (M2 marker). Use viability dyes to exclude dead cells from analysis. Acquire data on a flow cytometer capable of detecting all fluorochromes in your panel, and perform compensation using single-stained controls or compensation beads [4].

Table 2: In Vitro Experimental Conditions for Assessing Ansofaxine Effects

Assay Type Cell Lines Ansofaxine Concentration Range Treatment Duration Key Readouts
Proliferation CT26, HCT116, SW620 0-50 μM 24-72 hours Cell viability (CCK-8 absorbance)
Apoptosis CT26, HCT116 0-50 μM 24-48 hours Annexin V+/PI- (early apoptotic), Annexin V+/PI+ (late apoptotic)
Cell Cycle CT26, MCA38 0-50 μM 24 hours PI staining, DNA content analysis
Cytokine Profiling Primary immune cells 0-50 μM 24-48 hours IL-10, TGF-β, IFN-γ, IL-2 (ELISA)
Molecular Analysis CT26, HCT116 0-50 μM 6-24 hours FOXP3, TNFR2 expression (qPCR, Western blot)

In Vivo Protocols

Mouse Tumor Models and Treatment Regimens

Animal Selection and Housing: Utilize 6- to 8-week-old female wild-type Balb/c mice for CT26 tumor models, housing them in specific pathogen-free (SPF) conditions with ad libitum access to food and water. Allow at least 7 days of acclimatization to the facility before initiating experiments. All procedures should be approved by the appropriate Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with relevant guidelines [4]. For translational relevance, consider additional syngeneic models such as MCA38 (mouse colon cancer) and 4T1 (mouse breast cancer) to evaluate tumor-type specific effects.

Tumor Cell Injection and Monitoring: Harvest CT26 cells in logarithmic growth phase, wash with PBS, and resuspend in serum-free RPMI-1640 medium. Inject 1×10⁶ cells subcutaneously into the right flank of each mouse in a volume of 100 μL. Monitor tumor growth every 2-3 days by measuring perpendicular diameters using digital calipers. Calculate tumor volume using the formula: Volume = (Length × Width²) × 0.5. Randomize mice into treatment groups when tumors reach approximately 50-100 mm³ (typically 5-7 days post-injection), ensuring similar mean tumor volumes across groups to minimize bias [4].

Ansofaxine Administration and Combination Therapy

Ansofaxine Treatment Protocol: Administer this compound via oral gavage once daily at doses of 80 mg/kg or 160 mg/kg, based on effective doses identified in preclinical studies [4]. Prepare fresh ansofaxine suspensions in 0.5% methylcellulose or appropriate vehicle daily. Continue treatment for the duration of the experiment (typically 3-4 weeks). Include control groups receiving vehicle alone. Monitor mice daily for general health and weigh them twice weekly to assess treatment toxicity.

Combination Therapy with Immunotherapeutic Agents: To evaluate synergistic effects, combine ansofaxine with anti-TNFR2 antibodies (clone TR75-54.7) or other immunotherapeutic agents. Administer anti-TNFR2 antibodies intraperitoneally at a dose of 10 mg/kg twice weekly, beginning on the same day as ansofaxine treatment [4]. For immune checkpoint inhibitor combinations, consider anti-PD-1 or anti-CTLA-4 antibodies at established doses (e.g., 200 μg anti-PD-1 every 3-4 days). Include all appropriate monotherapy and control groups to properly assess combination effects.

Tissue Collection and Immune Monitoring

Terminal Tissue Collection: At experimental endpoint (typically when tumors reach 1500-2000 mm³ or at predetermined time points), euthanize mice and collect tumors, spleens, and blood for comprehensive immune analysis. Weigh tumors and record dimensions. For immune cell analysis, process tissues immediately after collection. For tumor-infiltrating lymphocyte studies, mince tumors finely and digest with collagenase IV (1 mg/mL) and DNase I (0.1 mg/mL) in RPMI-1640 medium for 30-45 minutes at 37°C with gentle agitation. Pass digested tissue through 70 μm cell strainers to obtain single-cell suspensions [4].

Comprehensive Immune Phenotyping: Isolate immune cells from tumors, spleens, and lymph nodes using density gradient centrifugation (e.g., Lympholyte-M or Ficoll-Paque). Perform multicolor flow cytometry as described in Section 3.3, with particular focus on Treg populations (CD4+CD25+FOXP3+) and their functional status. Additionally, analyze CD8+ T cell exhaustion markers (PD-1, TIM-3, LAG-3), NK cell activation, and macrophage polarization. For cytokine profiling, culture splenocytes or tumor-infiltrating lymphocytes with PMA/ionomycin or specific antigens for 24-48 hours and measure cytokine production (IFN-γ, IL-10, TGF-β) by ELISA or cytometric bead array [4].

Neurotransmitter Measurement: To correlate immune changes with ansofaxine's neurochemical effects, measure peripheral neurotransmitter levels in blood plasma using ELISA kits for 5-hydroxytryptamine (5-HT), dopamine (DA), and norepinephrine (NA/NE) according to manufacturer's instructions [4]. Collect blood in EDTA-coated tubes containing anti-oxidant preservative, centrifuge at 2000 × g for 15 minutes at 4°C, and store plasma at -80°C until analysis.

G cluster_preparation Preparation Phase (Week 0) cluster_treatment Treatment Phase (Weeks 1-3) cluster_analysis Analysis Phase (Week 4) CellCulture Cell Culture (CT26, MCA38 lines) TumorInjection Subcutaneous Tumor Injection (1×10⁶ cells) CellCulture->TumorInjection MouseAcclimation Mouse Acclimation (6-8 week Balb/c) MouseAcclimation->TumorInjection Randomization Randomization (Tumor volume ~50-100 mm³) TumorInjection->Randomization Ansofaxine Ansofaxine Administration (80-160 mg/kg, oral, daily) Randomization->Ansofaxine Combo Combination Therapy (anti-TNFR2, 10 mg/kg, IP, 2×/week) Ansofaxine->Combo Monitoring Tumor Monitoring (2-3×/week caliper measurements) Combo->Monitoring Termination Terminal Tissue Collection Monitoring->Termination Flow Flow Cytometry (Treg, CD8+, NK, Macrophages) Termination->Flow ELISA ELISA (Neurotransmitters, Cytokines) Termination->ELISA IHC Histology/IHC (Tumor architecture, Immune infiltration) Termination->IHC

Figure 2: In Vivo Experimental Workflow for Evaluating this compound in Tumor Models. The protocol spans 4 weeks including preparation, treatment, and analysis phases. Key steps include tumor cell injection, randomization by tumor volume, daily ansofaxine administration with or without combination therapy, and comprehensive tissue analysis at endpoint.

Data Analysis

Statistical Analysis and Interpretation

Statistical Methods: Perform statistical analysis using appropriate software (GraphPad Prism, R, etc.). For comparison between two groups, use unpaired two-tailed Student's t-test. For multiple group comparisons, employ one-way ANOVA with post-hoc tests (e.g., Tukey's or Dunnett's) for normally distributed data. For non-normal distributions or small sample sizes, use non-parametric equivalents (Kruskal-Wallis test with Dunn's multiple comparisons). For longitudinal tumor growth data, use two-way repeated measures ANOVA. Express data as mean ± standard error of the mean (SEM) unless otherwise specified. Consider p-values < 0.05 as statistically significant, with appropriate adjustment for multiple comparisons [4].

Data Interpretation Guidelines: When interpreting results, consider both statistical significance and biological relevance. For tumor growth studies, consider tumor growth inhibition percentage (TGI%) calculated as: [(1 - (ΔT/ΔC)) × 100], where ΔT and ΔC are the change in tumor volume for treatment and control groups, respectively. For immune cell populations, report both absolute counts and percentage frequencies within relevant parent populations (e.g., %Tregs within CD4+ T cells). When assessing Treg reduction, consider the magnitude of change, with reductions of ≥30% generally considered biologically meaningful based on preclinical models [4]. Correlation analyses between neurotransmitter levels and immune parameters can provide insights into mechanism-efficacy relationships.

Table 3: Key Immune Parameters and Expected Changes with Ansofaxine Treatment

Immune Parameter Measurement Technique Expected Change with Ansofaxine Biological Significance
Treg Frequency (% of CD4+ T cells) Flow cytometry (CD4+CD25+FOXP3+) Decrease ≥30% Reduced immunosuppression in TME
Exhausted CD8+ T cells (PD-1+TIM-3+) Flow cytometry Decrease ≥25% Restoration of anti-tumor cytotoxicity
NK Cell Infiltration Flow cytometry (NK1.1+CD49b+) Increase ≥40% Enhanced innate anti-tumor activity
M1/M2 Macrophage Ratio Flow cytometry (CD86+/CD206+) Increase ≥2-fold Shift to pro-inflammatory phenotype
Peripheral Dopamine ELISA Increase ≥50% Mechanistic correlate of target engagement
Tumor Growth Inhibition Caliper measurements TGI% ≥50% Therapeutic efficacy endpoint

Applications

Combination Therapy Strategies

The synergistic potential of this compound with established immunotherapeutic agents represents a promising application in cancer treatment. Preclinical studies demonstrate that ansofaxine significantly enhances the efficacy of anti-TNFR2 therapy, producing long-term tumor control in syngeneic colorectal tumor-bearing mice [4]. This combination approach capitalizes on complementary mechanisms: ansofaxine modulates the neuroimmune axis to reduce Treg suppression and enhance effector cell function, while anti-TNFR2 directly targets a key mediator of Treg activation and proliferation in the tumor microenvironment. The combination resulted in eradication of established tumors in 20% of mice, associated with reduction in tumor-infiltrating Treg quantity and recovery of CD8+ T cell function [4].

Beyond anti-TNFR2, ansofaxine may synergize with other immunotherapeutic modalities. Consider combinations with immune checkpoint inhibitors (anti-PD-1, anti-PD-L1, anti-CTLA-4) that have demonstrated clinical efficacy but face limitations due to immunosuppressive tumor microenvironments. The ability of ansofaxine to reduce Treg-mediated suppression and decrease T-cell exhaustion may sensitize tumors to checkpoint inhibition. Additionally, explore combinations with conventional chemotherapy and targeted therapies where modulation of the immune microenvironment may enhance overall anti-tumor efficacy. When designing combination studies, include appropriate monotherapy controls and consider staggered initiation schedules to elucidate mechanistic interactions.

Clinical Development Considerations

For translational development, several factors require careful consideration. The established safety profile of ansofaxine in humans for depressive disorders provides a valuable foundation for its repurposing in oncology [3]. However, cancer patients may present unique safety considerations, including potential interactions with other medications, differences in organ function, and distinct comorbidity profiles. Initial clinical trials should incorporate comprehensive monitoring of both conventional safety parameters and immune-related adverse events that might arise from modulation of immune homeostasis.

Biomarker development represents a critical component of clinical translation. Based on preclinical mechanisms, potential predictive biomarkers include peripheral dopamine levels, Treg frequency in blood and tumor tissue, and exhaustion markers on CD8+ T cells. Additionally, evaluate tumor TNFR2 expression as a potential biomarker for patient stratification, particularly for combination approaches with anti-TNFR2 therapies [4]. Consider implementing immune monitoring protocols that include multiparameter flow cytometry of peripheral blood mononuclear cells and, when feasible, paired tumor biopsies to correlate peripheral immune changes with modifications in the tumor microenvironment.

Conclusion

This compound represents a promising immunomodulatory agent with demonstrated efficacy in reducing tumor-infiltrating Tregs and enhancing anti-tumor immunity in preclinical models. The detailed protocols provided in this application note enable rigorous investigation of its mechanisms and therapeutic potential. The unique triple reuptake inhibition profile of ansofaxine, particularly its enhancement of dopamine signaling, offers a novel approach to modulating the tumor immune microenvironment. Its synergistic effects with targeted immunotherapies like anti-TNFR2 antibodies highlight the potential of combination strategies to overcome immunosuppressive barriers in the tumor microenvironment. As research in this area advances, ansofaxine may emerge as a valuable component of multimodal cancer immunotherapy approaches, potentially benefiting patients with various cancer types, particularly those with immunosuppressive tumor microenvironments that limit response to current immunotherapies.

References

Comprehensive Application Notes and Protocols: Ansofaxine Hydrochloride and CD8+ T Cell Proliferation Assays

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Ansofaxine hydrochloride (LY03005) is a novel triple reuptake inhibitor (TRI) that simultaneously enhances neurotransmission of serotonin, norepinephrine, and dopamine, recently approved for the treatment of major depressive disorder in adults [1]. Emerging preclinical evidence suggests that beyond its neurological effects, this compound exhibits significant antitumor immunomodulatory properties through multiple mechanisms. Particularly noteworthy is its ability to enhance CD8+ T cell-mediated immunity, which represents a promising avenue for cancer immunotherapy, especially in patients with comorbid depression [1] [2] [3]. The compound's potential to simultaneously address both psychological and oncological aspects of cancer care positions it as a unique candidate for drug repurposing in oncology.

The proposed mechanism involves ansofaxine-mediated increase in peripheral dopamine levels, which appears to modulate the tumor immune microenvironment by promoting the infiltration and function of cytotoxic T lymphocytes while reducing immunosuppressive cell populations [1]. Additionally, evidence suggests that ansofaxine may directly influence intracellular signaling pathways in cancer cells, including the EGFR/MAPK pathway, further contributing to its antitumor effects [2]. These multifaceted mechanisms make this compound an intriguing compound for combination therapies with existing immunotherapeutic agents such as immune checkpoint inhibitors and targeted therapies.

Quantitative Experimental Findings Summary

Key Findings From Preclinical Studies

Table 1: Summary of Antitumor Effects of this compound Across Cancer Types

Cancer Type Experimental Model Key Findings on CD8+ T Cells Impact on Tumor Growth Additional Immunological Effects

| Colon Cancer [1] | CT26 syngeneic mouse model | • Enhanced CD8+ T cell proliferation in spleen • Decreased proportion of exhausted CD8+ T cells (Tex) in tumors | Significant inhibition of tumor growth | • Increased NK cells and M1 macrophages in spleen and tumor • Enhanced peripheral dopamine levels • Synergistic effect with anti-TNFR2 therapy | | Hepatocellular Carcinoma [2] | Huh7 and Hepa1-6 cells; subcutaneous mouse model | • Inhibition of proliferation, migration, invasion, and clonal formation of HCC cells | Enhanced anti-HCC effects of Lenvatinib | • Increased peripheral dopamine • Promoted M1 macrophage infiltration • Reduced EGFR/MAPK pathway gene expression | | Non-Small Cell Lung Cancer [3] | Lewis lung cancer (LLC) model in mice with depression | • Increased CD8+ T cell proportions • Decreased Treg populations | Suppressed NSCLC progression; enhanced response to combination immunotherapy | • Restored serum serotonin and norepinephrine levels in depressed mice • Reduced corticosterone • Decreased PD-L1 and TNFR2 expression |

Table 2: Effects of Ansofaxine on Neurotransmitter Levels and Immune Cell Populations

Parameter Experimental System Measured Change Method of Detection Potential Significance
Dopamine Levels [1] [2] CT26 and HCC mouse models Increased in peripheral blood ELISA Enhanced T cell function and anti-tumor immunity
Serotonin (5-HT) Levels [1] CT26 mouse model Decreased in peripheral blood ELISA Potential reduction in T cell exhaustion
CD8+ T Cell Proliferation [1] Splenic T cells from tumor-bearing mice Significant increase in proliferation Flow cytometry Enhanced adaptive anti-tumor response
T Cell Exhaustion Markers [1] Tumor-infiltrating lymphocytes Decreased proportion of exhausted CD8+ T cells (Tex) Flow cytometry (PD-1, TIM-3, LAG-3 expression) Reversal of T cell dysfunction in tumor microenvironment
M1 Macrophage Infiltration [1] [2] Tumor tissue Increased M1 polarization Flow cytometry (CD86+), immunohistochemistry Enhanced innate anti-tumor immunity
NK Cell Infiltration [1] Spleen and tumor tissue Increased NK cell proportion Flow cytometry (NK1.1+ or CD49b+) Additional cytotoxic activity against tumor cells
Experimental Data on Combination Therapies

The combination of this compound with various immunotherapeutic agents has demonstrated enhanced efficacy across multiple cancer models. In colorectal cancer models, ansofaxine combined with anti-TNFR2 therapy resulted in eradication of established tumors in 20% of mice and triggered syngeneic tumor-specific systemic immunity [1]. The proposed mechanism involves reduction in tumor-infiltrating Treg quantity and recovery of CD8+ T cell function. Similarly, in NSCLC models, ansofaxine significantly enhanced the effectiveness of triple immunotherapy (anti-PD-1, anti-TNFR2, and anti-PTP1B), leading to improved survival rates and strengthened anti-tumor immune responses [3]. These findings position ansofaxine as a promising immunotherapy sensitizer that may help overcome resistance mechanisms in the tumor microenvironment.

Detailed Experimental Protocols

In Vitro CD8+ T Cell Proliferation and Cytotoxicity Assays
3.1.1 T Cell Activation and Suppression Assay

This protocol enables evaluation of ansofaxine's effects on CD8+ T cell cytotoxicity and investigation of myeloid cell-induced T cell suppression [4].

  • CD8+ T Cell Isolation:

    • Extract spleens from naive or tumor-bearing mice (e.g., C57BL/6 for LLC models or Balb/c for CT26 models) [1] [4].
    • Prepare single-cell suspension by mechanical dissociation through 70μm strainer.
    • Isolate naive CD8+ T cells using magnetic bead-based separation kit (e.g., CD8a+ T Cell Isolation Kit) according to manufacturer's instructions.
    • Determine cell viability and count using trypan blue exclusion.
  • T Cell Activation:

    • Culture isolated CD8+ T cells (1×10^6 cells/mL) in complete RPMI-1640 medium supplemented with 10% FBS, 2mM L-glutamine, 100 U/mL penicillin, and 100 μg/mL streptomycin.
    • Activate T cells with plate-bound anti-CD3 (5μg/mL) and soluble anti-CD28 (2μg/mL) antibodies.
    • Add this compound at varying concentrations (0-50μM based on dose-response studies) [1].
    • Include control groups with vehicle alone and reference antidepressants (e.g., fluoxetine) for comparison.
    • Incubate for 72 hours at 37°C, 5% CO₂.
  • Suppressor Cell Co-culture (for investigating myeloid suppression):

    • Isolate tumor-infiltrating myeloid cells (MDSCs or TAMs) from dissociated tumor tissue using appropriate surface markers [4].
    • Add suppressor cells at varying ratios (T cells:suppressor cells = 1:1 to 10:1) to the activated T cell cultures.
    • Incubate for 24-48 hours before assessing T cell cytotoxicity.
3.1.2 Cytotoxicity Assessment Using Real-Time Apoptosis Detection
  • Target Cell Preparation:

    • Use appropriate cancer cell lines (e.g., CT26 for colon cancer, LLC for lung cancer, Huh7 for HCC) based on research focus.
    • Engineer target cells to express fluorescent nuclear marker (e.g., mKate2) via lentiviral transduction for visualization [4].
    • Seed target cells (5×10^3 cells/well) in 96-well imaging plates and culture overnight to achieve 70-80% confluence.
  • Co-culture and Apoptosis Detection:

    • Harvest pre-activated CD8+ T cells (from step 3.1.1) and add to target cells at effector-to-target ratios ranging from 5:1 to 20:1.
    • Add fluorogenic caspase-3 substrate (e.g., DEVD-NucView488) to detect apoptosis in real-time.
    • Monitor fluorescence intensity using automated time-lapse microscopy every 30-60 minutes for 12-24 hours.
    • Quantify apoptosis by measuring fluorescence intensity normalized to cell count.
  • Data Analysis:

    • Calculate specific cytotoxicity using the formula: % Specific Cytotoxicity = (Experimental Apoptosis - Spontaneous Apoptosis) / (Maximum Apoptosis - Spontaneous Apoptosis) × 100
    • Compare ansofaxine-treated groups with vehicle controls and reference compounds.
    • Perform statistical analysis using one-way ANOVA with post-hoc tests (n≥3 independent experiments).
In Vivo Tumor Models and Immune Monitoring
3.2.1 Syngeneic Tumor Model Establishment
  • Cell Line Selection and Preparation:

    • Select appropriate syngeneic cell line based on mouse strain: CT26 for Balb/c (colon cancer), LLC for C57BL/6 (lung cancer), or Hepa1-6 for C57BL/6 (HCC) [1] [2] [3].
    • Culture cells in complete medium (RPMI-1640 or DMEM with 10% FBS and antibiotics) at 37°C, 5% CO₂.
    • Harvest cells in logarithmic growth phase using trypsin-EDTA, wash twice with PBS, and resuspend in sterile PBS at 1×10^6 cells/100μL for subcutaneous injection.
  • Tumor Inoculation and Drug Administration:

    • Use 6-8 week old female mice (consistent with referenced studies) [1].
    • Shave and disinfect injection site (right flank), then subcutaneously inject 1×10^6 cells in 100μL PBS.
    • Randomize mice into treatment groups when tumors reach 50-100mm³ (typically 7-10 days post-inoculation).
    • Administer this compound orally at 10-50 mg/kg/day based on dose-finding studies [1].
    • For combination therapy groups, administer immunotherapeutic agents:
      • Anti-TNFR2: 10 mg/kg, intraperitoneally, twice weekly [1]
      • Anti-PD-1: 10 mg/kg, intraperitoneally, twice weekly [3]
    • Monitor tumor dimensions 2-3 times weekly using digital calipers.
    • Calculate tumor volume using the formula: V = (width² × length)/2.
    • Euthanize mice when tumor volume exceeds 1500mm³ or according to IACUC guidelines.
3.2.2 Immune Cell Profiling in Tumor Microenvironment
  • Sample Collection and Processing:

    • Euthanize mice and aseptically harvest tumors and spleens.
    • Weigh tumors and record images for documentation.
    • Mince tumor tissue into small fragments (2-3mm) and digest with collagenase IV (1mg/mL) and DNase I (0.1mg/mL) in RPMI-1640 for 30-45 minutes at 37°C with agitation.
    • Pass digested tissue through 70μm cell strainer to obtain single-cell suspension.
    • Lyse red blood cells using ammonium-chloride-potassium (ACK) lysis buffer.
    • Count viable cells using trypan blue exclusion or automated cell counter.
  • Flow Cytometry Analysis:

    • Aliquot 1×10^6 cells per staining condition.
    • Block Fc receptors with anti-CD16/32 antibody to reduce non-specific binding.
    • Stain with fluorescently-labeled antibodies against surface markers:
      • CD8+ T cells: CD3, CD8a, CD44, CD62L
      • T cell exhaustion markers: PD-1, TIM-3, LAG-3, CTLA-4
      • Tregs: CD4, CD25, FoxP3 (intracellular)
      • Myeloid populations: CD11b, F4/80, Ly6C, Ly6G, CD86 (M1), CD206 (M2)
      • NK cells: NK1.1 or CD49b, CD107a (for degranulation)
    • For intracellular cytokine staining, stimulate cells with PMA/ionomycin in the presence of brefeldin A for 4-6 hours before fixation and permeabilization.
    • Detect IFN-γ, TNF-α, and granzyme B to assess T cell functionality.
    • Acquire data using flow cytometer (e.g., BD FACSymphony) and analyze with FlowJo software.
  • Data Interpretation:

    • Calculate absolute cell numbers and percentages of each immune subset.
    • Compare immune cell infiltration between treatment groups.
    • Assess activation status and functional capacity of CD8+ T cells.
    • Correlate immune parameters with tumor growth inhibition.

Signaling Pathways and Proposed Mechanisms

Ansofaxine-Mediated Immunomodulation Pathways

The proposed mechanisms through which this compound enhances CD8+ T cell function and exerts antitumor effects involve multiple interconnected signaling pathways:

G Ansofaxine Ansofaxine DA_Increase Increased Peripheral Dopamine Ansofaxine->DA_Increase EGFR_MAPK EGFR/MAPK Pathway Inhibition Ansofaxine->EGFR_MAPK HCC Models CD8_Proliferation Enhanced CD8+ T Cell Proliferation DA_Increase->CD8_Proliferation Tex_Reduction Reduced Exhausted CD8+ T Cells DA_Increase->Tex_Reduction M1_NK_Increase Increased M1 Macrophages & NK Cells DA_Increase->M1_NK_Increase PI3K_AKT_mTOR PI3K/AKT/mTOR Activation in CD8+ T Cells CD8_Proliferation->PI3K_AKT_mTOR AntiTumor Enhanced Anti-Tumor Immunity Tex_Reduction->AntiTumor M1_NK_Increase->AntiTumor EGFR_MAPK->AntiTumor PI3K_AKT_mTOR->AntiTumor Combination Synergy with Immunotherapy AntiTumor->Combination

Diagram 1: Proposed signaling pathways of this compound-mediated enhancement of CD8+ T cell function and anti-tumor immunity. The diagram illustrates multiple mechanisms identified across different cancer models.

The dopaminergic modulation represents a primary mechanism, where ansofaxine increases peripheral dopamine levels, leading to enhanced CD8+ T cell proliferation and reduced T cell exhaustion [1]. This effect appears to be mediated through dopamine receptors expressed on T cells and other immune cells, though the exact receptor subtypes involved require further characterization. Additionally, in hepatocellular carcinoma models, ansofaxine demonstrates direct signaling pathway modulation through inhibition of the EGFR/MAPK pathway in cancer cells, which may contribute to reduced tumor growth and altered immune microenvironment [2]. The PI3K/AKT/mTOR pathway activation in CD8+ T cells represents another potential mechanism, similar to that observed with IFI35-mediated enhancement of T cell function, though direct evidence for ansofaxine's involvement in this pathway requires further validation [5].

Experimental Workflow for Comprehensive Assessment

G InVitro In Vitro Studies CellCulture Cell Culture (Cancer cells, T cells) InVitro->CellCulture InVivo In Vivo Studies TumorModel Tumor Model Establishment (Syngeneic mice) InVivo->TumorModel Analysis Comprehensive Analysis FlowCytometry Immune Profiling (Flow cytometry) Analysis->FlowCytometry Neurotransmitter Neurotransmitter Analysis (ELISA) Analysis->Neurotransmitter PathwayAnalysis Pathway Analysis (Western blot, qPCR) Analysis->PathwayAnalysis Coculture Co-culture Assays (T cells + Cancer cells) CellCulture->Coculture Cytotoxicity Cytotoxicity Assessment (Real-time apoptosis detection) Coculture->Cytotoxicity Treatment Drug Treatment (Ansofaxine ± combination) TumorModel->Treatment TissueCollection Tissue Collection (Tumors, spleen, blood) Treatment->TissueCollection TissueCollection->FlowCytometry TissueCollection->Neurotransmitter TissueCollection->PathwayAnalysis

Diagram 2: Integrated experimental workflow for evaluating this compound's effects on CD8+ T cell proliferation and anti-tumor immunity, combining in vitro and in vivo approaches.

Application Notes for Drug Development

Protocol Optimization Considerations
  • Dosing Considerations: Based on preclinical studies, the effective concentration range for this compound is 10-50μM for in vitro assays and 10-50 mg/kg/day for in vivo studies [1] [2]. Researchers should conduct dose-ranging studies specific to their experimental systems, as optimal concentrations may vary based on cell type, exposure duration, and combination treatments.

  • Timing of Administration: For in vivo combination therapy studies, the sequence of ansofaxine administration relative to immunotherapy may impact outcomes. Evidence suggests that pre-treatment with ansofaxine before immunotherapy initiation may enhance efficacy by preconditioning the immune microenvironment [1] [3].

  • Model Selection Considerations:

    • For immunologically hot tumors with substantial T cell infiltration, CT26 colon cancer or LLC lung cancer models are appropriate [1] [3].
    • For immunologically cold tumors, consider models with limited T cell infiltration to assess ansofaxine's ability to enhance immune cell recruitment.
    • For depression comorbidity studies, utilize chronic unpredictable mild stress (CUMS) models combined with tumor inoculation [3].
Technical Considerations and Troubleshooting
  • Viability Maintenance in T Cell Cultures:

    • Include IL-2 (20-50 U/mL) in prolonged T cell cultures to maintain viability without causing over-activation [4].
    • Use fresh medium supplements and avoid excessive cell density (maintain below 2×10^6 cells/mL).
    • Pre-coat activation plates with anti-CD3 antibody for efficient T cell stimulation.
  • Tumor Dissociation Optimization:

    • Titrate collagenase concentration and digestion time to balance cell yield and surface antigen preservation.
    • Include viability dyes in flow cytometry panels to exclude dead cells during analysis.
    • Process samples promptly after collection to prevent degradation of labile markers.
  • Functional Assay Controls:

    • Include reference compounds with known mechanisms (e.g., fluoxetine) as comparative controls [1] [6].
    • Use irrelevant isotype antibodies for gating controls in flow cytometry.
    • Include maximal apoptosis controls (e.g., staurosporine-treated target cells) in cytotoxicity assays for normalization.

Conclusion

These application notes and protocols provide a comprehensive framework for investigating the effects of this compound on CD8+ T cell proliferation and anti-tumor immunity. The integrated approach combining in vitro and in vivo methods enables thorough evaluation of both immunological and direct antitumor effects. The robust quantitative data from preclinical studies across multiple cancer types, combined with detailed methodological guidance, positions ansofaxine as a promising candidate for further investigation in cancer immunotherapy, particularly in the context of depression comorbidity. Further studies should focus on elucidating the precise molecular mechanisms linking neurotransmitter modulation to immune enhancement and validating these findings in clinical settings.

References

Comprehensive Application Notes and Protocols: Ansofaxine Hydrochloride Monoamine Measurement Methods for Research and Development

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile and Pharmacological Significance

Ansofaxine hydrochloride (developmental codes LY03005, LPM570065) represents a novel class of antidepressant with a unique triple reuptake inhibition mechanism that simultaneously targets three key monoamine neurotransmitters: serotonin (5-HT), norepinephrine (NE), and dopamine (DA). This pharmacological profile distinguishes it from conventional selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs) by incorporating dopamine reuptake inhibition, potentially addressing anhedonia, motivation, and energy deficits—core symptoms of depression that often respond poorly to existing treatments. The drug has recently completed Phase III clinical trials for Major Depressive Disorder (MDD), demonstrating significant efficacy and safety profiles in a large patient population [1] [2].

The molecular mechanism of ansofaxine involves reversible inhibition of the presynaptic transporter proteins responsible for clearing monoamines from the synaptic cleft. According to binding affinity studies, ansofaxine exhibits differential potency at the three monoamine transporters with in vitro IC₅₀ values of 723 nM for 5-HT, 763 nM for NE, and 491 nM for DA, demonstrating particularly strong effects on dopamine reuptake inhibition [3]. This balanced yet targeted approach aims to modulate the interconnected monoamine pathways implicated in depression pathophysiology while potentially mitigating side effects associated with selective targeting of individual monoamine systems. The drug's extended-release (ER) oral formulation provides stable pharmacokinetic profiles suitable for once-daily dosing in clinical settings [1].

Monoamine Modulation Effects of Ansofaxine

Preclinical Evidence of Monoamine Enhancement

Microdialysis studies in rodent models have demonstrated that ansofaxine administration significantly increases extracellular levels of all three monoamines in key brain regions, particularly the striatum. These studies revealed that acute and chronic administration of ansofaxine suspension (0.06 mmol/kg/day) elevated 5-HT, DA, and NE concentrations more effectively than equivalent doses of desvenlafaxine, a conventional SNRI [3]. The enhancement of dopaminergic neurotransmission is particularly noteworthy, as this mechanism is largely absent in many first- and second-line antidepressants, potentially addressing the significant challenge of anhedonia and lack of motivation in depression treatment.

Additional preclinical investigations in colon cancer models have provided surprising insights into ansofaxine's systemic effects on monoamine regulation. Researchers observed that oral ansofaxine administration significantly enhanced peripheral dopamine levels while reducing peripheral 5-hydroxytryptamine (5-HT) in tumor-bearing mouse models. These monoamine alterations were associated with enhanced anti-tumor immunity through increased CD8+ T cell proliferation, increased intratumoral infiltration of M1 macrophages and natural killer (NK) cells, and decreased proportion of exhausted CD8+ T cells [4]. These findings suggest that ansofaxine's monoamine-modulating effects extend beyond the central nervous system, potentially influencing peripheral immune responses—an important consideration for comprehensive pharmacological characterization.

Clinical Evidence and Therapeutic Outcomes

The Phase III clinical trial (NCT04853407) evaluating ansofaxine in 588 patients with MDD demonstrated significant improvement in depressive symptoms compared to placebo. Patients receiving either 80 mg/day or 160 mg/day ansofaxine showed substantially greater reductions in Montgomery-Åsberg Depression Rating Scale (MADRS) total scores at week 8 (-20.0 and -19.9, respectively) compared to placebo (-14.6; p < 0.0001) [1]. This robust antidepressant effect validates the triple reuptake inhibition mechanism as a viable approach for MDD treatment, particularly given the comprehensive monoamine modulation.

Table 1: Summary of this compound Monoamine Effects

Parameter Serotonin (5-HT) Norepinephrine (NE) Dopamine (DA)
In Vitro IC₅₀ (nM) 723 [3] 763 [3] 491 [3]
In Vivo Increase Significant striatal increase [3] Significant striatal increase [3] Significant striatal increase [3]
Physiological Role Mood regulation, emotional balance [5] Alertness, energy, attention [5] Motivation, pleasure, reward processing [1]
Clinical Relevance Alleviates depressive mood, anxiety [1] Improves energy, combats lethargy [1] Addresses anhedonia, improves motivation [1]

ELISA-Based Monoamine Measurement Methods

Overview of ELISA Technology for Monoamine Detection

The enzyme-linked immunosorbent assay (ELISA) represents a powerful methodological approach for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones through highly specific antibody-antigen interactions. In its fundamental principle, ELISA immobilizes the target molecule (antigen) on a solid surface (typically microplate wells) and complexes it with an antibody linked to a reporter enzyme. Detection is accomplished by measuring enzyme activity via incubation with appropriate substrates to generate a measurable product [6]. The most common enzyme labels used in ELISA systems are horseradish peroxidase (HRP) and alkaline phosphatase (AP), each with specific substrate options suitable for different detection requirements (colorimetric, fluorometric, or luminometric).

For monoamine measurement in ansofaxine research, the sandwich ELISA format is particularly valuable due to its enhanced sensitivity and specificity. This method indirectly immobilizes and detects the target antigen using two primary antibodies that recognize different epitopes—a capture antibody and a detection antibody—effectively "sandwiching" the analyte [6]. The critical consideration in monoamine measurement is that these small molecules may require competitive ELISA formats or detection of their metabolites rather than direct measurement, as monoamines themselves may be too small for conventional sandwich assays. For instance, monoamine oxidase (MAO) protein levels can be quantified using sandwich ELISA methods, providing insights into monoamine metabolic activity [7].

Sample Preparation Protocol for Monoamine Analysis

Proper sample preparation is crucial for accurate monoamine measurement in biological specimens. The following protocol is adapted from standardized procedures for monoamine analysis in preclinical and clinical samples:

  • Tissue Collection and Homogenization: Rapidly dissect brain regions of interest (prefrontal cortex, striatum, hippocampus) and immediately freeze in liquid nitrogen. Homogenize tissue in 10 volumes (w/v) of ice-cold 0.1 M perchloric acid containing 0.01% EDTA and internal standards (e.g., dihydroxybenzylamine) using a sonic dismembrator. Centrifuge at 15,000 × g for 15 minutes at 4°C and collect the supernatant for analysis [8].

  • Plasma/Serum Preparation: Collect blood samples in EDTA-containing tubes and centrifuge at 2,500 × g for 15 minutes at 4°C. Aliquot plasma and store at -80°C until analysis. For monoamine stabilization, add 10 μL of anti-oxidant solution (0.2 M sodium metabisulfite, 0.2 M EDTA, 0.4 M citric acid) per mL of plasma.

  • CSF Collection and Preparation: Collect cerebrospinal fluid (CSF) according to standardized protocols, using the first 1-mL fraction for monoamine metabolite analysis [8]. Centrifuge at 10,000 × g for 5 minutes to remove any cellular debris, aliquot, and store at -80°C.

  • Sample Purification: For tissue and plasma samples, purify extracts using solid-phase extraction columns (e.g., C18 cartridges) conditioned with methanol and water. Elute monoamines with 0.1 M HCl in methanol, evaporate under nitrogen, and reconstitute in ELISA assay buffer.

Table 2: Troubleshooting Guide for Sample Preparation

Issue Potential Cause Solution
Low monoamine recovery Oxidation during processing Increase antioxidant concentration; process samples under inert gas
High background in ELISA Incomplete purification Optimize solid-phase extraction; include additional wash steps
Inconsistent replicates Protein carryover Use low-binding tubes and tips; filter samples before analysis
Poor standard curve Analyte degradation Prepare fresh standards; check buffer pH and composition
Detailed Sandwich ELISA Protocol for Monoamine Metabolites

This protocol provides a standardized approach for quantifying monoamine metabolites, which serve as functional indicators of monoamine turnover and activity in ansofaxine pharmacology studies:

  • Plate Coating: Coat 96-well microplates (MaxiSorp surface) with 100 μL/well of capture antibody (specific to the target monoamine metabolite) diluted in carbonate-bicarbonate buffer (pH 9.4) at 2-10 μg/mL concentration. Incubate overnight at 4°C or for 2 hours at 37°C. The optimal coating concentration should be determined experimentally for each antibody [6].

  • Blocking: Remove coating solution and block plates with 200 μL/well of blocking buffer (5% non-fat dry milk in PBS with 0.05% Tween-20) for 1-2 hours at room temperature. Wash plates three times with PBST (PBS with 0.05% Tween-20) using an automated plate washer or manual washing system.

  • Sample and Standard Incubation: Prepare standard curves using purified monoamine metabolites (HVA, 5-HIAA, MHPG) in assay buffer, typically spanning a concentration range from the limit of detection to 1024 nmol/L [8]. Add 50-100 μL of standards or prepared samples to appropriate wells and incubate for 2 hours at room temperature with gentle shaking. Include appropriate quality controls.

  • Detection Antibody Incubation: After washing, add detection antibody conjugated to HRP (diluted according to manufacturer's recommendations in blocking buffer) and incubate for 1-2 hours at room temperature. For enhanced sensitivity, consider using biotinylated detection antibodies followed by streptavidin-HRP incubation.

  • Signal Development and Measurement: Wash plates thoroughly and add enzyme substrate solution (e.g., TMB for HRP). Monitor reaction progress kinetically by measuring absorbance at 650 nm or 450 nm at 30-second intervals for 5-10 minutes. Critical step: Use initial velocity measurements taken during the linear phase of product formation (typically first 1-3 minutes) to ensure proportionality between reaction rate and analyte concentration [9].

  • Data Analysis: Generate standard curves by plotting initial velocity (change in absorbance per minute) versus standard concentration. Use four-parameter logistic regression for curve fitting. Calculate sample concentrations by interpolation from the standard curve, applying appropriate dilution factors.

The following diagram illustrates the experimental workflow for monoamine analysis in ansofaxine research:

G cluster_1 Animal Dosing cluster_2 Sample Collection & Preparation cluster_3 Analytical Method Selection cluster_4 Data Analysis Start Study Design A1 Ansofaxine Administration (oral, 0.06 mmol/kg) Start->A1 A2 Control Group (Vehicle) Start->A2 B1 Tissue Collection (Brain regions) A1->B1 A2->B1 B2 Plasma/CSF Collection B1->B2 B3 Sample Homogenization & Extraction B2->B3 C1 ELISA for Monoamine Metabolites B3->C1 C2 HPLC-FD for Monoamine Metabolites B3->C2 D1 Quantitative Analysis C1->D1 C2->D1 D2 Statistical Comparison D1->D2 End Interpretation & Reporting D2->End

Figure 1: Experimental Workflow for Monoamine Analysis in Ansofaxine Research

Alternative Monoamine Measurement Methodology

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

While ELISA provides excellent sensitivity and throughput for monoamine analysis, HPLC with fluorescence detection represents a complementary orthogonal method for validating results and expanding analytical capabilities. This technique offers superior separation of structurally similar monoamine metabolites and can simultaneously quantify multiple analytes in a single run. The following protocol details a validated HPLC method for monoamine metabolite measurement:

  • Chromatographic Conditions: Utilize a C18 reverse-phase column (150 × 4.6 mm, 3 μm particle size) maintained at 30°C. Employ a gradient mobile phase system consisting of (A) 50 mM phosphate buffer (pH 3.0) containing 0.1 mM EDTA and (B) methanol. Implement the following gradient program: 0-5 min, 5% B; 5-15 min, 5-25% B; 15-20 min, 25-5% B; 20-25 min, 5% B for column re-equilibration. Maintain a flow rate of 1.0 mL/min [8].

  • Detection Parameters: Use fluorescence detection with excitation/emission wavelengths optimized for each analyte: 285/330 nm for 3-O-methyldopa (3-OMD), 285/330 nm for 3-methoxy-4-hydroxyphenylethyleneglycol (MHPG), 285/330 nm for homovanillic acid (HVA), and 285/345 nm for 5-hydroxyindoleacetic acid (5-HIAA). These wavelength adjustments can be programmed as timed events during the chromatographic run.

  • Sample Preparation for HPLC: Prepare samples as described in Section 3.2, with optional derivatization for enhanced detection sensitivity. For simultaneous measurement of monoamine metabolites and 5-methyltetrahydrofolate, injection volumes of 20-50 μL are typically used [8].

  • Method Performance: This methodology achieves baseline separation of all major monoamine metabolites within 10 minutes, with linearity typically demonstrated from the limit of detection to 1024 nmol/L. The limit of quantification is sufficiently low for CSF and tissue sample analysis, making it particularly valuable for both preclinical and clinical applications [8].

Table 3: Comparison of Monoamine Measurement Techniques

Parameter Sandwich ELISA Competitive ELISA HPLC-FD
Sensitivity High (pmol range) Moderate (nmol range) High (fmol-pmol range)
Throughput High (96 samples/run) High (96 samples/run) Moderate (20-40 samples/run)
Multiplexing Capacity Low (single analyte) Low (single analyte) High (multiple metabolites)
Sample Volume Small (25-100 μL) Small (25-100 μL) Moderate (50-200 μL)
Equipment Requirements Standard plate reader Standard plate reader HPLC system with FD
Best Applications High-throughput screening, protein quantification Small molecule detection Metabolite profiling, method validation

Research Applications and Protocol Adaptations

Cancer Immunotherapy Research Applications

Recent investigations have revealed surprising connections between ansofaxine-mediated monoamine modulation and anti-tumor immunity, particularly in colorectal cancer models. In these studies, this compound demonstrated significant tumor growth inhibition in syngeneic colorectal tumor-bearing mice through mechanisms involving enhanced peripheral dopamine levels and modulation of tumor immune microenvironments [4]. For researchers exploring these novel applications, the following protocol adaptations are recommended:

  • Immune Cell Profiling: Combine monoamine measurement with comprehensive immune profiling using flow cytometry. Analyze NK cell, M1 macrophage, CD4+ T cell, CD8+ T cell, exhausted CD8+ T cell, and regulatory T cell (Treg) subtypes in both splenic and tumor tissues [4].

  • Combination Therapy Models: When studying ansofaxine in combination with immunotherapeutic agents (e.g., anti-TNFR2), collect samples at multiple time points to establish temporal relationships between monoamine changes and immune markers. Use sandwich ELISA to quantify cytokine profiles (IFN-γ, IL-2, TNF-α) alongside monoamine metabolites.

  • Dose Optimization: Employ competitive ELISA formats to measure ansofaxine concentrations in plasma and tumor tissues to establish pharmacokinetic-pharmacodynamic relationships. This approach is particularly valuable when exploring dosing regimens for combination therapies.

Depression Research and Biomarker Discovery

For traditional depression research applications, ansofaxine studies should incorporate comprehensive biomarker strategies that link monoamine modulation to clinical outcomes:

  • CSF Monoamine Metabolite Measurement: Adapt the HPLC protocol in Section 4.1 for cerebrospinal fluid analysis, utilizing the standardized collection approach where the first 1-mL fraction is used for analysis [8]. This method enables direct assessment of central monoamine turnover.

  • Peripheral Biomarker Correlation: Implement parallel monoamine measurement in plasma and CSF samples to establish correlations between peripheral and central biomarkers. This approach is particularly valuable in clinical trials where CSF sampling may be limited.

  • Longitudinal Sampling Designs: Incorporate repeated sampling protocols in chronic administration studies to capture adaptive changes in monoamine systems over time. This design helps identify potential biomarkers of treatment response and mechanisms of therapeutic adaptation.

The following diagram illustrates ansofaxine's mechanism of action and downstream effects relevant to both depression and cancer immunotherapy research:

G cluster_mechanism Triple Reuptake Inhibition cluster_neurotransmitters Increased Synaptic Monoamines cluster_effects_depression Antidepressant Effects cluster_effects_immunity Immunomodulatory Effects cluster_outcomes Therapeutic Outcomes Ansofaxine Ansofaxine HCl Oral Administration SERT SERT Inhibition (IC₅₀: 723 nM) Ansofaxine->SERT NET NET Inhibition (IC₅₀: 763 nM) Ansofaxine->NET DAT DAT Inhibition (IC₅₀: 491 nM) Ansofaxine->DAT 5-HT Serotonin SERT->5-HT NE Norepinephrine NET->NE DA Dopamine DAT->DA Mood Improved Mood 5-HT->Mood Energy Increased Energy NE->Energy Motivation Enhanced Motivation DA->Motivation CD8 CD8+ T Cell Proliferation DA->CD8 M1 M1 Macrophage Infiltration DA->M1 NK NK Cell Activation DA->NK Depression MDD Improvement (MADRS Score Reduction) Mood->Depression Energy->Depression Motivation->Depression Tumor Tumor Growth Inhibition CD8->Tumor M1->Tumor NK->Tumor

Figure 2: Ansofaxine Mechanism of Action and Multifaceted Therapeutic Effects

Conclusion and Future Directions

The comprehensive application notes and detailed protocols presented herein provide researchers with robust methodological frameworks for investigating this compound's effects on monoamine systems. The triple reuptake inhibition profile of this novel antidepressant represents a significant advancement in psychopharmacology, potentially addressing limitations of conventional antidepressants through inclusion of dopamine reuptake inhibition alongside serotonergic and noradrenergic mechanisms. The ELISA and HPLC methodologies outlined enable precise quantification of monoamines and their metabolites across diverse research applications, from traditional depression models to emerging fields like cancer immunotherapy.

Future methodological developments should focus on multiplexed assay platforms that simultaneously quantify monoamines, their metabolites, and related biomarkers in limited sample volumes. Additionally, advancing translational biomarker strategies that bridge preclinical monoamine measurements to clinical outcomes will be essential for optimizing the therapeutic potential of ansofaxine and similar triple reuptake inhibitors. The unexpected discovery of ansofaxine's immunomodulatory effects [4] highlights the importance of maintaining broad methodological approaches that can detect unexpected pharmacological actions beyond primary therapeutic indications.

References

Ansofaxine hydrochloride in vitro cancer cell apoptosis induction

Author: Smolecule Technical Support Team. Date: February 2026

Application Notes: Ansofaxine Hydrochloride in Oncology Research

Mechanism of Action: this compound, a novel triple reuptake inhibitor (TRI) antidepressant, has demonstrated direct and indirect anti-tumor properties in preclinical studies. Its efficacy stems from a dual mechanism: directly inducing apoptosis in cancer cells and indirectly enhancing the anti-tumor immune response by modulating the tumor microenvironment [1] [2] [3].

Key Experimental Findings:

  • Direct Cytotoxic Effects: Treatment with this compound inhibits proliferation, migration, invasion, and clonal formation in various cancer cell lines, including those from colon, hepatocellular carcinoma (HCC), and non-small cell lung cancer (NSCLC) [1] [2] [3].
  • Immunomodulatory Effects: In vivo, Ansofaxine increases peripheral dopamine levels, promotes the infiltration of anti-tumor immune cells like CD8+ T cells, M1 macrophages, and NK cells, while reducing the population of immunosuppressive cells like Tregs and exhausted CD8+ T cells [1] [2] [4].
  • Synergy with Immunotherapy: Ansofaxine significantly enhances the efficacy of various immunotherapies, including anti-TNFR2 for colon cancer and triple therapy (anti-PD-1, anti-TNFR2, anti-PTP1B) for NSCLC, leading to improved tumor control and survival in mouse models [1] [3] [4].

Quantitative Summary of In Vitro Effects

The table below summarizes the inhibitory effects of this compound on various cancer cell lines, as observed in the search results.

Table 1: In Vitro Anti-Cancer Effects of this compound

Cancer Type Cell Line Assay Type Key Finding Proposed Mechanism
Colon Cancer CT26, HCT116, MCA38, SW620 Proliferation, Apoptosis [1] Inhibits cell growth, induces apoptosis. Not specified in provided text.
Hepatocellular Carcinoma (HCC) Huh7, Hepa1-6 CCK-8, Migration, Invasion, Clonal Formation [2] Significant inhibition of proliferation, migration, invasion, and clonal formation. Inhibition of the EGFR/MAPK signaling pathway [2].
Non-Small Cell Lung Cancer (NSCLC) Lewis Lung Carcinoma (LLC) Co-culture with PBMCs, Proliferation, Migration, Apoptosis [3] [4] Suppresses proliferation and migration; enhances apoptosis more effectively than venlafaxine or fluoxetine. Enhancement of immune cell-mediated cytotoxicity in co-culture [4].

Detailed Experimental Protocols

1. Protocol for In Vitro Cytotoxicity and Apoptosis Assay

This protocol is adapted from methods used to evaluate Ansofaxine's direct effects on cancer cells [1] [2].

  • Cell Lines: Human or mouse cancer cell lines (e.g., HCT116 for colon cancer, Huh7 for HCC, LLC for NSCLC).
  • Test Agent: this compound, prepared in DMSO or culture medium. A typical concentration range for initial screening is 0-50 µM [1].
  • Procedure:
    • Cell Seeding: Seed cells in 96-well or 24-well plates at an optimal density (e.g., 5,000-10,000 cells/well for a 96-well plate) and culture overnight.
    • Treatment: Treat cells with serially diluted this compound or vehicle control for 24-72 hours.
    • Viability/Proliferation Assessment:
      • CCK-8 Assay: Add CCK-8 solution to each well and incubate for 1-4 hours. Measure the absorbance at 450 nm using a microplate reader [2].
    • Apoptosis Detection via Flow Cytometry:
      • Cell Harvesting: Harvest both adherent and floating cells.
      • Staining: Resuspend cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15-20 minutes in the dark [1] [5].
      • Analysis: Analyze samples using a flow cytometer within 1 hour. Distinguish cell populations:
        • Viable cells: Annexin V-/PI-
        • Early apoptotic cells: Annexin V+/PI-
        • Late apoptotic cells: Annexin V+/PI+
        • Necrotic cells: Annexin V-/PI+ [5].

2. Protocol for Investigating Signaling Pathways

This protocol is based on the network pharmacology and experimental validation performed for HCC [2].

  • Network Pharmacology Analysis:
    • Target Prediction: Use databases like PharmMapper, Swiss Target Prediction, and SEA to identify potential protein targets of Ansofaxine.
    • Disease Target Retrieval: Retrieve known therapeutic targets for the cancer of interest from OMIM and Genecards databases.
    • Intersection and PPI Network: Identify common drug-disease targets and construct a Protein-Protein Interaction (PPI) network using the STRING database. Analyze the network with Cytoscape to identify core targets (e.g., EGFR, GRB2, SRC for HCC) [2].
    • Pathway Enrichment: Perform GO and KEGG enrichment analysis on the common targets to identify key signaling pathways (e.g., EGFR/MAPK, PI3K-AKT) [2].
  • Experimental Validation (qRT-PCR):
    • Cell Treatment: Treat cancer cells with this compound at the determined IC50 concentration.
    • RNA Extraction: Extract total RNA using a commercial kit.
    • Reverse Transcription and qPCR: Synthesize cDNA and perform quantitative PCR to measure the expression levels of key genes in the identified pathway (e.g., for the EGFR/MAPK pathway) [2].

Signaling Pathway and Experimental Workflow

The diagram below illustrates the proposed mechanism of action of this compound in cancer cells, synthesized from the search results.

G cluster_direct Direct Anti-Tumor Effects cluster_indirect Immunomodulatory Effects cluster_immune_cells Ansofaxine Ansofaxine Direct Ansofaxine->Direct Immune Ansofaxine->Immune ProlifInhibit Inhibition of Cell Proliferation & Migration Direct->ProlifInhibit ApoptosisInduce Induction of Apoptosis Direct->ApoptosisInduce PathwayInhibit Inhibition of EGFR/MAPK Pathway Direct->PathwayInhibit Tumor Growth Inhibition Tumor Growth Inhibition ProlifInhibit->Tumor Growth Inhibition ApoptosisInduce->Tumor Growth Inhibition PathwayInhibit->Tumor Growth Inhibition DA Increased Peripheral Dopamine (DA) Immune->DA ImmuneCells Altered Immune Cell Profile Immune->ImmuneCells DA->ImmuneCells Promote ImmuneCells->Promote Suppress ImmuneCells->Suppress PromoteTargets ↑ CD8+ T cells ↑ M1 Macrophages ↑ NK cells Promote->PromoteTargets SuppressTargets ↓ Tregs ↓ Exhausted CD8+ T cells Suppress->SuppressTargets PromoteTargets->Tumor Growth Inhibition SuppressTargets->Tumor Growth Inhibition

Conclusion for Researchers

Current evidence strongly supports the investigation of this compound as a potential adjunctive oncology therapeutic. Its ability to directly target cancer cells and simultaneously reverse immunosuppression in the tumor microenvironment offers a unique two-pronged attack strategy [1] [2] [3]. The most promising application appears to be in combination with existing immunotherapies, where it can enhance efficacy and potentially overcome resistance [1] [4]. Future work should focus on validating these mechanisms in additional cancer types and progressing towards clinical trials to establish safety and efficacy in patients.

References

Experimental Parameters for Ansofaxine Hydrochloride in CT26 Model

Author: Smolecule Technical Support Team. Date: February 2026

Parameter Specification
Mouse Model Female, wild-type Balb/c mice (6-8 weeks old) [1]
Cell Line Mouse colon carcinoma CT26 [1]
Tumor Inoculation Subcutaneous implantation [1]
Ansofaxine Hydrochloride Treatment Oral administration (Dosage not specified in abstract) [1] [2]
Combination Agent Anti-TNFR2 (clone TR75-54.7) [1]
Primary Assessment Tumor volume measurement [1]
Immune Profiling Flow cytometry for immune cell subtypes [1]
Neurotransmitter Analysis ELISA for DA, NE, and 5-HT levels [1]

Detailed Experimental Protocol

Mouse Model and Cell Culture
  • Animals: House female Balb/c mice under specific pathogen-free (SPF) conditions. The study obtained ethical approval from the Institutional Animal Care and Use Committee (IACUC) [1].
  • Cell Line: Culture CT26 mouse colon cancer cells in RPMI-1640 complete medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C under 5% CO₂ [1].
Tumor Inoculation
  • Subcutaneously transplant CT26 cells into the right flank of mice to establish the syngeneic tumor-bearing model [1]. While the exact cell number for inoculation was not specified in the abstract, other protocols using CT26 suggest a range of 3×10^5 cells [3].
Treatment Protocol
  • This compound Administration: Administer this compound orally. The specific dosage used in the effective study was not detailed in the abstract [1].
  • Anti-TNFR2 Administration: The anti-TNFR2 antibody (clone TR75-54.7) is used as a combination therapy. Dosing details are not provided [1].
  • Treatment Schedule: The exact initiation time and duration of treatment relative to tumor inoculation are not specified.
Assessment of Antitumor Effects
  • Tumor Growth: Monitor and measure tumor volume regularly using calipers [1].
  • Immune Cell Profiling: At endpoint, analyze the tumor microenvironment and spleen using flow cytometry. Key populations to examine include:
    • CD8+ T cells and exhausted CD8+ T cells [1]
    • CD4+ T cells [1]
    • Regulatory T cells (Tregs), particularly TNFR2+ Tregs [1] [4]
    • NK cells [1]
    • M1 macrophages [1]
  • Neurotransmitter Analysis: Collect blood samples and measure peripheral levels of dopamine (DA), norepinephrine (NE), and 5-hydroxytryptamine (5-HT) using commercial ELISA kits [1].

Mechanism of Action & Workflow

The experimental data revealed that this compound, a triple reuptake inhibitor, exerts its antitumor effects by modulating neurotransmitter levels and the immune microenvironment [1]. The proposed mechanism and experimental workflow are illustrated below.

G cluster_0 cluster_1 Key Immune Changes A Oral Administration of This compound B Altered Peripheral Neurotransmitter Levels A->B Triple Reuptake Inhibition C Immunomodulation in Tumor Microenvironment B->C Promotes D Enhanced Anti-Tumor Immunity & Growth Inhibition C->D Leads to e1 ↑ CD8+ T cell proliferation C->e1 e2 ↓ Exhausted CD8+ T cells C->e2 e3 ↑ M1 & NK cell infiltration C->e3 e4 ↓ Treg quantity/function (enhances anti-TNFR2) C->e4

Key Findings and Application Notes

  • Synergistic Combination Therapy: The study found that the combination of this compound and an anti-TNFR2 antibody produced significantly enhanced antitumor activity and long-term tumor control. This was attributed to the recovery of CD8+ T cell function coupled with a reduction in tumor-infiltrating Tregs [1].
  • Proposed Mechanism: The antitumor effect is linked to enhanced peripheral dopamine levels, which promotes CD8+ T cell proliferation and activity. Concurrently, this compound reduces the proportion of exhausted CD8+ T cells and increases the infiltration of anti-tumor immune cells like M1 macrophages and NK cells [1].
  • Comparison with Other Models: The CT26 model is characterized as a "hot" tumor with significant immune cell infiltration, which may make it more responsive to immunomodulatory therapies compared to other models like Colon 26 [3]. This is a critical consideration when designing your study.
  • Reagent Specifications:
    • This compound (LY03005): Sourced from MedChemExpress [1].
    • Anti-TNFR2 antibody (clone TR75-54.7): Purchased from BioXCell [1].
    • ELISA Kits: Used for serotonin, dopamine, and norepinephrine measurement from Elabscience Biotechnology [1].

References

Ansofaxine hydrochloride stability and storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Storage Conditions & Solubility Data

Based on the available safety data sheets and product information, here are the key handling and storage guidelines for Ansofaxine hydrochloride.

Table 1: Storage and Handling Guidelines

Aspect Specification
Physical Form Solid (powder) [1]
Safe Storage (Powder) -20°C in a tightly sealed container, in a cool, well-ventilated area [1]
Safe Storage (Solution) -80°C [1]
Incompatible Materials Strong acids, strong alkalis, strong oxidizing agents, and strong reducing agents [1]
Engineering Controls Use with adequate exhaust ventilation; provide accessible safety shower and eyewash station [1]

Table 2: Solubility Data for this compound This data can help in preparing stock solutions for experiments.

Solvent Solubility
DMSO 84 mg/mL (200.97 mM) [2]
Ethanol 42 mg/mL (100.48 mM) [2]
Water 3 mg/mL (7.17 mM) [2]

Experimental Workflow for Stability Assessment

For a thorough investigation of the compound's stability, you can establish an in-house testing protocol. The diagram below outlines a general workflow for this process.

Start Start: Prepare Ansofaxine Hydrochloride Solutions Store Store Solutions Under Stressed Conditions Start->Store Analyze Withdraw Samples at Predefined Time Points Store->Analyze Param1 • Temperature (e.g., -80°C, 4°C, 25°C, 40°C) • Light Exposure (e.g., dark, UV light) • pH of Solution Store->Param1 Test Perform Analytical Tests Analyze->Test End Determine Shelf-life and Degradation Products Test->End Param2 • HPLC / LC-MS for Purity and Degradation Products • Visual Inspection for Color/Precipitate Test->Param2

Methodologies for Key Analytical Tests:

  • High-Performance Liquid Chromatography (HPLC) / Liquid Chromatography-Mass Spectrometry (LC-MS): These are the primary techniques for assessing chemical stability [3].
    • Purpose: To separate, identify, and quantify this compound and its potential degradation products. A decrease in the parent compound peak area and the appearance of new peaks indicate degradation.
    • Procedure: Prepare samples from your stability study time points. Inject them into the HPLC or LC-MS system. Use a suitable C18 column and a mobile phase gradient (e.g., water and acetonitrile, both often containing 0.1% formic acid to improve ionization). Compare the chromatograms with a freshly prepared reference standard.
  • Enzyme-Linked Immunosorbent Assay (ELISA): This method can be used to monitor functional stability in biological contexts.
    • Purpose: To detect and quantify specific neurotransmitters like dopamine (DA) and serotonin (5-HT) in experimental samples, which is relevant for verifying the drug's biological activity [3].
    • Procedure: As per the commercial kit instructions referenced in the literature [3], you would typically add samples and standards to a pre-coated plate, followed by specific antibodies, a detection reagent, and a substrate solution. The reaction is stopped, and the optical density is measured to determine analyte concentration.

Frequently Asked Questions

Q1: What are the critical parameters to monitor for this compound stability in solution? You should monitor chemical purity (via HPLC), pH of the solution, and visual appearance (color changes or precipitation). The stability can be highly dependent on the solvent, concentration, and storage temperature.

Q2: The search results lack specific degradation products. How can I identify them? The most reliable technique is LC-MS. By analyzing stressed stability samples (e.g., exposed to heat, light, or extreme pH) with LC-MS, you can detect new peaks that correspond to degradation products and use mass spectrometry to hypothesize their structures.

Q3: Can I store this compound solutions at room temperature for short-term use? The available data strongly recommends storage at -80°C for solutions [1]. For short-term use, stability at room temperature should be empirically determined through your own experiments, as no specific data is available in the search results. Always prepare a fresh stock solution for critical experiments to ensure reliability.

Important Notes & Data Gaps

Please be aware of the following limitations in the available information:

  • Lack of Specifics: The search results do not provide detailed stability data such as a definitive shelf-life, specific degradation products, or the exact effects of pH and light.
  • No Explicit Protocols: While analytical methods are mentioned, explicit, step-by-step experimental protocols for stability testing of this compound were not found.
  • Recommendation: For definitive stability information, you should consult the official manufacturer's certificate of analysis (CoA) and data sheet for the specific batch you have purchased.

References

Ansofaxine hydrochloride maximum tolerated dose MTD rats

Author: Smolecule Technical Support Team. Date: February 2026

Toxicity Profile of Ansofaxine Hydrochloride in Rats

The table below summarizes the available acute and sub-chronic toxicity data for this compound (also referred to as LY03005 or LPM570065) in Sprague-Dawley (SD) rats, as reported in a product description from a chemical supplier [1].

Parameter Details
Maximum Tolerated Dose (MTD) 500 mg/kg (single administration) [1]
Lethal Dose 1000 mg/kg (single administration) [1]
No-Observed-Adverse-Effect Level (NOAEL) > 300 mg/kg (13-week repeated-dose oral toxicity study) [1]

Experimental Context and Workflow

While a full detailed protocol is not available in the search results, the general workflow for an MTD study can be inferred from standard practices and the data provided. The following diagram outlines the key stages involved in such a toxicity assessment:

Based on this workflow and the available data, here is a reconstruction of the key methodological elements that were likely involved:

  • Animal Model: The study was conducted on Sprague-Dawley (SD) rats [1].
  • Dosing: The MTD and lethal dose were determined after a single administration, while the NOAEL was established in a 13-week repeated-dose study [1]. The specific formulation used for oral administration in other Ansofaxine studies is a suspension in 0.5% carboxymethylcellulose sodium (SCMC) [2].
  • Parameters Monitored: Standard MTD studies involve closely monitoring animals for signs of toxicity, which typically include:
    • Mortality [1].
    • Changes in body weight.
    • Physical signs such as scruffy fur, moribund state, and reduced activity [3].
  • Analysis: The NOAEL (No-Observed-Adverse-Effect Level) is the highest dose at which no significant adverse effects are observed, providing a critical safety benchmark for subsequent studies [1].

Key Considerations for Researchers

  • Single Source of Data: The quantitative data presented comes from a commercial chemical supplier's product description [1]. For critical research and development purposes, it is highly recommended to consult the primary, peer-reviewed preclinical study reports for comprehensive details and validation.
  • Formulation and Dosing: Be consistent with the formulation vehicle (e.g., 0.5% SCMC) and dosing volumes across studies to ensure reproducible results [2].
  • Ethical and Regulatory Compliance: All animal studies must be designed and conducted in strict compliance with relevant institutional, national, and international guidelines for the care and use of laboratory animals.

References

Ansofaxine hydrochloride administration route optimization oral intravenous

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: What is the standard administration route for ansofaxine in clinical trials? The established and optimized route of administration for ansofaxine in clinical trials is oral, using an extended-release (ER) tablet formulation [1]. This route was selected for its convenience, patient compliance, and demonstrated efficacy and safety in clinical studies.

  • Q2: Why is the oral route preferred for ansofaxine? Ansofaxine is a prodrug that is quickly converted to its active metabolite, desvenlafaxine, upon absorption [2]. The oral route effectively facilitates this conversion. Furthermore, the development of an ER tablet helps in maintaining stable drug levels over time, which is crucial for its sustained effect as a triple reuptake inhibitor [1].

  • Q3: Are there specific pharmacokinetic considerations for the oral route? Yes. After oral administration, ansofaxine is rapidly absorbed and converted to desvenlafaxine. Both the prodrug and the metabolite achieve selective distribution into the brain, particularly the hypothalamus, which is a target site for its antidepressant action [2]. Phase 1 studies showed its pharmacokinetics have a dose-proportional relationship in the range of 20 to 200 mg/d [1].

  • Q4: What are the clinically tested doses of the oral ansofaxine ER tablet? A Phase 2 clinical trial established the safety, tolerability, and efficacy of fixed doses of 40 mg, 80 mg, 120 mg, and 160 mg per day over a 6-week treatment period [1].

Troubleshooting Guide for Experimental Protocols

Potential Challenge Possible Cause Recommended Solution
Variable drug exposure in animal models Improper oral dosing technique or formulation. Ensure accurate oral gavage and use a well-characterized drug suspension (e.g., in 0.5% sodium carboxymethylcellulose) [2].
Unexpected pharmacological response Off-target effects or individual metabolic differences. Monitor plasma levels of both ansofaxine and desvenlafaxine to correlate exposure with effect [2].
Need to verify target engagement in the CNS The blood-brain barrier may limit drug access. Conduct tissue distribution studies; research shows ansofaxine and ODV selectively distribute into the hypothalamus after oral dosing [2].

Summary of Key Quantitative Data

The table below consolidates the core quantitative data from a key Phase 2 trial and supporting studies for easy reference [1].

Parameter Details & Doses
Clinically Tested Doses 40 mg/d, 80 mg/d, 120 mg/d, 160 mg/d (oral, extended-release)
Treatment Duration 6 weeks (Phase 2 trial)
Primary Efficacy Measure Change in 17-item Hamilton Depression Rating Scale (HAMD-17) total score
Reported Efficacy All active dose groups showed statistically significant improvement in HAMD-17 scores vs. placebo at week 6.
Common Adverse Events Nausea, vomiting, diarrhea, dizziness (incidence higher in active groups vs. placebo)
Dose Proportionality Demonstrated in the range of 20-200 mg/d (Phase 1 data)

Detailed Experimental Protocol: Oral Administration in Preclinical Models

For researchers designing in vivo experiments, the following methodology has been employed in pharmacokinetic and pharmacodynamic studies of ansofaxine [2]:

  • Drug Formulation:

    • Ansofaxine hydrochloride is suspended in a vehicle of 0.5% sodium carboxymethylcellulose (SCMC).
    • The proposed doses for animal studies (e.g., rats) have been reported in the range of 8–16 mg/kg for investigating antidepressant-like effects.
  • Administration Procedure:

    • Administration is performed via oral gavage to ensure precise and complete delivery of the dose.
    • The volume of administration is typically calculated based on the animal's body weight.
  • Sample Collection and Analysis:

    • Blood/Plasma: Collect blood samples at predetermined time points post-administration via a suitable method (e.g., tail vein or cardiac puncture under anesthesia). Centrifuge to obtain plasma.
    • Tissues: Euthanize animals and rapidly dissect tissues of interest, especially the brain and hypothalamus. Flash-freeze tissues in liquid nitrogen.
    • Bioanalysis: Use validated analytical methods (e.g., LC-MS/MS) to quantify concentrations of both ansofaxine and its active metabolite, desvenlafaxine, in the collected plasma and tissue samples.

Pharmacological Pathway of Oral Ansofaxine

The diagram below illustrates the journey and mechanism of action of orally administered this compound.

G Oral Oral Administration (ER Tablet) GI GI Tract Absorption Oral->GI Prodrug Ansofaxine (Prodrug) GI->Prodrug Active Conversion to Desvenlafaxine (Active) Prodrug->Active Blood Systemic Circulation Active->Blood Brain Crosses Blood-Brain Barrier Blood->Brain SERT SERT Inhibition Brain->SERT NET NET Inhibition Brain->NET DAT DAT Inhibition Brain->DAT Effect Increased Monoamine Levels in Synaptic Cleft SERT->Effect NET->Effect DAT->Effect

References

Ansofaxine hydrochloride chronic administration toxicity profile

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • What is the established safety profile of ansofaxine from clinical trials? Ansofaxine was generally well-tolerated in an 8-week Phase 3 clinical trial for Major Depressive Disorder (MDD). The most common adverse events were mild to moderate and included nausea, dizziness, headache, and dry mouth. A detailed summary of adverse events is provided in the table below [1].

  • Are there any specific organ toxicities noted with ansofaxine? In the available clinical trial reports, no significant organ toxicity was identified based on vital signs, physical examinations, laboratory tests (including liver and kidney function), and electrocardiograms (ECG). However, long-term and more extensive chronic toxicity studies are needed to fully confirm this profile [1].

  • Does ansofaxine have abuse potential or cause significant sedation? Preclinical safety studies indicated that ansofaxine has a low abuse potential and was negative in genotoxicity tests. Furthermore, clinical evaluation showed it did not increase suicide tendency [1].

  • Is there any preclinical evidence of direct toxicity to normal cells? One preclinical study investigated the effects of ansofaxine on cancer cells and, in its experimental workflow, included assessments that suggest it was examined in the context of a living organism (in vivo). The study reported that ansofaxine was well-tolerated in the mouse model used, with no overt signs of toxicity reported [2] [3].

Safety and Tolerability Data from Clinical Trials

The following table summarizes the Treatment-Emergent Adverse Events (TEAEs) reported in a Phase 3 clinical trial comparing ansofaxine (80 mg/day and 160 mg/day) to placebo over an 8-week period [1].

Table 1: Treatment-Emergent Adverse Events (TEAEs) in an 8-Week Phase 3 MDD Trial

Adverse Event Category Placebo (n=185) Ansofaxine 80 mg (n=187) Ansofaxine 160 mg (n=186)
Patients with any TEAE 125 (67.93%) 137 (74.46%) 144 (78.26%)
Patients with Treatment-Related AEs (TRAEs) 83 (45.11%) 109 (59.2%) 120 (65.22%)
Common Adverse Events (≥5% incidence in any group)
• Nausea Not Specified Not Specified Not Specified
• Dizziness Not Specified Not Specified Not Specified
• Headache Not Specified Not Specified Not Specified
• Dry Mouth Not Specified Not Specified Not Specified
Serious Adverse Events (SAEs) 1 (0.54%) 0 2 (1.08%)
Discontinuation due to AEs 5 (2.70%) 7 (3.74%) 11 (5.91%)

Experimental Protocols for Safety Assessment

For researchers aiming to conduct their own toxicity profiling, here are the key methodologies derived from the cited literature.

1. Clinical Trial Safety Assessment Protocol This protocol outlines the comprehensive safety monitoring used in the Phase 3 trial of ansofaxine [1].

  • Primary Safety Endpoints:
    • Adverse Event (AE) Monitoring: All observed or self-reported adverse events were recorded throughout the 8-week treatment period and for a period after treatment cessation.
    • Vital Signs: Including blood pressure, heart rate, and body temperature.
    • Laboratory Tests: Comprehensive panels including hematology, clinical chemistry (liver function tests ALT/AST, bilirubin; renal function with creatinine), and thyroid function (TSH).
    • 12-Lead Electrocardiogram (ECG): To assess potential effects on cardiac conduction.
    • Suicidality Assessment: Specific scales (e.g., C-SSRS) were used to evaluate suicide tendency.
    • Sexual Function Evaluation: Assessed using validated questionnaires to identify sexual dysfunction side effects.

2. Preclinical In Vivo Tolerability Workflow A study investigating ansofaxine in a tumor-bearing mouse model also provided data on its tolerability in a living organism. The experimental workflow can be summarized as follows [2] [3]:

G Start Animal Model Setup A Administer Ansofaxine (Oral Gavage) Start->A B Monitor General Health & Behavior (Daily Observation) A->B C Measure Body Weight (Regular Intervals) B->C D Necropsy and Tissue Collection (End of Study) C->D Study Completion E Assess Organ Morphology (Gross Examination) D->E End Conclusion on Tolerability E->End

Troubleshooting Guide for Researchers

  • Scenario: You observe a higher-than-expected incidence of nausea in your study. Recommendation: This is a known side effect of ansofaxine and other serotonergic antidepressants. Consider whether the incidence is consistent with clinical trial data. Review the dosing schedule; administering the drug with food may help mitigate gastrointestinal symptoms.

  • Scenario: Laboratory results show elevated liver enzymes (ALT/AST) in a subject. Recommendation: In the Phase 3 trial, no significant liver toxicity signals were identified. However, as with any drug, this is a possibility. Follow standard clinical procedures: repeat the test to confirm, monitor the subject closely, and consider dose reduction or discontinuation if levels rise significantly. Rule out other causes of liver injury.

  • Scenario: You are designing a chronic toxicity study longer than 8 weeks. Recommendation: Note that the existing clinical data is limited to 8 weeks. Your study should include all endpoints from the standard protocol (above) with more frequent monitoring. Consider adding specialized investigations based on preclinical hints or the drug's mechanism, such as prolonged dopamine and norepinephrine effects on cardiovascular parameters.

Knowledge Gaps and Future Research

It is crucial to recognize that the available data has limitations. The primary source is a 2-month clinical trial, which does not fully define the profile for chronic administration (e.g., 6 months or longer). Future studies should include:

  • Long-term extension studies to identify late-emerging adverse effects.
  • Studies in specific populations (e.g., patients with hepatic or renal impairment, elderly patients).
  • More detailed organ safety studies in diverse preclinical models to rule out rare toxicities.

References

Ansofaxine hydrochloride experimental variability neurotransmitter levels

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data on Neurotransmitter Levels

The table below summarizes key quantitative findings from studies on Ansofaxine hydrochloride's effects on neurotransmitter levels.

Neurotransmitter / Factor Observed Change Experimental Context Citation
Dopamine (DA) Increased in peripheral blood In vivo (mouse CT26 colon cancer model) [1]
Serotonin (5-HT) Decreased in peripheral blood In vivo (mouse CT26 colon cancer model) [1]
Norepinephrine (NE) Investigated, no significant change reported In vivo (mouse CT26 colon cancer model) [1]
Exhausted CD8+ T Cells Proportion decreased in tumor In vivo (mouse CT26 colon cancer model) [1]
M1 Macrophages & NK Cells Proportion increased in spleen and tumor In vivo (mouse CT26 colon cancer model) [1]
Spleenic CD8+ T Cells Proportion enhanced In vivo (mouse CT26 colon cancer model) [1]
Tumor Volume Significant inhibition of growth In vivo (mouse CT26 colon cancer model & NSCLC model) [2] [1]
Corticosterone (CORT) Increased levels in depression model; reversed by Ansofaxine In vivo (mouse NSCLC and depression model) [2]

Detailed Experimental Protocols

Here are the methodologies used in the cited studies to measure neurotransmitter levels and assess tumor immune response.

Protocol for Measuring Neurotransmitter Levels via ELISA

This protocol is adapted from the colon cancer study [1].

  • Sample Collection: Collect peripheral blood from experimental mice.
  • Sample Processing: Centrifuge the blood samples to obtain serum or plasma.
  • ELISA Procedure:
    • Use commercial ELISA kits for 5-HT, DA, and NE.
    • Add standards and samples to the pre-coated antibody plates.
    • Incubate with a biotin-conjugated detection antibody.
    • Add an Avidin-Horseradish Peroxidase (HRP) conjugate.
    • Add the substrate solution (TMB) to develop color. The reaction is stopped with a stop solution.
    • Measure the optical density (OD) immediately using a microplate reader at 450 nm.
    • Calculate concentrations by interpolating from the standard curve.
Protocol for Flow Cytometry Analysis of Tumor Immune Microenvironment

This protocol outlines how to analyze immune cell populations, as performed in [2] and [1].

  • Single-Cell Suspension Preparation:
    • Harvest tumors from euthanized mice.
    • Mince the tumor tissue and digest it using enzymes like collagenase and DNase.
    • Pass the digested tissue through a cell strainer to obtain a single-cell suspension.
    • Lyse red blood cells if necessary.
  • Cell Staining:
    • Aliquot cells and incubate with fluorescently conjugated antibodies against surface markers (e.g., CD8, CD4 for T cells; NK1.1 for NK cells; F4/80 and CD86 for M1 macrophages).
    • For intracellular markers (e.g., cytokines), fix and permeabilize cells after surface staining, then incubate with intracellular antibodies.
  • Data Acquisition and Analysis:
    • Acquire data using a flow cytometer.
    • Analyze the data with software like FlowJo. Gate on live single cells, then identify specific immune cell populations based on their marker expression.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathways and a generalized experimental workflow based on the research.

Proposed Signaling Pathway of Ansofaxine

G Ansofaxine Ansofaxine Neurotransriers Neurotransriers Ansofaxine->Neurotransriers Modulates Neurotransmitters Neurotransmitters DA DA Neurotransmitters->DA ↑ Levels FiveHT FiveHT Neurotransmitters->FiveHT ↓ Levels Immune_Cells Immune_Cells CD8_Tcells CD8_Tcells Immune_Cells->CD8_Tcells ↑ Proliferation M1_NK M1_NK Immune_Cells->M1_NK ↑ Infiltration Exhausted_CD8 Exhausted_CD8 Immune_Cells->Exhausted_CD8 ↓ Proportion Tumor_Growth Tumor_Growth DA->Immune_Cells Enhances FiveHT->Immune_Cells Suppresses CD8_Tcells->Tumor_Growth Inhibits M1_NK->Tumor_Growth Inhibits Exhausted_CD8->Tumor_Growth Promotes

In Vivo Experiment Workflow

G Start Establish Animal Model Group Randomize into Groups: Control, Ansofaxine, etc. Start->Group Treat Administer Treatment (Ansofaxine, Anti-TNFR2) Group->Treat Behavior Behavioral Tests (Optional: for depression models) Treat->Behavior Sample Collect Samples: Blood, Tumor, Spleen Behavior->Sample Analyze Downstream Analysis: ELISA, Flow Cytometry Sample->Analyze

Troubleshooting Common Experimental Variability

Here are answers to potential FAQs regarding experimental variability.

Q: What are the primary sources of variability when measuring neurotransmitter levels in peripheral blood? A: Key factors include:

  • Circadian Rhythms: Collect samples at a consistent time of day.
  • Stress: Handle animals gently to minimize acute stress that can spike catecholamine levels.
  • Sample Processing: Ensure rapid and consistent centrifugation and freezing of plasma/serum to prevent degradation.
  • Diet: Fasting conditions before sample collection may help reduce dietary noise.

Q: How can I improve the consistency of tumor immune microenvironment analysis by flow cytometry? A: To enhance reproducibility:

  • Sample Digestion: Keep digestion time and enzyme concentration consistent across all tumors.
  • Viability Staining: Always include a viability dye to exclude dead cells from the analysis.
  • Antibody Titration: Titrate all antibodies to determine the optimal staining concentration.
  • Compensation Controls: Use single-stain controls for accurate compensation in multicolor panels.
  • Gating Strategy: Establish a standardized, pre-defined gating strategy and apply it to all samples.

Q: Our in vivo tumor growth inhibition results with Ansofaxine are inconsistent. What should we check? A: Inconsistency can stem from:

  • Tumor Inoculation: Ensure the number of cells and injection volume is consistent. Properly mix the cell suspension before each injection.
  • Animal Health: Monitor animals for unrelated infections, which can alter the immune system and confound results.
  • Drug Preparation: Freshly prepare the drug solution for each administration and verify the dosing accuracy.
  • Tumor Measurement: Use the same tool (e.g., caliper) and have the same person measure tumors in a blinded manner throughout the study.

References

Ansofaxine hydrochloride tumor microenvironment modulation challenges

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • FAQ 1: What is the core immunomodulatory mechanism of Ansofaxine in the tumor microenvironment? Ansofaxine acts as a triple reuptake inhibitor (SNDRI), increasing synaptic levels of serotonin (5-HT), norepinephrine (NE), and dopamine (DA). Its primary anti-tumor effect is linked to the significant enhancement of peripheral dopamine levels [1] [2]. Elevated dopamine promotes anti-tumor immunity by increasing the infiltration and function of cytotoxic immune cells (CD8+ T cells, NK cells, M1 macrophages) and reducing the proportion of immunosuppressive cells (exhausted CD8+ T cells, Tregs) [1] [3] [4].

  • FAQ 2: Which signaling pathways are involved in Ansofaxine's anti-tumor effects? The key pathways vary by cancer type:

    • Colon Cancer: Modulation is primarily through immune cell recruitment rather than a direct cancer cell pathway. The effect is strongly associated with the reduction of tumor-infiltrating Tregs and the reactivation of CD8+ T cell function [1] [2].
    • Hepatocellular Carcinoma (HCC): Network pharmacology and experimental studies suggest Ansofaxine exerts effects by inhibiting the EGFR/MAPK signaling pathway [3].
    • Non-Small Cell Lung Cancer (NSCLC): Ansofaxine treatment has been shown to reduce the expression of key immunotherapy targets like PD-L1 and TNFR2 on tumor cells [4] [5].
  • FAQ 3: Does Ansofaxine have a direct cytotoxic effect on cancer cells? Evidence is mixed and may be cell-type-dependent. Some studies report that Ansofaxine, similar to fluoxetine, can inhibit colon cancer cell growth in vitro by inducing apoptosis [1]. Other research focuses on its immunomodulatory role without emphasizing direct cytotoxicity.

  • FAQ 4: What are the primary challenges in modeling Ansofaxine's effect in vivo? A major challenge is replicating the comorbid condition of depression and cancer. The immunosuppressive impact of depression itself can accelerate tumor progression [4] [5]. For accurate results, it is critical to use appropriate models like the Chronic Unpredictable Mild Stress (CUMS) model in tumor-bearing mice to simulate the clinical context of cancer patients with depression [4].

Experimental Protocols & Data

Here are detailed methodologies for key experiments cited in the recent literature.

Protocol 1: Evaluating Anti-Tumor Efficacy in a Syngeneic Mouse Model

This protocol is adapted from studies on colon cancer (CT26 cells) and non-small cell lung cancer (Lewis Lung Carcinoma, LLC cells) [1] [4].

  • 1. Animal Model Establishment:
    • Use 6-8 week-old female Balb/c mice for CT26 models or male C57BL/6 mice for LLC models.
    • Subcutaneously inject 0.1 ml of PBS containing 2x10^6 tumor cells into the unilateral flank.
  • 2. Drug Administration:
    • Ansofaxine Hydrochloride: Administer via oral gavage.
    • Anti-TNFR2 Antibody (e.g., clone TR75-54.7): Administer via intraperitoneal (i.p.) injection every 4 days.
    • Begin treatment when tumor diameters reach 6-8 mm.
  • 3. Endpoint Analysis:
    • Primary Outcome: Monitor tumor volume every 3 days. Calculate volume using the formula: (Length × Width²)/2.
    • Immunophenotyping: At endpoint, harvest tumors, spleens, and lymph nodes. Process into single-cell suspensions for flow cytometry analysis of immune cells (CD8+ T cells, Tregs, NK cells, M1/M2 macrophages).
    • Neurotransmitter Measurement: Collect peripheral blood and use ELISA kits to quantify serum levels of dopamine, norepinephrine, and serotonin.
Protocol 2: Assessing Impact on Cancer Cell Behavior In Vitro

This protocol is used for investigating direct effects on cancer cell lines like Huh7 (HCC), HCT116 (colon cancer), and LLC (lung cancer) [1] [3].

  • 1. Cell Culture:
    • Maintain cells in RPMI-1640 or recommended medium supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C under 5% CO₂.
  • 2. Drug Treatment:
    • Prepare a concentration gradient of this compound (e.g., 0-50 µM) and treat cells for 24-72 hours.
  • 3. Functional Assays:
    • Proliferation: Use the Cell Counting Kit-8 (CCK-8) according to the manufacturer's instructions.
    • Apoptosis: Use an Annexin-V-FITC/PI apoptosis detection kit and analyze by flow cytometry.
    • Migration & Invasion: Perform Transwell migration and Matrigel invasion assays.
    • Clonal Formation: Conduct colony formation assays to assess long-term proliferative capacity.

Quantitative Data Summary

The table below consolidates key quantitative findings from recent preclinical studies.

Cancer Model Ansofaxine Dose (In Vivo) Key Immune Changes Key Molecular Changes

| Colon Cancer (CT26 model) [1] [2] | Oral administration | ↑ CD8+ T cells in spleen and tumor ↑ Intratumoral M1 Macrophages & NK cells ↓ Exhausted CD8+ T cells ↓ Tumor-infiltrating Tregs | ↑ Peripheral Dopamine (DA) ↓ Peripheral Serotonin (5-HT) | | Hepatocellular Carcinoma (Huh7/Hepa1-6) [3] | In vitro: 0-50 µM | ↑ Intratumoral M1 Macrophages | Inhibition of EGFR/MAPK pathway genes | | Non-Small Cell Lung Cancer (LLC model with CUMS) [4] [5] | Oral administration | ↑ CD8+ T cell proportion ↓ Treg proportion | ↓ PD-L1 & TNFR2 expression in tumor tissue Restoration of serum 5-HT, NE, DA |

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the proposed mechanism of action and a typical experimental workflow based on the gathered research.

ah_mechanism Proposed Anti-Tumor Mechanism of this compound cluster_neuro Neurotransmitter Modulation Ansofaxine Ansofaxine SERT SERT Inhibition Ansofaxine->SERT Triple Reuptake Inhibition NET NET Inhibition Ansofaxine->NET DAT DAT Inhibition Ansofaxine->DAT DA Increased Peripheral Dopamine Immune_Activation Enhanced Anti-Tumor Immunity DA->Immune_Activation Immune_Cells ↑ CD8+ T cells, NK cells, M1 Macrophages Immune_Activation->Immune_Cells Suppressive_Cells ↓ Tregs, ↓ Exhausted CD8+ T cells Immune_Activation->Suppressive_Cells Tumor_Inhibition Tumor Growth Inhibition DAT->DA Primary Effect Immune_Cells->Tumor_Inhibition Suppressive_Cells->Tumor_Inhibition

workflow In Vivo Efficacy and Immune Monitoring Workflow Step1 1. Establish Tumor Model (S.C. inject CT26/LLC cells) Step2 2. Grouping & Treatment (Ansofaxine ± Anti-TNFR2) Step1->Step2 Step3 3. Monitor Tumor Growth (Measure volume every 3 days) Step2->Step3 Step4 4. Terminal Analysis Step3->Step4 Analysis 5. Terminal Analysis Harvest Tumors & Spleens Flow Cytometry ELISA Step4->Analysis

Troubleshooting Common Challenges

  • Challenge: Lack of Efficacy in Murine Model
    • Potential Cause: The tumor model does not account for the immunosuppressive effects of stress/depression.
    • Solution: Implement the Chronic Unpredictable Mild Stress (CUMS) protocol prior to and during tumor implantation to create a more clinically relevant model for studying Ansofaxine [4] [5].
  • Challenge: High Variability in Immune Cell Population Data
    • Potential Cause: Inconsistent gating strategies or incomplete antibody panels for flow cytometry.
    • Solution: Include key markers for exhaustive profiling: CD3, CD4, CD8, FoxP3 (for Tregs), CD56/NCAM (for NK cells), and CD86/CD206 (for M1/M2 macrophages). Use single-stain and fluorescence-minus-one (FMO) controls to ensure gating accuracy [1] [3].
  • Challenge: Different Effects Observed Across Cancer Types
    • Explanation: This is an expected research finding. The mechanism is highly context-dependent. In colon cancer, the effect is heavily immune-mediated [1], while in HCC, it involves direct pathway modulation (EGFR/MAPK) [3]. Tailor your experimental hypotheses and readouts to the specific cancer type you are investigating.

References

Ansofaxine hydrochloride immune cell infiltration enhancement

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Action & Key Findings

Ansofaxine hydrochloride, a novel triple reuptake inhibitor, increases synaptic levels of serotonin, norepinephrine, and dopamine [1]. Preclinical studies indicate its anti-tumor immune effects are linked to this neuro-modulatory activity, which in turn reshapes the tumor immune microenvironment.

The table below summarizes the observed effects on immune cells and key signaling pathways from recent studies.

Cancer Model Observed Effects on Immune Cell Infiltration Key Signaling Pathways Involved Combination Therapy Synergy

| Hepatocellular Carcinoma (HCC) [2] | • ↑ Infiltration of M1 macrophages • ↑ Proportion of NK cells • ↑ Peripheral dopamine levels | Inhibition of the EGFR/MAPK pathway | Enhanced efficacy of Lenvatinib | | Colon Cancer [3] | • ↑ CD8+ T cell proliferation • ↑ M1 macrophage and NK cell infiltration • ↓ Proportion of exhausted CD8+ T cells • ↓ Tregs (when combined with anti-TNFR2) | Modulation associated with changes in neurotransmitters (DA, 5-HT) | Enhanced efficacy of anti-TNFR2; produced long-term tumor control | | Non-Small Cell Lung Cancer (NSCLC) [4] [5] | • ↑ CD8+ T cell proportions • ↓ Tregs • ↓ PD-L1 and TNFR2 expression in tumor tissue | Restoration of serum neurotransmitter (5-HT, NE) levels; reduced corticosterone | Enhanced response to triple immunotherapy (anti-PD-1, anti-TNFR2, anti-PTP1B) |

Experimental Protocols for Validation

Here are detailed methodologies for key experiments that can be used to validate the immune-enhancing effects of this compound.

In Vitro Immune Cell Co-culture Assay

This protocol is used to study the direct effects of Ansofaxine on immune cell function and tumor cell interaction [4] [5].

  • Key Components:
    • Cell Culture: Prepare Lewis Lung Carcinoma (LLC) cells or other relevant cancer cell lines (e.g., CT26, MC38) and isolate Peripheral Blood Mononuclear Cells (PBMCs) from mice or human donors.
    • Drug Treatment: Treat the co-culture system with a range of this compound concentrations (e.g., 0-50 µM, based on [3]).
    • Experimental Setup: Use transwell systems or direct co-culture of PBMCs with tumor cells.
  • Procedure:
    • Seed tumor cells and allow them to adhere.
    • Introduce PBMCs into the system.
    • Add this compound and incubate for 24-72 hours.
  • Downstream Analysis:
    • Flow Cytometry: Analyze immune cell populations using specific markers:
      • Cytotoxic T cells: CD3+, CD8+
      • T helper cells: CD3+, CD4+
      • Tregs: CD4+, CD25+, FoxP3+
      • NK cells: CD3-, NK1.1+ (mouse) or CD56+ (human)
      • Macrophage Polarization: M1 (CD86+, CD80+); M2 (CD206+, CD163+) [6]
    • Cell Function Assays:
      • Apoptosis: Assess using Annexin-V/PI staining [3].
      • Proliferation & Migration: Evaluate using CCK-8, colony formation, and transwell migration assays [2].
In Vivo Tumor-Bearing Mouse Model

This protocol assesses the overall anti-tumor efficacy and immune modulation by Ansofaxine in a live organism [2] [3].

  • Key Components:
    • Animal Model: Female wild-type Balb/c or C57BL/6 mice (6-8 weeks old).
    • Tumor Inoculation: Establish subcutaneous tumors using syngeneic cell lines (e.g., CT26 for Balb/c, MC38 for C57BL/6).
    • Drug Administration: Administer this compound via oral gavage. Doses used in studies include 80 mg/kg/day and 160 mg/kg/day [1].
  • Procedure:
    • Randomize mice into groups (e.g., vehicle control, Ansofaxine monotherapy, combination therapy).
    • Initiate drug treatment once tumors are palpable.
    • Monitor tumor volume and mouse body weight regularly for 2-4 weeks.
  • Tissue Collection & Analysis:
    • Tumor Volume Measurement: Calculate using the formula: (length × width²)/2.
    • Immune Cell Profiling:
      • Harvest tumors and spleen.
      • Prepare single-cell suspensions and analyze by flow cytometry (using markers listed in the in vitro protocol) to quantify tumor-infiltrating immune cells [3] [7].
    • Serum Analysis: Use ELISA to measure plasma levels of dopamine (DA), norepinephrine (NE), and 5-hydroxytryptamine (5-HT) [3].
    • Histopathology: Perform Immunohistochemistry (IHC) on tumor sections to visualize and quantify infiltration of cells like M1 macrophages (CD86+) and proliferative index (Ki67) [2].

Troubleshooting Common Experimental Issues

  • Lack of Observed Anti-Tumor Effect In Vivo:
    • Potential Cause: Incorrect drug dosage or tumor model not sensitive to immune modulation.
    • Solution: Perform a dose-ranging study. Verify the model's responsiveness by checking baseline immune infiltration and confirming drug bioavailability through plasma neurotransmitter level measurement via ELISA [3].
  • Low Purity of Isolated Tumor-Infiltrating Lymphocytes (TILs):
    • Potential Cause: Inefficient tissue dissociation or cell loss during processing.
    • Solution: Optimize tumor digestion protocol using a combination of collagenase IV and DNase I. Use a discontinuous Percoll or Ficoll density gradient to enrich for lymphocytes during suspension preparation [7].
  • High Variability in Immune Cell Population Data from Flow Cytometry:
    • Potential Cause: Inconsistent gating strategies or antibody staining.
    • Solution: Establish a standardized panel of immune cell markers [6]. Use fluorescence-minus-one (FMO) controls for accurate gating. Include internal controls (e.g., cells from spleen) in every experiment to normalize batch effects.

Signaling Pathway & Experimental Workflow

The following diagrams illustrate the proposed mechanism of action and a generalized experimental workflow based on the reviewed studies.

G Ansofaxine Ansofaxine Neurotransmitters Increased Synaptic DA, NE, 5-HT Ansofaxine->Neurotransmitters ImmuneModulation Immune Modulation in TME Neurotransmitters->ImmuneModulation EGFR_MAPK EGFR/MAPK Pathway Inhibition Neurotransmitters->EGFR_MAPK  Proposed Link M1_Macrophages M1 Macrophage Infiltration ImmuneModulation->M1_Macrophages CD8_Tcells CD8+ T Cell Proliferation ImmuneModulation->CD8_Tcells NK_Cells NK Cell Activity ImmuneModulation->NK_Cells Tregs Treg Suppression ImmuneModulation->Tregs AntiTumorEffect Enhanced Anti-Tumor Response M1_Macrophages->AntiTumorEffect ExhaustedCD8 Exhausted CD8+ T Cells CD8_Tcells->ExhaustedCD8 Reduces CD8_Tcells->AntiTumorEffect NK_Cells->AntiTumorEffect Tregs->AntiTumorEffect Reduces EGFR_MAPK->AntiTumorEffect

Diagram: Proposed Mechanism of Ansofaxine's Immune Enhancement. The diagram illustrates how Ansofaxine's increase in synaptic neurotransmitters leads to immune modulation in the tumor microenvironment (TME) and potential inhibition of the EGFR/MAPK pathway, resulting in an enhanced anti-tumor response. DA: Dopamine; NE: Norepinephrine; 5-HT: 5-Hydroxytryptamine (Serotonin).

G Start In Vivo Experiment Setup Step1 1. Establish Tumor Model (e.g., subcutaneous CT26) Start->Step1 Step2 2. Randomize & Group Mice (Control, Ansofaxine, Combination) Step1->Step2 Step3 3. Administer Treatment (Oral gavage, daily) Step2->Step3 Step4 4. Monitor Tumor Growth & Animal Health Step3->Step4 Step5 5. Terminal Analysis (Harvest tumors, blood, spleen) Step4->Step5 Analysis1 Tumor Processing (Single-cell suspension) Step5->Analysis1 Analysis3 ELISA (Serum neurotransmitters) Step5->Analysis3 Analysis4 IHC/Histology (Tissue structure, infiltration) Step5->Analysis4 Analysis2 Flow Cytometry (Immune cell profiling) Analysis1->Analysis2

Diagram: In Vivo Experimental Workflow. This chart outlines the key steps for evaluating the efficacy and immune-modulating effects of this compound in a mouse tumor-bearing model.

Key Takeaways for Researchers

  • Primary Mechanism: The anti-tumor immune effects of this compound appear to be primarily mediated by the increase in peripheral dopamine levels and the subsequent shift in the tumor immune microenvironment towards a more anti-tumor state (M1 macrophages, active CD8+ T cells, NK cells) [2] [3].
  • Synergistic Potential: Its ability to reduce exhausted CD8+ T cells and Tregs makes it a particularly promising candidate for combination with immunotherapies, such as anti-TNFR2 and anti-PD-1, across various cancer models [4] [5] [3].
  • Critical Validation: When designing experiments, always include plans to measure changes in peripheral neurotransmitter levels (via ELISA) and correlate them with the observed immune and therapeutic outcomes.

References

Ansofaxine hydrochloride combination therapy dosing schedule optimization

Author: Smolecule Technical Support Team. Date: February 2026

Ansofaxine Monotherapy Dosing from Clinical Trials

The table below summarizes the effective and safe doses of ansofaxine as confirmed in phase 2 and phase 3 clinical trials for MDD. These doses provide a baseline for future combination therapy studies.

Trial Phase Dosages Studied Treatment Duration Key Efficacy Findings Common Treatment-Related Adverse Events
Phase 3 [1] 80 mg/day, 160 mg/day 8 weeks Significant improvement in MADRS score vs. placebo [1] Nausea, dizziness, headache, elevated total bilirubin or ALT [1]
Phase 2 [2] 40 mg/day, 80 mg/day, 120 mg/day, 160 mg/day 6 weeks Significant improvement in HAMD-17 score vs. placebo [2] Nausea, vomiting, diarrhea, dizziness [2]

Framework for Dosing Schedule Optimization

Optimizing a dose-schedule regimen is complex, especially for combination therapies. The following workflow outlines key considerations and a potential approach based on modern oncology drug development principles, which can be adapted for psychiatric drug combinations [3].

Start Dosing Optimization Framework A1 Define Treatment & MOA Start->A1 A2 Identify Patient Population Start->A2 A3 Select Critical Endpoints Start->A3 A4 Plan for Intercurrent Events Start->A4 A5 Choose Statistical Design Start->A5 B1 Mechanism of Action (MOA) of combination therapy A1->B1 B2 e.g., Biomarker status, prior therapies A2->B2 B3 - Efficacy (e.g., tumor response) - Toxicity (DLT, cumulative) - PK/PD data - Patient-Reported Outcomes (PRO) A3->B3 B4 e.g., Treatment modifications due to toxicity A4->B4 B5 e.g., Bayesian Adaptive Designs for efficient evaluation A5->B5

The diagram is structured around the estimand framework, which is critical for precisely defining the treatment effect you aim to measure in a dose-optimization trial [3]. Here are the core components:

  • Treatment: The mechanism of action of the drugs in combination is the primary driver for the optimization strategy. You must determine if the combination is expected to have synergistic effects and whether the doses and schedules are "nested" (where one is predictably more intense) or "non-nested" [3].
  • Population: The optimal dose for one patient subgroup (e.g., defined by a specific biomarker) may not be the same for another. Your trial should clearly define the population[s] of interest [3].
  • Variable (Endpoints): Relying solely on short-term toxicity is insufficient. A modern optimization trial should incorporate a bundle of endpoints [3]:
    • Efficacy: Use short-term endpoints like tumor response for timely decision-making.
    • Toxicity: Monitor both dose-limiting toxicities (DLTs) and lower-grade, chronic, or symptomatic toxicities that impact quality of life.
    • PK/PD Data: Model-informed drug development (MIDD) using pharmacokinetic and pharmacodynamic data is increasingly important for dosage selection.
    • Patient-Reported Outcomes (PROs): These provide direct insight into a treatment's tolerability and effect on a patient's daily life.
  • Intercurrent Events: Plan how you will handle events like dose reductions or treatment discontinuations in your analysis to avoid biased estimates of the treatment effect [3].
  • Statistical Design: Bayesian adaptive designs are highly recommended for dose-schedule optimization. They allow for the simultaneous evaluation of several doses and schedules within a single trial, making the process more efficient by using accumulating data to inform the allocation of future patients [3].

FAQs and Troubleshooting for Experimental Design

  • What is the recommended starting point for designing a combination therapy trial with ansofaxine? Begin with the established monotherapy doses (80 mg/day and 160 mg/day) as a reference. The initial goal is to find a combination that is safe and tolerable. Preclinical data and PK/PD modeling can help hypothesize potential synergistic effects and guide the selection of initial dose levels for the combination [3].

  • How can we efficiently evaluate multiple doses and schedules without an impractically large trial? As highlighted in the framework, employ Bayesian adaptive designs. These designs are specifically suited for this challenge. They allow you to start with a range of dose-schedule combinations and use response data from early patients to drop underperforming arms and focus recruitment on the most promising regimens, thus optimizing sample size [3].

  • A combination is showing efficacy but also high toxicity. What are the key considerations? First, determine if the toxicities are manageable and reversible. Then, investigate whether a modified schedule (e.g., a longer dosing interval) can preserve efficacy while reducing side effects. This is a core principle of dose-schedule optimization. Carefully analyze PK/PD data to understand the relationship between drug exposure, effect, and toxicity [3].

I hope this structured technical guide provides a solid foundation for your work. The field of dose-schedule optimization is evolving rapidly, and the principles outlined here should serve as a robust starting point.

References

Antitumor Efficacy: Fluoxetine vs. Ansofaxine Hydrochloride

Author: Smolecule Technical Support Team. Date: February 2026

Feature Fluoxetine Ansofaxine Hydrochloride
Primary Proposed Mechanism Modulates tumor microenvironment (TME); restores host antitumor immunity [1] Inhibits EGFR/MAPK signaling pathway; direct cytotoxicity and immunomodulation [2]
Key Molecular Targets/Effects Reduces immunosuppressive myeloid cells; increases cytotoxic T cell activation [1]. Inhibits AKT/NF-κB and ERK/NF-κB pathways; induces apoptosis [3] Targets EGFR, GRB2, SRC; reduces phosphorylation in EGFR/MAPK pathway; increases dopamine levels and M1 macrophage infiltration [2]
In Vitro Effects Minimal direct effect on sarcoma cell proliferation/survival [1]. Induces apoptosis in HCC and NSCLC cell lines [3] Significantly inhibits HCC cell proliferation, migration, invasion, and clonal formation [2]
In Vivo Effects Significantly reduces sarcoma tumor burden [1]. Inhibits tumor progression in HCC and NSCLC mouse models [3] Inhibits growth of hepatocellular carcinoma tissue; synergizes with Lenvatinib [2]
Immune Modulation Reprograms myeloid lineage cells in TME; restores number and function of antitumor cytotoxic T cells [1] Promotes infiltration of tumor-fighting M1 macrophages; increases peripheral blood dopamine levels [2]
Experimental Models Sarcoma mouse model [1]; HCC (Hep3B) and NSCLC (CL1-5/F4) mouse models [3] Hepatocellular carcinoma (Huh7, Hepa1-6 cells and mouse model) [2]

Detailed Experimental Protocols and Signaling Pathways

The differing mechanisms of action are reflected in the experimental approaches and affected signaling pathways.

Fluoxetine: Immunomodulation and Apoptosis

Research indicates fluoxetine's antitumor effect is not directly cytotoxic but involves modulation of the tumor microenvironment and induction of apoptosis.

  • In Vivo Model for Immunomodulation: One study used a sarcoma-bearing animal model. Treatment with fluoxetine significantly reduced the tumor burden. Analysis of the tumor microenvironment showed that the effect was driven by a reduction in immunosuppressive myeloid cells and a restoration in the number and activation of cytotoxic T cells [1].
  • In Vivo Model for Apoptosis: Another study used mouse models bearing hepatocellular carcinoma (Hep3B) or non-small cell lung cancer (CL1-5/F4) tumors. Fluoxetine treatment significantly inhibited tumor growth and was associated with the triggering of both extrinsic and intrinsic apoptosis pathways, as evidenced by the activation of caspase-3, -8, and -9 [3].
  • Signaling Pathways in HCC/NSCLC: Fluoxetine was shown to inhibit tumor progression by blocking the AKT/NF-κB and ERK/NF-κB activation pathways, leading to downregulation of proteins like Cyclin-D1, survivin, and VEGF [3]. The following diagram illustrates this mechanism:

G Fluoxetine Fluoxetine AKT Inhibits AKT Fluoxetine->AKT ERK Inhibits ERK Fluoxetine->ERK NFkB Inhibits NF-κB p65 Phosphorylation AKT->NFkB ERK->NFkB Downstream Downregulation of: - Cyclin-D1 - Survivin - VEGF - MMP-9 - uPA NFkB->Downstream Apoptosis Induction of Apoptosis (Activation of Caspase-3, -8, -9) NFkB->Apoptosis

This compound: Direct Inhibition and Synergy

The investigation into this compound followed a comprehensive workflow from computational prediction to experimental validation.

  • Experimental Workflow: Researchers used a multi-step approach, beginning with network pharmacology to predict drug-disease targets, followed by molecular docking, and finally in vitro and in vivo validation [2]. The workflow is summarized below:

G Step1 Network Pharmacology & Target Screening Step2 Molecular Docking Step1->Step2 Step3 In Vitro Assays (Proliferation, Migration, Invasion, Cloning) Step2->Step3 Step4 In Vivo Validation (Mouse model, synergy with Lenvatinib) Step3->Step4 Step5 Mechanism Analysis (ELISA, IHC, RT-qPCR) Step4->Step5

  • In Vitro Cytotoxicity: HCC cells (Huh7 and Hepa1-6) were treated with different concentrations of this compound. The drug significantly inhibited proliferation, migration, invasion, and clonal formation in a dose-dependent manner [2].
  • In Vivo Synergy and Mechanism: In a subcutaneous HCC mouse model, this compound alone inhibited tumor growth and showed a synergistic effect when combined with the targeted therapy drug Lenvatinib. Mechanistic analysis revealed that its action involves:
    • Signaling Pathway: Reduction of key genes in the EGFR/MAPK pathway [2].
    • Immunomodulation: Increasing peripheral blood dopamine levels and promoting the infiltration of M1-type (tumor-fighting) macrophages within the tumor [2].

Interpretation for Research and Development

The experimental data suggests two distinct strategic approaches for oncology drug development:

  • Fluoxetine represents a tumor microenvironment (TME)-focused and immunomodulatory strategy. Its efficacy relies on altering the host immune response against the tumor rather than directly killing cancer cells, making it a potential candidate for combination with immunotherapies [1].
  • This compound exemplifies a direct cytotoxic and multi-targeted kinase inhibition strategy. By targeting the EGFR/MAPK pathway and modulating dopamine levels, it attacks tumor cells directly and alters the immune landscape, showing promise in enhancing the efficacy of existing targeted therapies like Lenvatinib [2].

It is critical to note that the antitumor efficacy data for both compounds are from preclinical studies only. Their relevance and application in human cancer treatment are not yet established and require validation in clinical trials.

References

Ansofaxine hydrochloride vs desvenlafaxine neurotransmitter elevation

Author: Smolecule Technical Support Team. Date: February 2026

Neurotransmitter Elevation Profile

Feature Ansofaxine Hydrochloride (Toludesvenlafaxine) Desvenlafaxine
Pharmacological Class Serotonin–Norepinephrine–Dopamine Reuptake Inhibitor (SNDRI/TRI) [1] [2] Serotonin–Norepinephrine Reuptake Inhibitor (SNRI) [3]
Primary Mechanism Balanced triple reuptake inhibition; prodrug of desvenlafaxine with its own activity [4] [2] Potent inhibition of serotonin (SERT) and norepinephrine (NET) transporters; weak dopamine (DAT) inhibition [3]

| In Vitro Binding Affinity (IC50) | SERT: ~723 nM NET: ~763 nM DAT: ~491 nM [2] | SERT: ~53 nM NET: ~538 nM DAT: Weak affinity (lowest) [3] [2] | | Key Differentiator | Elevates Dopamine: Significantly enhances dopaminergic signaling, targeting anhedonia, fatigue, and cognitive deficits [4] [5] [6] | Negligible Dopamine Impact: Clinical effects are primarily attributed to serotonin and norepinephrine activity [3] [7] |

The following diagram illustrates the core mechanistic difference between the two drugs in the synaptic cleft.

G cluster_Ansofaxine Ansofaxine (SNDRI) Mechanism cluster_Desvenlafaxine Desvenlafaxine (SNRI) Mechanism Pre1 Presynaptic Neuron Post1 Postsynaptic Neuron Pre1->Post1 Serotonin (5-HT) Pre1->Post1 Norepinephrine (NE) Pre1->Post1 Dopamine (DA) SNDRI Ansofaxine (SNDRI) SNDRI->Pre1 Inhibits SERT, NET, DAT Pre2 Presynaptic Neuron Post2 Postsynaptic Neuron Pre2->Post2 Serotonin (5-HT) Pre2->Post2 Norepinephrine (NE) SNRI Desvenlafaxine (SNRI) SNRI->Pre2 Inhibits SERT & NET

Supporting Experimental Data & Protocols

The key differentiator is the dopaminergic effect of ansofaxine, which is supported by several preclinical and clinical studies.

Microdialysis Studies on Neurotransmitter Elevation
  • Experimental Protocol: In vivo microdialysis studies in rats measured extracellular levels of monoamines in the striatum. Animals received acute or chronic oral administration of the drug. Dialysate samples were collected at regular intervals and analyzed using high-performance liquid chromatography with electrochemical detection (HPLC-ECD) to quantify serotonin, norepinephrine, and dopamine concentrations [4].
  • Key Findings: Ansofaxine significantly increased extracellular levels of dopamine, norepinephrine, and serotonin in the rat striatum after both acute and chronic administration. Its ability to increase dopamine was found to be approximately 2 to 3 times stronger than that of desvenlafaxine [4].
In Vitro Binding and Reuptake Inhibition Assays
  • Experimental Protocol: Cell-based assays (e.g., human embryonic kidney cells) expressing the human serotonin, norepinephrine, or dopamine transporters. The half-maximal inhibitory concentration (IC50) was determined by measuring the drug's ability to inhibit the reuptake of radiolabeled neurotransmitters.
  • Key Findings: The data confirms that ansofaxine is a more balanced reuptake inhibitor across all three monoamines. In contrast, desvenlafaxine inhibits the serotonin transporter with about 10 times the affinity of the norepinephrine transporter, and has the lowest affinity for the dopamine transporter [3] [2].

Clinical Efficacy and Safety Implications

The triple mechanism of ansofaxine translates into specific clinical implications.

  • Targeting a Broader Symptom Profile: By enhancing dopaminergic transmission, ansofaxine is theorized to more effectively address core depressive symptoms like anhedonia (loss of pleasure), loss of motivation, energy, and cognitive deficits, which are linked to dopamine pathway dysfunction [4] [5]. A 2025 study also specifically demonstrated its efficacy in improving somatic symptoms in MDD patients [8].
  • Efficacy and Safety in Trials: A phase 3, multicenter, double-blind, placebo-controlled trial with 588 MDD patients found that ansofaxine at 80 mg/day and 160 mg/day was significantly more effective than placebo in reducing MADRS scores and was generally well-tolerated [5]. The most common adverse events were consistent with those of SNRIs, such as nausea, dizziness, and headache [4] [5].

Overall Conclusion

For researchers and drug development professionals, the choice between these two mechanisms hinges on the specific symptom targets:

  • Ansofaxine represents a novel approach for potentially treating a wider range of depressive symptoms, particularly anhedonia and fatigue, due to its balanced triple reuptake inhibition and proven ability to elevate dopamine.
  • Desvenlafaxine remains a well-established SNRI with a primary focus on the serotonin and norepinephrine pathways.

References

Ansofaxine hydrochloride vs traditional SSRIs sexual function impact

Author: Smolecule Technical Support Team. Date: February 2026

Mechanistic Pathways and Impact on Sexual Function

The fundamental difference in mechanism of action is the primary reason for the divergent sexual function profiles. The following diagram illustrates the proposed neurochemical pathways through which SSRIs and Ansofaxine influence sexual function.

Key Experimental Data and Protocols

For a professional comparison, the details of the supporting clinical trials are essential.

1. Ansofaxine Phase 3 Clinical Trial This is the key study verifying the efficacy and safety of Ansofaxine.

  • Study Design: Multicenter, double-blind, randomized, placebo-controlled, Phase 3 trial [1].
  • Participants: 588 eligible MDD patients aged 18-65 [1].
  • Intervention: Random assignment to 8-week treatment with Ansofaxine 80 mg/day (n=187), Ansofaxine 160 mg/day (n=186), or placebo (n=185) [1].
  • Primary Efficacy Endpoint: Change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score at week 8 [1].
  • Safety Endpoints: Adverse events (AEs), vital signs, laboratory tests, ECG, and evaluation of suicide tendency and sexual function [1].
  • Key Findings:
    • Efficacy: Significant reduction in MADRS scores for both Ansofaxine groups (-20.0 and -19.9) vs. placebo (-14.6); p < 0.0001 [1].
    • Safety: Treatment-Related Adverse Events (TRAEs) occurred in 59.2% (80 mg) and 65.22% (160 mg) of patients, compared to 45.11% in the placebo group. The study concluded it was effective and well-tolerated [1].

2. Evidence on SSRI-Associated Sexual Dysfunction The high incidence of sexual dysfunction with SSRIs is well-documented across numerous studies.

  • Study Designs: Narrative reviews, prospective clinical studies, and observational cross-sectional studies analyzing data from multiple sources [2] [3] [4].
  • Assessment Methods: Often use structured questionnaires (e.g., Arizona Sexual Experience Scale, Changes in Sexual Functioning Questionnaire) or direct physician inquiry to identify side effects that patients may not spontaneously report [2] [4].
  • Key Findings: A large prospective study found the incidence of sexual dysfunction was significantly higher when physicians directly asked patients (58%) compared to spontaneous reporting [4]. Among SSRIs, Paroxetine is consistently associated with the highest rates [2].

Comparative Summary for Professionals

Aspect Conclusion
Efficacy Ansofaxine is effective for MDD, demonstrating significant improvement over placebo in pivotal Phase 2 and 3 trials [5] [1].
Sexual Function Profile Ansofaxine holds a potential theoretical advantage over SSRIs due to its triple reuptake inhibition. While its specific incidence of sexual dysfunction was not highlighted in the major trial results, its mechanism provides a rationale for a better profile [6].
Data Gap A head-to-head clinical trial directly comparing Ansofaxine to an SSRI with sexual function as a primary endpoint is needed to definitively confirm the proposed tolerability advantage. The current conclusion is inferred from mechanistic understanding and separate trial data.

References

Ansofaxine hydrochloride triple reuptake vs dual reuptake inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action: TRI vs. SNRI and SSRI

Triple reuptake inhibitors (TRIs) like ansofaxine simultaneously block serotonin (5-HT), norepinephrine (NE), and dopamine (DA) transporters, increasing these neurotransmitters' levels in the synaptic cleft. This differs from dual (SNRIs) and single (SSRIs) reuptake inhibitors [1] [2].

Theoretical Advantages of TRIs:

  • Broader Symptom Coverage: Dopamine activity modulation may improve core depressive symptoms like anhedonia (loss of pleasure), motivation, and reward processing, which are less effectively treated by SSRIs/SNRIs [2] [3].
  • Faster Onset of Action: Potential for more rapid symptom improvement due to simultaneous modulation of all three monoamine systems [1].
  • Improved Tolerability: Balanced neurotransmitter action may mitigate certain side effects like sexual dysfunction associated with SSRIs [1].

Clinical Efficacy and Safety Data

The tables below summarize key efficacy and safety findings from clinical trials of ansofaxine compared to placebo and other inhibitors.

Table 1: Summary of Clinical Efficacy from Controlled Trials

Drug / Inhibitor Type Study Details Primary Efficacy Endpoint (Change from Baseline) Statistical Significance vs Placebo Key Secondary Findings
Ansofaxine (TRI) Phase 3, 8-week, 160 mg/day [3] MADRS: -19.9 p < 0.0001 Effective in improving depressive symptoms
Ansofaxine (TRI) Phase 3, 8-week, 80 mg/day [3] MADRS: -20.0 p < 0.0001 Effective in improving depressive symptoms
Placebo Phase 3, 8-week [3] MADRS: -14.6 (Reference)
Amitifadine (TRI) 6-week, 50 mg BID [4] MADRS: -18.2 p = 0.028 Significant improvement on CGI-C and anhedonia factor score
Duloxetine (SNRI) 21-day, rat study [5] Restored BDNF in hippocampus Similar to TRI in hippocampus Less effect on prefrontal cortex BDNF vs. TRI

Table 2: Summary of Safety and Tolerability Profile

Drug / Inhibitor Type Adverse Event (AE) Profile Incidence of Treatment-Related AEs General Tolerability
Ansofaxine (TRI) Nausea, vomiting, dizziness, diarrhea, elevated total bilirubin or ALT [1] 59.2% (80 mg), 65.2% (160 mg) [3] Generally well-tolerated; most AEs were mild to moderate [1] [3]
Placebo - 45.1% [3] -
Amitifadine (TRI) Well-tolerated; no serious AEs reported [4] Comparable to placebo [4] Tolerability profile comparable to placebo [4]

Experimental Protocols for Key Studies

1. In Vivo Efficacy Trial (Phase 3 Clinical Trial for Ansofaxine) [3]

  • Objective: To verify the efficacy and safety of ansofaxine in adult patients with MDD.
  • Study Design: Multicenter, double-blind, randomized, placebo-controlled.
  • Participants: 588 outpatients aged 18-65 with a diagnosis of MDD (DSM-5 criteria), MADRS total score ≥26.
  • Intervention: Randomly assigned to 8-week treatment with ansofaxine 80 mg/day, 160 mg/day, or placebo.
  • Primary Endpoint: Change from baseline to Week 8 in the MADRS total score.
  • Assessments: MADRS and CGI-S scores assessed periodically. Safety evaluated via AEs, vital signs, lab tests, ECG, and suicide tendency assessment.

2. In Vitro Neurotransmitter Reuptake Inhibition Assay [1]

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of ansofaxine on SERT, NET, and DAT.
  • Methodology:
    • Cell Culture: Use of cell lines expressing human monoamine transporters.
    • Uptake Inhibition: Cells are incubated with radiolabeled neurotransmitters (^3H-5-HT, ^3H-NE, ^3H-DA) in the presence of varying concentrations of ansofaxine.
    • Measurement: After incubation, cells are washed, and the remaining radioactivity is measured using a scintillation counter to determine the amount of neurotransmitter taken up.
    • Data Analysis: IC50 values are calculated using nonlinear regression analysis to determine the drug concentration that inhibits 50% of the neurotransmitter reuptake.

Signaling Pathways and Workflow Diagrams

Diagram 1: Ansofaxine's Mechanism of Action and Downstream Pathways

This diagram illustrates the molecular signaling pathways influenced by ansofaxine's triple reuptake inhibition, based on network pharmacology and in vivo studies [6] [3].

Ansofaxine Ansofaxine SERT_inhib SERT_inhib Ansofaxine->SERT_inhib Inhibits NET_inhib NET_inhib Ansofaxine->NET_inhib Inhibits DAT_inhib DAT_inhib Ansofaxine->DAT_inhib Inhibits 5-HT in Synapse 5-HT in Synapse SERT_inhib->5-HT in Synapse Increases NE in Synapse NE in Synapse NET_inhib->NE in Synapse Increases DA in Synapse DA in Synapse DAT_inhib->DA in Synapse Increases Altered Neural Plasticity Altered Neural Plasticity 5-HT in Synapse->Altered Neural Plasticity NE in Synapse->Altered Neural Plasticity DA in Synapse->Altered Neural Plasticity Reduced Anhedonia Reduced Anhedonia DA in Synapse->Reduced Anhedonia Gene Expression (e.g., BDNF) Gene Expression (e.g., BDNF) Altered Neural Plasticity->Gene Expression (e.g., BDNF) Antidepressant Effect Antidepressant Effect Gene Expression (e.g., BDNF)->Antidepressant Effect

Diagram 2: In Vitro and In Vivo Experimental Workflow

This diagram outlines the key procedures for evaluating ansofaxine's efficacy and mechanisms, as described in clinical and preclinical studies [1] [6] [3].

Start Study Initiation A1 Patient Screening & Randomization Start->A1 B1 Cell-Based Assays (IC50 Determination) Start->B1 A2 8-Week Treatment: Ansofaxine vs. Placebo A1->A2 A3 Periodic MADRS & CGI-S Assessment A2->A3 A4 Safety Monitoring: AEs, Lab Tests, ECG A3->A4 Longitudinal End Data Analysis & Conclusion A4->End B2 Animal Model Studies (e.g., BDNF measurement) B1->B2 B2->End

Conclusion and Research Implications

Current evidence indicates ansofaxine is an effective and well-tolerated treatment for MDD. Its primary distinction from dual reuptake inhibitors lies in its additional dopamine activity, which may translate to clinical benefits for specific symptom domains like anhedonia and motivation [2] [3].

For researchers, the potential of the TRI mechanism extends beyond depression alone. Preliminary studies suggest ansofaxine may have a role in modulating the tumor microenvironment in certain cancers, such as hepatocellular carcinoma, highlighting a novel area for future translational research [6].

References

Ansofaxine hydrochloride efficacy in forced swim test comparison

Author: Smolecule Technical Support Team. Date: February 2026

Ansofaxine's Efficacy in the Forced Swim Test

The core finding from preclinical animal studies is that Ansofaxine demonstrates significant antidepressant-like activity in the FST.

Test Model Comparison Key Finding Reported Implication Source
Animal models (mice/rats) Ansofaxine vs. Desvenlafaxine Ansofaxine showed better antidepressant-like activity [1]. Enhanced efficacy attributed to its triple reuptake inhibition mechanism [1].

Mechanism of Action and Experimental Protocol

The superior performance of Ansofaxine in the FST is closely linked to its unique mechanism of action, which differs from many traditional antidepressants.

Mechanism of Action: Triple Reuptake Inhibition

Ansofaxine hydrochloride is classified as a triple reuptake inhibitor (TRI). It simultaneously inhibits the transport proteins responsible for clearing serotonin (5-HT), norepinephrine (NE), and dopamine (DA) from the synaptic cleft in the brain [2] [3].

  • Key Differentiator: While many antidepressants like SSRIs (e.g., fluoxetine) or SNRIs (e.g., venlafaxine) target only one or two monoamine pathways, Ansofaxine's inclusion of dopamine reuptake inhibition is intended to address symptoms like anhedonia (loss of pleasure) and may contribute to a more rapid onset of action [2] [3].
  • Comparative Affinity: In vitro studies indicate that Ansofaxine has high affinities for the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). The concentration required to inhibit uptake (IC50) for DA was found to be 227 ± 21.7 nM, demonstrating a potent effect on the dopaminergic system [2].

The following diagram illustrates this mechanism and its neurochemical consequence.

G Ansofaxine Ansofaxine Administration TRI Inhibits Serotonin (SERT), Norepinephrine (NET), and Dopamine (DAT) Transporters Ansofaxine->TRI Increased Increased levels of 5-HT, NE, and DA in the synaptic cleft TRI->Increased Reuptake Inhibition Antidepressant Antidepressant-like Effect (Reduced immobility in FST) Increased->Antidepressant

Forced Swim Test (FST) Protocol

The FST is a standard rodent behavioral model used for predicting the efficacy of antidepressant compounds [4] [5]. The typical procedure is as follows:

  • Apparatus: A transparent cylindrical tank (e.g., 20 cm diameter, 30 cm height for mice) is filled with water (23-25°C) to a depth that prevents the animal from touching the bottom [6].
  • Test Session: The mouse or rat is placed in the water for a session, typically lasting 6 minutes [4] [6].
  • Behavioral Scoring: The animal's activity is recorded and scored. Immobility time (passive floating, making only movements necessary to keep the head above water) is measured, especially during the last 4 minutes of the test [6]. A reduction in immobility time is interpreted as an antidepressant-like effect [5].
  • Active Behaviors: Some protocols further classify active behaviors into swimming (horizontal movement) and climbing (vertical movement against the walls) to help differentiate between classes of antidepressants [4].

The workflow for a standard mouse Forced Swim Test is summarized below.

G Prep Apparatus Preparation (Water tank, 23-25°C) Place Place Mouse in Tank Prep->Place Record Record 6-minute Session Place->Record Score Score Behavior (Last 4 minutes) Record->Score Immobility ↑ Immobility Time = ↑ Depressive-like Behavior Score->Immobility Mobility ↓ Immobility Time = Antidepressant-like Effect Score->Mobility

Further Research Context

It is important to view the FST data within the broader research and development picture of Ansofaxine.

  • Clinical Translation: The positive preclinical FST data supported further clinical investigations. A phase 3 clinical trial in China demonstrated that Ansofaxine at doses of 80 mg/day and 160 mg/day was significantly more effective than a placebo in treating Major Depressive Disorder (MDD) in humans, as measured by the Montgomery-Åsberg Depression Rating Scale (MADRS) [2].
  • Emerging Research Directions: Recent studies have explored Ansofaxine's potential anti-tumor effects in models of hepatocellular carcinoma and non-small cell lung cancer, suggesting it may enhance the efficacy of targeted therapies and immunotherapies [7] [8] [9]. This represents a novel and emerging area of research beyond its primary antidepressant application.

References

Ansofaxine hydrochloride safety profile vs other antidepressants

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Pharmacological Profile

Ansofaxine hydrochloride is a novel chemical entity classified as a potential triple reuptake inhibitor (TRI). Its extended-release (ER) oral formulation is designed for the treatment of MDD in adults [1] [2].

  • Mechanism: It inhibits the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), thereby increasing the extracellular levels of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) in the brain [1] [2].
  • Pharmacological Data: In vitro studies show its concentration required to inhibit uptake (IC₅₀) values are 733.2 nM for DA, 586.7 nM for NE, and 31.4 nM for 5-HT [1]. This indicates its highest potency is for serotonin reuptake inhibition, followed by norepinephrine and dopamine.

The diagram below illustrates ansofaxine's mechanism of action at the synapse.

NeurotransmitterReuptakeInhibition cluster_Reuptake Reuptake Inhibition by Ansofaxine PreSynapticNode Presynaptic Neuron SynapticCleft Synaptic Cleft PreSynapticNode->SynapticCleft Release SERT SERT SynapticCleft->SERT 5-HT NET NET SynapticCleft->NET NE DAT DAT SynapticCleft->DAT DA Neurotransmitters Increased levels of 5-HT, NE, and DA PostSynapticNode Postsynaptic Neuron SERT->PreSynapticNode Reuptake NET->PreSynapticNode Reuptake DAT->PreSynapticNode Reuptake Inhibitor Ansofaxine Inhibitor->SERT Blocks Inhibitor->NET Blocks Inhibitor->DAT Blocks Neurotransmitters->PostSynapticNode Enhanced Signaling

Diagram 1: Ansofaxine's mechanism as a triple reuptake inhibitor in the synapse.

Efficacy and Safety Data from Clinical Trials

The efficacy and safety profile of ansofaxine has been evaluated in Phase 2 and Phase 3 clinical trials. The table below summarizes key efficacy and safety data from these trials.

Trial Parameter Phase 2 Trial (6 weeks) Phase 3 Trial (8 weeks)
Dosages 40, 80, 120, 160 mg/day [2] 80 mg/day & 160 mg/day [1]
Primary Efficacy Endpoint Change in HAMD-17 total score [2] Change in MADRS total score [1]
Mean Score Change (vs. Placebo) -12.46 (All doses combined, p=0.0447) [2] -20.0 (80 mg) & -19.9 (160 mg) vs. -14.6 (Placebo, p<0.0001) [1]
Patients with any TEAE Up to 65.38% (80 mg group) vs. 38.78% (Placebo) [2] 74.46% (80 mg) & 78.26% (160 mg) vs. 67.93% (Placebo) [1]
Patients with TRAEs Up to 65.38% (80 mg group) vs. 38.78% (Placebo) [2] 59.2% (80 mg) & 65.22% (160 mg) vs. 45.11% (Placebo) [1]
Common Adverse Events Nausea, vomiting, diarrhea, dizziness [2] (Consistent with Phase 2, specific rates not detailed) [1]

The workflow of these clinical trials is summarized in the diagram below.

ClinicalTrialFlow Screening Screening & Enrollment Randomization Randomization Screening->Randomization OpenLabel Open-Label Lead-In (Stabilization on drug) Randomization->OpenLabel  Phase 2/3 Enrichment Design DoubleBlind Double-Blind Treatment Randomization->DoubleBlind  Phase 3 Design OpenLabel->DoubleBlind PlaceboArm Placebo Group DoubleBlind->PlaceboArm DrugArm80 Ansofaxine 80mg DoubleBlind->DrugArm80 DrugArm160 Ansofaxine 160mg DoubleBlind->DrugArm160 Endpoint Primary Endpoint: Change in MADRS or HAMD Score PlaceboArm->Endpoint Safety Safety Assessment: TEAEs, Lab Tests, ECG PlaceboArm->Safety DrugArm80->Endpoint DrugArm80->Safety DrugArm160->Endpoint DrugArm160->Safety

Diagram 2: Workflow of Phase 2 and 3 clinical trials for ansofaxine.

Comparison with Other Antidepressants

Side Effect Profiles

Different classes of antidepressants have distinct side effect profiles. A large-scale analysis in The Lancet provided a "sports league table" comparing the physical side effects of 30 antidepressants [3].

  • SSRIs/SNRIs: Generally have fewer significant physical side effects (e.g., on weight, cholesterol) compared to older tricyclic antidepressants (TCAs) [3]. However, they are associated with side effects like nausea, emotional blunting, and sexual dysfunction, which were not all captured in the physical health analysis [3].
  • Real-World Data on SSRIs: A large observational study using search engine data found variations even within the SSRI class. For instance, fluvoxamine was associated with a higher likelihood of searches for weight gain, and citalopram was linked to higher rates of searches related to impotence compared to other SSRIs [4].
  • Venlafaxine (SNRI): Its safety profile is similar to SSRIs, with common side effects being nausea, insomnia, dizziness, and somnolence. Unlike TCAs, it has low affinity for muscarinic cholinergic receptors, resulting in fewer anticholinergic events. A dose-dependent increase in blood pressure has been observed [5].
Efficacy in Maintenance Therapy

A network meta-analysis compared 20 antidepressants for maintaining remission in MDD. The following table lists antidepressants that demonstrated superior efficacy to placebo in preventing relapse over six months [6].

Antidepressant Class/Category
Agomelatine Melatonin receptor agonist / 5-HT₂C antagonist
Amitriptyline Tricyclic Antidepressant (TCA)
Bupropion Norepinephrine-Dopamine Reuptake Inhibitor (NDRI)
Citalopram Selective Serotonin Reuptake Inhibitor (SSRI)
Desvenlafaxine Serotonin-Norepinephrine Reuptake Inhibitor (SNRI)
Duloxetine Serotonin-Norepinephrine Reuptake Inhibitor (SNRI)
Escitalopram Selective Serotonin Reuptake Inhibitor (SSRI)
Fluoxetine Selective Serotonin Reuptake Inhibitor (SSRI)
Fluvoxamine Selective Serotonin Reuptake Inhibitor (SSRI)
Mirtazapine Noradrenergic and Specific Serotonergic Antidepressant (NaSSA)
Paroxetine Selective Serotonin Reuptake Inhibitor (SSRI)
Sertraline Selective Serotonin Reuptake Inhibitor (SSRI)
Venlafaxine Serotonin-Norepinephrine Reuptake Inhibitor (SNRI)
Vortioxetine Multimodal Antidepressant

Key Differentiators and Potential Advantages of Ansofaxine

  • Dopaminergic Activity: The primary differentiator of ansofaxine is its addition of dopamine reuptake inhibition to the serotonin and norepinephrine activity of SNRIs [1] [2]. This is hypothesized to address core symptoms of MDD that other antidepressants may not fully alleviate, such as:

    • Anhedonia (loss of pleasure)
    • Loss of motivation and energy
    • Cognitive impairment related to reward processing [1]
  • Potential for Improved Tolerability: Preclinical and clinical evidence suggests that increasing dopamine levels may help counteract sexual dysfunction caused by SSRIs and SNRIs [1]. While long-term and head-to-head studies are needed, this presents a potential tolerability advantage.

  • Established Efficacy and Tolerability: The phase 2 and 3 trials demonstrate that ansofaxine is significantly more effective than placebo and has a tolerability profile that is consistent with the SSRI/SNRI class, with common side effects being gastrointestinal (nausea, vomiting) and dizziness [1] [2]. No unexpected or severe safety signals were reported in these trials.

Limitations and Research Gaps

  • Limited Long-Term Data: The available published data are from short-term trials (6-8 weeks of double-blind treatment) [1] [2]. Long-term safety and efficacy data beyond this period are essential for a complete profile.
  • Lack of Direct Head-to-Head Comparisons: The current evidence establishes efficacy versus placebo. Direct comparative trials against established antidepressants (e.g., SSRIs, venlafaxine) are needed to determine relative efficacy, safety, and tolerability.
  • Geographical Scope: The major clinical trials conducted so far have been in China [1] [2]. Further research in more diverse populations is important to confirm these findings globally.

Conclusion

This compound represents a promising evolution in antidepressant therapy with its triple reuptake inhibition mechanism. For researchers and drug development professionals, its key investigational value lies in its potential to improve upon the therapeutic profile of existing SNRIs by incorporating dopaminergic activity, which may translate to benefits for anhedonia and sexual function.

Current evidence from rigorous clinical trials supports its efficacy and a safety profile that is generally well-tolerated and consistent with the SSRI/SNRI class. Future research involving direct active-comparator trials and longer-term studies will be crucial to definitively position ansofaxine within the antidepressant treatment landscape.

References

Ansofaxine hydrochloride cognitive improvement vs conventional antidepressants

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacological Profile and Proposed Cognitive Benefits

Ansofaxine hydrochloride is a novel antidepressant developed as a triple reuptake inhibitor (TRI), increasing serotonin (5-HT), norepinephrine (NE), and dopamine (DA) levels in the synaptic cleft [1]. This mechanism differs fundamentally from conventional agents.

The table below outlines the key pharmacological differences and their theoretical implications for cognitive function.

Feature This compound (Triple Reuptake Inhibitor) Conventional SSRIs (e.g., Fluoxetine, Sertraline) Conventional SNRIs (e.g., Venlafaxine)
Primary Mechanism Inhibits serotonin, norepinephrine, and dopamine transporters (SERT, NET, DAT) [1] Selectively inhibits serotonin transporter (SERT) [2] [3] Inhibits serotonin and norepinephrine transporters (SERT, NET)

| Theoretical Cognitive & Clinical Advantages | - Dopamine activity may specifically improve anhedonia (loss of pleasure), motivation, and reward-related cognition [1].

  • May have a faster onset of action and improve SSRI-associated sexual dysfunction [1]. | - Well-established efficacy for general depressive symptoms [2]. | - May improve physical pain and fatigue symptoms associated with depression. | | Known Limitations & Side Effects | - Clinical data is still emerging. Long-term effects require further study [1].
  • Common side effects include nausea, dizziness, and headache [1]. | - High incidence of sexual dysfunction [2] [3].
  • Often ineffective for anhedonia and motivational deficits [1].
  • Can cause emotional blunting. | - Similar sexual side effects to SSRIs.
  • May increase blood pressure.
  • Can be insufficient for motivational symptoms. |

Experimental Data and Clinical Evidence

While direct head-to-head cognitive trials are scarce, phase 3 clinical trial data and preclinical studies provide insights into ansofaxine's profile.

Clinical Efficacy and Safety

A phase 3, multicenter, double-blind, placebo-controlled trial demonstrated ansofaxine's efficacy and safety in Major Depressive Disorder (MDD) patients [1].

  • Efficacy: Both the 80 mg/day and 160 mg/day ansofaxine groups showed significantly greater improvement in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score compared to placebo at week 8 (change of -20.0 and -19.9 vs. -14.6, p < 0.0001) [1].
  • Safety: The drug was generally well-tolerated. The incidence of treatment-related adverse events (TRAEs) was 59.2% (80 mg) and 65.22% (160 mg), compared to 45.11% for placebo. Most side effects were mild to moderate [1].
Preclinical Insights on Broader Effects

Recent preclinical studies suggest ansofaxine may have effects beyond mood regulation, though these are not direct measures of cognitive improvement in MDD.

  • Synergy with Cancer Therapy: One study found that ansofaxine suppressed the progression of non-small cell lung cancer (NSCLC) in a mouse model and increased sensitization to combination immunotherapy. It was shown to inhibit tumor proliferation, promote apoptosis, and enhance immune function by modulating neurotransmitters and the tumor microenvironment [4].
  • Potential Neuroprotective Role: Another study suggested ansofaxine inhibits hepatocellular carcinoma (HCC) growth and enhances targeted therapy, potentially through the EGFR/MAPK pathway. It increased peripheral blood dopamine levels and promoted anti-tumor M1 macrophage infiltration [5] [6].

These preclinical findings highlight the multifaceted biological impacts of modulating serotonin, norepinephrine, and dopamine, but their relevance to cognitive function in depressed patients requires further investigation.

Experimental Protocols for Key Studies

For research reproducibility, here are the methodologies from pivotal studies on ansofaxine and a typical SSRI reproductive toxicity study.

Ansofaxine Phase 3 Clinical Trial Protocol [1]
  • Objective: To verify the efficacy and safety of ansofaxine (LY03005) for MDD.
  • Design: A Phase 3, multicenter, double-blind, randomized, placebo-controlled clinical trial.
  • Participants: 588 adult MDD patients (aged 18-65) meeting DSM-5 criteria, with a MADRS total score ≥26.
  • Intervention: Patients were randomly assigned to 8-week treatment with ansofaxine 80 mg/day (n=187), ansofaxine 160 mg/day (n=186), or placebo (n=185).
  • Primary Endpoint: Change from baseline in MADRS total score at week 8.
  • Safety Assessment: Included adverse events, vital signs, laboratory tests, ECG, and evaluation of suicide tendency and sexual function.
SSRI Reproductive Toxicity Study Protocol (Example) [2]
  • Objective: To assess the effects of fluoxetine on male germ cells in an animal model.
  • Design: Short-term in vivo study in adult rats.
  • Subjects: 16 rats (8 per group).
  • Intervention: Administration of fluoxetine for 11 days.
  • Assessment: Testicular weight, structural organization of seminiferous tubules, germ cell apoptosis, and serum testosterone levels were analyzed.
  • Limitations: Noted small sample size and short study duration.

Mechanisms of Action: Signaling Pathways

The distinct mechanisms of ansofaxine and SSRIs can be visualized through their interactions with key neurotransmitter transporters. The following diagram illustrates ansofaxine's triple reuptake inhibition compared to SSRIs' selective action, based on structural biology studies of these targets [3] [1].

G cluster_pre Presynaptic Neuron cluster_cleft Synaptic Cleft cluster_post Postsynaptic Neuron cluster_drug Drug Action Vesicles Neurotransmitter Vesicles5-HT (Serotonin)NE (Norepinephrine)DA (Dopamine) Release Neurotransmitter Release Vesicles:s->Release:n Cleft_5HT 5-HT Release:s->Cleft_5HT:n Cleft_NE NE Release:s->Cleft_NE:n Cleft_DA DA Release:s->Cleft_DA:n Uptake Reuptake via Transporters SERT SERT Uptake:s->SERT:n NET NET Uptake:s->NET:n DAT DAT Uptake:s->DAT:n Cleft_5HT:s->Uptake:n Receptors Postsynaptic Receptors5-HT ReceptorsNE ReceptorsDA Receptors Cleft_5HT:e->Receptors:w Cleft_NE:s->Uptake:n Cleft_NE:e->Receptors:w Cleft_DA:s->Uptake:n Cleft_DA:e->Receptors:w Ansofaxine Ansofaxine (TRI) Ansofaxine->SERT Inhibits Ansofaxine->NET Inhibits Ansofaxine->DAT Inhibits SSRI Conventional SSRI SSRI->SERT Inhibits

This diagram illustrates ansofaxine's triple reuptake inhibition compared to SSRIs' selective action, based on structural biology studies of these targets [3] [1].

Interpretation and Future Research Directions

Current evidence positions ansofaxine as a promising antidepressant with a novel mechanism. Its potential cognitive benefits likely stem from dopaminergic effects on motivational deficits rather than broad cognitive enhancement [1]. However, conclusive data requires further targeted research.

Key questions for future clinical studies should include:

  • Direct head-to-head comparisons with conventional SSRIs/SNRIs, using specific neuropsychological batteries to assess cognitive domains like working memory, executive function, and learning.
  • Exploration of ansofaxine's effects in patient subgroups with significant anhedonia or cognitive slowing.
  • Long-term studies to confirm the durability of its cognitive and antidepressant effects.

References

×

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

417.2070716 Da

Monoisotopic Mass

417.2070716 Da

Heavy Atom Count

29

UNII

V6Z6K3OQX4

Dates

Last modified: 04-14-2024
[1]. Zhang R, et al. The effects of LPM570065, a novel triple reuptake inhibitor, on extracellular serotonin, dopamineand norepinephrine levels in rats. PLoS One. 2014 Mar 10;9(3):e91775.

Explore Compound Types